molecular formula C31H43N7O10S2 B15608779 Methyltetrazine-PEG4-SS-NHS ester

Methyltetrazine-PEG4-SS-NHS ester

カタログ番号: B15608779
分子量: 737.8 g/mol
InChIキー: HNIIHXOGXSROBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyltetrazine-PEG4-SS-NHS ester is a useful research compound. Its molecular formula is C31H43N7O10S2 and its molecular weight is 737.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C31H43N7O10S2

分子量

737.8 g/mol

IUPAC名

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C31H43N7O10S2/c1-23-34-36-31(37-35-23)25-4-2-24(3-5-25)22-33-26(39)8-12-44-14-16-46-18-19-47-17-15-45-13-11-32-27(40)9-20-49-50-21-10-30(43)48-38-28(41)6-7-29(38)42/h2-5H,6-22H2,1H3,(H,32,40)(H,33,39)

InChIキー

HNIIHXOGXSROBB-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-PEG4-SS-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its application.

Core Concepts: Deconstructing this compound

This compound is a sophisticated chemical tool engineered with four key functional components, each contributing to its utility in creating precisely targeted bioconjugates.

  • Methyltetrazine Group: This moiety is the bioorthogonal reactive partner in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. It reacts with exceptional speed and selectivity with a trans-cyclooctene (B1233481) (TCO) group, forming a stable covalent bond. The methyl group enhances the stability of the tetrazine ring in aqueous environments compared to unsubstituted tetrazines.[1][2]

  • PEG4 Spacer (Polyethylene Glycol): The four-unit polyethylene (B3416737) glycol spacer is incorporated to enhance the solubility of the molecule in aqueous buffers.[3] This hydrophilic spacer also reduces steric hindrance during conjugation and can minimize aggregation of the resulting bioconjugate.

  • Disulfide (SS) Bond: This cleavable linker is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment found within cells.[] The high intracellular concentration of glutathione (B108866) (GSH) facilitates the reduction of the disulfide bond, leading to the release of a conjugated payload.[]

  • N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that readily couples with primary amines, such as the side chain of lysine (B10760008) residues on antibodies and other proteins, to form a stable amide bond.[5][]

Physicochemical and Reactivity Data

The following tables summarize the key quantitative data for this compound and its reactive moieties.

PropertyValueReference
Molecular Formula C₃₁H₄₃N₇O₁₀S₂
Molecular Weight 737.84 g/mol
Appearance Red oil or solid
Solubility Soluble in DMSO, DMF, Methanol
Storage Conditions -20°C, desiccated
ReactionSecond-Order Rate Constant (k₂)ConditionsReference
Methyltetrazine + TCO (iEDDA) Up to 1000 M⁻¹s⁻¹Aqueous media
General Tetrazine + TCO (iEDDA) 1 - 1 x 10⁶ M⁻¹s⁻¹Varies with tetrazine and TCO derivatives[7]
pHHalf-life (t₁/₂) of NHS Ester HydrolysisTemperatureReference
7.0 4 - 5 hours0°C[5][8]
8.0 210 minutesRoom Temp
8.5 180 minutesRoom Temp
8.6 10 minutes4°C[5][8]
9.0 125 minutesRoom Temp

Mechanism of Action and Experimental Workflows

The utility of this compound lies in its ability to link two molecules in a controlled and sequential manner, with a built-in release mechanism. This is particularly relevant in the construction of ADCs.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates the typical workflow for creating an ADC using this linker.

ADC_Workflow Workflow for ADC Synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification & Characterization Antibody Antibody (with Lysine residues) Reaction1 NHS Ester Reaction (pH 7.2-8.5) Antibody->Reaction1 Linker This compound Linker->Reaction1 Antibody_Linker Antibody-Linker Conjugate Reaction1->Antibody_Linker Reaction2 iEDDA Reaction (Bioorthogonal) Antibody_Linker->Reaction2 TCO_Drug TCO-modified Drug TCO_Drug->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., MS, UV-Vis, HPLC) Purification->Characterization

Caption: A flowchart illustrating the three main stages of ADC synthesis.

ADC Mechanism of Action: From Targeting to Payload Release

Once the ADC is synthesized, it follows a specific signaling pathway to deliver its cytotoxic payload to the target cancer cells.

ADC_MoA ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Overexpression) TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (High GSH) Lysosome->Cleavage Payload Active Payload Cleavage->Payload CellDeath Apoptosis/Cell Death Payload->CellDeath

Caption: The pathway of an ADC from circulation to inducing cell death.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involving this compound.

Protocol for Antibody Conjugation

This protocol details the steps for conjugating the linker to an antibody via the NHS ester reaction.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Antibody-Linker Conjugate:

    • Remove excess, unreacted linker and quenching agent by purifying the conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Disulfide Bond Cleavage Assay

This assay is used to determine the rate of payload release from the ADC in a simulated intracellular reducing environment.

Materials:

  • Purified Antibody-Drug Conjugate (ADC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Analytical method for detecting the released payload (e.g., HPLC, LC-MS)

Procedure:

  • Reaction Setup:

    • Prepare a solution of the ADC in PBS at a known concentration.

    • Prepare a stock solution of the reducing agent (e.g., 100 mM GSH or 1 M DTT) in PBS.

    • Initiate the cleavage reaction by adding the reducing agent to the ADC solution to a final concentration of 1-10 mM for GSH or 10-100 mM for DTT.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Analysis:

    • Immediately analyze the samples to quantify the amount of released payload. This can be done by separating the released drug from the ADC using techniques like HPLC and quantifying its concentration.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Characterization of the ADC

After synthesis and purification, the ADC should be thoroughly characterized to determine its key quality attributes.

  • Drug-to-Antibody Ratio (DAR): This is a critical parameter that influences the efficacy and toxicity of the ADC. It can be determined using:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the drug, the DAR can be calculated.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR.

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates, which can affect the safety and efficacy of the therapeutic.

  • Antigen Binding Affinity:

    • ELISA or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.

This in-depth guide provides a solid foundation for researchers and scientists working with this compound. By understanding its components, reactivity, and the protocols for its use, drug development professionals can effectively leverage this powerful tool in the creation of next-generation targeted therapies.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Methyltetrazine-PEG4-SS-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information for the application of this reagent in their work.

Core Structure and Properties

This compound is a sophisticated chemical tool designed for the precise linkage of molecules. Its structure is comprised of three key functional components: a methyltetrazine group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a two-step conjugation strategy, providing a high degree of control and specificity in the creation of complex biomolecular conjugates.[1][2][3] The inclusion of a disulfide (SS) bond within the linker imparts a cleavable characteristic to the conjugate, a feature that is highly desirable in many drug delivery and molecular release applications.[1][2]

The methyltetrazine moiety is central to its utility in "click chemistry," a term describing reactions that are rapid, selective, and high-yielding. Specifically, methyltetrazine reacts with trans-cyclooctene (B1233481) (TCO) through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][4] This bioorthogonal reaction is exceptionally fast and can be performed under physiological conditions, making it ideal for use in complex biological systems.[1]

The NHS ester is a well-established reactive group for the modification of primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[5][6] This reaction forms a stable amide bond, securely attaching the linker to the target protein or biomolecule. The reaction is most efficient at a pH range of 7-9.[6]

The PEG4 spacer, a chain of four polyethylene glycol units, enhances the aqueous solubility of the molecule and the resulting conjugate.[1] This hydrophilic spacer also reduces the potential for aggregation of labeled proteins and minimizes steric hindrance, allowing for more efficient conjugation.[6]

The disulfide bond within the linker can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the controlled release of a conjugated molecule from its target.[1]

Chemical Structure

G mol

Caption: Chemical Structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference(s)
Chemical Formula C31H43N7O10S2[1][7][8]
Molecular Weight 737.84 g/mol [1][8]
Purity >95%[1]
Physical Form Red oil[1]
Solubility Soluble in MeOH, DMF, and DMSO[1]
Storage Conditions -20°C[1]

Applications in Bioconjugation

The unique trifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications. Its primary use is in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[4][8][9][10]

Other significant applications include:

  • Fluorescent Imaging: Attaching fluorescent probes to biomolecules for in vivo and in vitro imaging.[1]

  • Drug Delivery: Developing targeted drug delivery systems beyond ADCs.[1]

  • PET and SPECT Imaging: Conjugating radiotracers for diagnostic imaging.[1]

  • Radionuclide Therapy: Linking therapeutic radioisotopes to targeting molecules.[1]

  • Drug Target Identification: Creating probes to identify the molecular targets of drugs.[1]

The logical workflow for a typical two-step bioconjugation using this linker is depicted below.

G cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Bioorthogonal Ligation cluster_cleavage Optional: Cleavage Protein Protein (with primary amines) Reaction1 NHS Ester Reaction (pH 7-9) Protein->Reaction1 Linker This compound Linker->Reaction1 Modified_Protein Methyltetrazine-Modified Protein TCO_Molecule TCO-Modified Molecule (e.g., Drug, Probe) Reaction2 iEDDA Click Reaction Modified_Protein->Reaction2 Reaction1->Modified_Protein TCO_Molecule->Reaction2 Final_Conjugate Final Conjugate Reducing_Agent Reducing Agent (DTT, TCEP) Cleavage_Reaction Disulfide Bond Cleavage Final_Conjugate->Cleavage_Reaction Reaction2->Final_Conjugate Reducing_Agent->Cleavage_Reaction Released_Molecule Released Molecule Cleavage_Reaction->Released_Molecule

Caption: Two-step bioconjugation and cleavage workflow.

Experimental Protocols

While specific protocols should be optimized for individual applications, the following provides a general framework for the use of this compound in a two-step antibody conjugation.

Materials
  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • TCO-modified molecule (e.g., drug, fluorescent probe)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Reducing agent (e.g., DTT or TCEP) for cleavage studies

Step 1: Antibody Modification with this compound
  • Preparation of Reagents:

    • Prepare a stock solution of the antibody at a concentration of 2-10 mg/mL in reaction buffer.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).

Step 2: Ligation of TCO-Modified Molecule
  • Ligation Reaction:

    • Add the TCO-modified molecule to the solution of the methyltetrazine-modified antibody. A 1.5- to 5-fold molar excess of the TCO-molecule is typically recommended.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the iEDDA reaction.

  • Purification:

    • Purify the final antibody conjugate from unreacted TCO-molecule and other impurities using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

(Optional) Step 3: Cleavage of the Disulfide Bond
  • Cleavage Reaction:

    • To cleave the disulfide bond, incubate the purified conjugate with a reducing agent. For example, use 10-50 mM DTT or TCEP.

    • Incubate for 1-2 hours at room temperature.

  • Analysis:

    • Analyze the cleavage products by methods such as SDS-PAGE or mass spectrometry to confirm the release of the conjugated molecule.

The experimental workflow is visualized in the following diagram.

G Start Start Prepare_Ab Prepare Antibody Solution (2-10 mg/mL in amine-free buffer) Start->Prepare_Ab Prepare_Linker Prepare Linker Stock (10 mM in anhydrous DMSO/DMF) Start->Prepare_Linker Conjugate_NHS NHS Ester Conjugation (Add 5-20x molar excess of linker to Ab) Incubate 0.5-2h at RT or overnight at 4°C Prepare_Ab->Conjugate_NHS Prepare_Linker->Conjugate_NHS Purify_1 Purify Modified Antibody (Desalting column) Conjugate_NHS->Purify_1 Ligate_TCO iEDDA Ligation (Add 1.5-5x molar excess of TCO-molecule) Incubate 0.5-1h at RT Purify_1->Ligate_TCO Prepare_TCO Prepare TCO-Molecule Solution Prepare_TCO->Ligate_TCO Purify_2 Purify Final Conjugate (SEC or Dialysis) Ligate_TCO->Purify_2 Cleavage Optional: Disulfide Cleavage (Incubate with 10-50 mM DTT/TCEP) Purify_2->Cleavage End End Purify_2->End (if no cleavage) Analyze Analyze Products (SDS-PAGE, Mass Spec) Cleavage->Analyze Analyze->End

Caption: Experimental workflow for bioconjugation.

Signaling Pathways

It is important to note that this compound is a synthetic chemical linker and, as such, is not directly involved in any biological signaling pathways. Instead, it is a tool that enables the study of such pathways. For example, by conjugating an inhibitor to a targeting antibody, this linker can be used to deliver the inhibitor to specific cells, thereby allowing for the investigation of the downstream effects on a particular signaling cascade. The cleavable nature of the linker can further be exploited to release the inhibitor in a controlled manner within the target environment.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers a high degree of control and precision in bioconjugation. Its combination of a bioorthogonal methyltetrazine group, an amine-reactive NHS ester, a solubility-enhancing PEG spacer, and a cleavable disulfide bond makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological research. The methodologies outlined in this guide provide a starting point for the successful application of this reagent in a wide range of scientific endeavors.

References

An In-Depth Technical Guide to the Mechanism and Application of Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the heterobifunctional linker Methyltetrazine-PEG4-SS-NHS ester represents a sophisticated tool in the field of bioconjugation. This guide provides a detailed examination of its mechanism of action, experimental protocols, and key performance data, enabling its effective application in areas such as antibody-drug conjugate (ADC) development, proteomics, and cellular imaging.

Core Mechanism of Action

The functionality of this compound is derived from its three distinct chemical moieties, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. This modular design allows for a sequential and controlled three-step bioconjugation process: amine conjugation, bioorthogonal ligation, and reductive cleavage.

N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Conjugation

The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (-NH₂) present on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins. This reaction, which proceeds efficiently under slightly alkaline conditions (pH 7.2-9), forms a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] The optimal pH for this modification is between 8.3 and 8.5.[3] At lower pH, the amine group is protonated, rendering it non-nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[1][3]

Methyltetrazine: Bioorthogonal Click Chemistry

The methyltetrazine group is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This reaction occurs with exceptional speed and selectivity with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[6] The reaction is termed "bioorthogonal" as neither the tetrazine nor the TCO moiety reacts with other functional groups found in biological systems, ensuring that the conjugation is highly specific.[7] This ligation is characterized by its rapid kinetics and the formation of a stable dihydropyridazine (B8628806) bond, with the only byproduct being nitrogen gas.[6]

Disulfide Bond (SS): Cleavable Linkage

The disulfide bond incorporated into the linker provides a cleavable element. This bond is stable under normal physiological conditions but can be readily reduced in environments with high concentrations of reducing agents like glutathione (B108866) (GSH), which is prevalent inside cells.[8][] This reductive cleavage can also be achieved in vitro using reagents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10][11] This feature is particularly valuable in drug delivery applications, where the release of a therapeutic payload is desired upon internalization into the target cell.[]

PEG4 Spacer: Enhancing Physicochemical Properties

The polyethylene glycol (PEG4) spacer is a hydrophilic and flexible chain of four ethylene (B1197577) glycol units.[12] Its inclusion in the linker design serves several critical functions:

  • Enhanced Solubility: The PEG4 spacer increases the overall hydrophilicity of the molecule and the resulting bioconjugate, which can prevent aggregation, a common issue with hydrophobic payloads.[12][13]

  • Reduced Steric Hindrance: The length and flexibility of the PEG4 spacer (approximately 1.4 nm) provide spatial separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the protein or antibody.[12]

  • Improved Pharmacokinetics: By increasing hydrophilicity and providing a protective hydration shell, the PEG spacer can reduce immunogenicity and protect the conjugate from enzymatic degradation, leading to a longer circulation half-life.[12]

Quantitative Data

The following tables summarize key quantitative data related to the performance of the functional moieties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₁H₄₃N₇O₁₀S₂[7][14]
Molecular Weight737.84 g/mol [7][14]
Purity>95%[7]
Physical FormRed oil[7]
SolubilitySoluble in MeOH, DMF, and DMSO[7][14]

Table 2: NHS Ester Hydrolysis Half-Life

pHTemperature (°C)Half-Life (t₁/₂)Reference
7.004-5 hours[1]
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes[1]
9.0Room Temperature125 minutes

Table 3: Tetrazine-TCO Ligation Kinetics

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyltetrazine TCO~1,000[15]
H-TetrazineTCO~3,000[15]
General RangeTCO2,000[6]

Table 4: Disulfide Bond Reducing Agents

Reducing AgentEffective ConcentrationEffective pH RangeKey CharacteristicsReference
Dithiothreitol (DTT)1-10 mM (intracellular simulation)7.0-9.0Thiol-based reducing agent.[8][16]
Tris(2-carboxyethyl)phosphine (TCEP)5-50 mM (for protein reduction)1.5-9.0Thiol-free, more stable, and effective at lower pH than DTT.[10][11][17]
Glutathione (GSH)1-10 mM (intracellular)~7.4Primary intracellular reducing agent.[8]

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[18]

    • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an appropriate labeling buffer.[19]

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the reagent in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[19] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[19]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[19] The final concentration of the organic solvent should not exceed 10%.[19]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[18][20] Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[3][20]

Protocol 2: Tetrazine-TCO Ligation
  • Reactant Preparation:

    • Prepare the TCO-functionalized molecule in a compatible buffer (e.g., PBS).

    • Prepare the Methyltetrazine-labeled protein from Protocol 1.

  • Ligation Reaction:

    • Mix the TCO-functionalized molecule and the Methyltetrazine-labeled protein in a 1:1 to 1.5:1 molar ratio (TCO:Tetrazine).

    • Incubate the reaction for 30-60 minutes at room temperature.[13] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by analyzing the decrease in its absorbance between 510-540 nm.[4]

  • Purification:

    • If necessary, purify the final conjugate using standard chromatography techniques such as size-exclusion chromatography.

Protocol 3: Disulfide Bond Cleavage
  • In Vitro Cleavage with DTT:

    • Prepare a stock solution of DTT (e.g., 1 M in water).

    • Add DTT to the solution of the disulfide-containing conjugate to a final concentration of 10-50 mM.

    • Incubate at room temperature for 30-60 minutes.

  • In Vitro Cleavage with TCEP:

    • Prepare a stock solution of TCEP (e.g., 0.5 M in water).

    • Add TCEP to the conjugate solution to a final concentration of 5-50 mM.[17]

    • Incubate at room temperature for 5-15 minutes. TCEP is effective over a wide pH range (1.5-9.0).[11]

  • Simulated Intracellular Cleavage:

    • To mimic the intracellular environment, incubate the conjugate in a buffer containing 1-10 mM glutathione (GSH) at 37°C.[8]

    • Monitor the cleavage over time (e.g., 1-4 hours) using an appropriate analytical method like HPLC or mass spectrometry.

Visualizations

Mechanism of Action Workflow

Mechanism_of_Action cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Reductive Cleavage Protein_NH2 Protein with Primary Amine (-NH2) Protein_Linker Protein-Linker Conjugate Protein_NH2->Protein_Linker pH 7.2-9 Linker_NHS This compound Linker_NHS->Protein_Linker NHS_byproduct N-Hydroxysuccinimide Protein_Linker->NHS_byproduct TCO_Molecule TCO-modified Molecule Final_Conjugate Final Conjugate Protein_Linker->Final_Conjugate iEDDA TCO_Molecule->Final_Conjugate N2_gas Nitrogen Gas (N2) Final_Conjugate->N2_gas Released_Protein Released Protein-Linker Fragment Final_Conjugate->Released_Protein DTT, TCEP, or GSH Released_Payload Released Payload Final_Conjugate->Released_Payload G cluster_amine_reaction NHS Ester Reaction cluster_click_reaction Tetrazine Ligation cluster_cleavage Disulfide Cleavage Biomolecule Biomolecule (e.g., Protein, Antibody) PrimaryAmine Primary Amine (-NH2) Biomolecule->PrimaryAmine AmideBond Stable Amide Bond PrimaryAmine->AmideBond Nucleophilic Acyl Substitution NHS_Ester NHS Ester moiety NHS_Ester->AmideBond Methyltetrazine Methyltetrazine moiety DielsAlder [4+2] Cycloaddition Methyltetrazine->DielsAlder TCO Trans-cyclooctene (TCO) TCO->DielsAlder Dihydropyridazine Stable Dihydropyridazine DielsAlder->Dihydropyridazine Retro-Diels-Alder (N2 release) DisulfideBond Disulfide Bond (-S-S-) ThiolGroups Two Thiol Groups (-SH) DisulfideBond->ThiolGroups Reduction ReducingAgent Reducing Agent (GSH, DTT, TCEP) ReducingAgent->ThiolGroups

References

The Strategic Advantage of the PEG4 Spacer in Methyltetrazine-PEG4-SS-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the molecular architecture of a linker is paramount to the efficacy and safety of bioconjugates. The Methyltetrazine-PEG4-SS-NHS ester is a sophisticated heterobifunctional linker designed for just this purpose. Each of its components—the bioorthogonal methyltetrazine, the cleavable disulfide bond, and the amine-reactive NHS ester—plays a critical role. However, it is the discrete, four-unit polyethylene (B3416737) glycol (PEG4) spacer that often dictates the overall performance and therapeutic success of the resulting conjugate. This in-depth guide elucidates the multifaceted role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Core Functions of the PEG4 Spacer

The PEG4 spacer is integral to optimizing a bioconjugate's properties through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic agents for antibody-drug conjugates (ADCs), are hydrophobic.[1] This poor aqueous solubility can lead to aggregation, diminishing efficacy and potentially triggering an immune response.[1] The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the water solubility of the entire bioconjugate, which helps prevent aggregation and improves its handling and formulation.[1][2][3]

  • Reduced Aggregation and Immunogenicity : The PEG4 spacer forms a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the risk of an immune response.[1][4] This hydration layer also contributes to the overall stability of the conjugate in biological fluids.[1]

  • Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer extends the circulation half-life of the bioconjugate.[1][4] This leads to longer exposure of the target to the therapeutic agent, potentially improving the therapeutic index.[1] PEGylation, the process of attaching PEG chains, is a well-established strategy for reducing renal clearance and protecting against enzymatic degradation.[4][5][6]

  • Optimal Spacing and Minimized Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This is vital for preserving the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[1][3] It also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.[1]

Quantitative Impact of PEG Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the properties of a bioconjugate. The following tables summarize representative data illustrating these effects.

PropertyConditionObservation
Solubility Hydrophobic drug (Coumarin 6) in aqueous solutionThe native solubility of Coumarin 6 in water is 0.25 µg/mL. With the addition of a PEG-containing polymer (mPEG-PDLLA-decyl), the solubility increases to over 10 µg/mL, representing a 40-50 fold increase.[7]
Aggregation Fab fragment of an antibody stored for 3 monthsThe unPEGylated Fab fragment showed a significant increase in particle size, from 9.0 nm to 14.2 nm, indicating aggregation. In contrast, the PEGylated Fab fragment (PEG20-Fab) maintained a stable particle size of 21.0 nm with no evidence of aggregation.[8]
Binding Affinity Aptamer-amphiphile binding to its targetThe dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. An aptamer with no spacer had a Kd of 105 nM. The addition of a PEG8 spacer significantly improved binding, reducing the Kd to 11 nM.[5]
ADC ParameterPEG Spacer LengthObservation
Pharmacokinetics (Clearance) No PEGHigher clearance rate.[9]
PEG2High clearance rate.[9]
PEG4Moderate clearance rate.[9]
PEG8Lower clearance rate, indicating longer circulation.[9]
In Vivo Tolerability No PEGNot tolerated at 50 mg/kg.[9]
PEG2Not tolerated at 50 mg/kg.[9]
PEG4Not tolerated at 50 mg/kg.[9]
PEG8Well-tolerated at 50 mg/kg with no significant weight loss.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of bioconjugates utilizing the this compound linker.

Protocol 1: Conjugation of this compound to a Protein

This protocol details the steps for labeling a protein with the linker via its amine-reactive NHS ester.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Protein Preparation : Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Linker Preparation : Immediately before use, dissolve the this compound in DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. Mix gently by pipetting or vortexing at a low speed.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification : Remove unreacted linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization : Analyze the purified conjugate to determine the degree of labeling (DOL) and confirm conjugation.

Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR)

This protocol outlines a common method for determining the average number of linker-payload molecules conjugated to an antibody.

Materials:

  • Purified antibody-drug conjugate (ADC)

  • UV-Vis spectrophotometer

Procedure:

  • Spectrophotometric Analysis : Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Concentration Calculation : Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law. Adjustments may be needed to account for the payload's absorbance at 280 nm.

  • DAR Calculation : The DAR is calculated as the molar ratio of the payload to the antibody.

Protocol 3: In Vitro Disulfide Bond Cleavage Assay

This protocol describes a method to assess the cleavability of the disulfide bond in the linker, simulating the reducing environment inside a cell.

Materials:

  • Purified bioconjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • LC-MS system for analysis

Procedure:

  • Bioconjugate Preparation : Prepare a stock solution of the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Reducing Agent Preparation : Freshly prepare a stock solution of DTT (e.g., 1 M in deionized water) or GSH (e.g., 100 mM in PBS).

  • Cleavage Reaction : In a microcentrifuge tube, add the bioconjugate solution. Add the reducing agent stock solution to a final concentration that mimics physiological conditions (e.g., 1-10 mM for GSH).

  • Incubation : Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation : Immediately quench the reaction in the aliquots, for example, by adding an equal volume of ice-cold acetonitrile (B52724) or by flash freezing.

  • Analysis : Analyze the samples from each time point by LC-MS to quantify the amount of intact bioconjugate and the released payload. This data can be used to determine the cleavage kinetics of the linker.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_workflow General Bioconjugation Workflow Protein Protein (e.g., Antibody) Activation NHS Ester Reaction (Amine Coupling) Protein->Activation Linker This compound Linker->Activation Purification1 Purification (SEC or Dialysis) Activation->Purification1 Tz_Protein Tetrazine-Modified Protein Purification1->Tz_Protein Click_Reaction Inverse Electron Demand Diels-Alder (Click Chemistry) Tz_Protein->Click_Reaction TCO_Payload TCO-Modified Payload TCO_Payload->Click_Reaction Purification2 Purification Click_Reaction->Purification2 ADC Final Bioconjugate (ADC) Purification2->ADC

Caption: A generalized workflow for creating an antibody-drug conjugate.

G cluster_pathway Intracellular Cleavage Pathway ADC_extracellular ADC in Circulation ADC_intracellular ADC Internalized into Cell ADC_extracellular->ADC_intracellular Endocytosis Cell_membrane Lysosome Lysosomal Degradation (if applicable) ADC_intracellular->Lysosome Reducing_environment Reducing Environment (e.g., Glutathione) ADC_intracellular->Reducing_environment Lysosome->Reducing_environment Cleavage Disulfide Bond Cleavage Reducing_environment->Cleavage Released_payload Released Payload Cleavage->Released_payload Target Intracellular Target Released_payload->Target

Caption: The intracellular pathway leading to payload release from the ADC.

References

NHS ester reactivity with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of NHS Esters with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the covalent modification of biomolecules such as proteins, peptides, and oligonucleotides. Their prevalence stems from their ability to efficiently and selectively react with primary aliphatic amines to form stable amide bonds under mild aqueous conditions. This reactivity is fundamental to numerous applications in research, diagnostics, and therapeutics, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the immobilization of proteins onto surfaces.

This technical guide provides a comprehensive overview of the core principles governing the reactivity of NHS esters with primary amines. It delves into the reaction mechanism, kinetics, critical reaction parameters, and potential side reactions. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the knowledge required for the successful design and execution of bioconjugation strategies.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable amide bond.[1]

The efficiency of this conjugation is primarily dictated by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis, where the NHS ester reacts with water.[1] The interplay between these two reactions is heavily influenced by the reaction conditions, most notably pH.[1]

The Critical Role of pH

The pH of the reaction buffer is the single most important parameter in NHS ester chemistry. It directly impacts both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[1][2]

  • Low pH (<7): At acidic pH, primary amines are predominantly in their protonated form (-NH₃⁺), which is not nucleophilic and therefore unreactive towards NHS esters.[1][2]

  • Optimal pH (7.2-8.5): This pH range offers the best compromise. It is sufficiently basic to ensure a significant concentration of deprotonated, nucleophilic primary amines (-NH₂) to facilitate the reaction. At the same time, it is not so alkaline as to cause excessive hydrolysis of the NHS ester.[1][][4] The most commonly recommended pH for optimal labeling is between 8.3 and 8.5.[2][5]

  • High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis rises dramatically. This competing reaction can significantly lower the yield of the desired conjugate.[1][4]

Factors Influencing Reactivity

Several factors beyond pH can influence the outcome of the NHS ester-amine reaction:

  • Temperature: Reactions are typically performed at room temperature or 4°C.[] Lower temperatures can be used to slow down the competing hydrolysis reaction, which can be beneficial for labile proteins.[][4]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][4][6] Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[4]

  • Concentration of Reactants: The concentration of both the biomolecule and the NHS ester can impact the reaction efficiency. Higher concentrations of the amine-containing molecule can favor aminolysis over hydrolysis.[][7]

  • Solvent: While the reaction is typically performed in aqueous buffers, many NHS esters have limited water solubility and are first dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][8] It is crucial to use high-quality, amine-free solvents.[2][5]

Quantitative Data on NHS Ester Stability

The stability of the NHS ester in aqueous solution is a critical factor that influences the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.

Condition Half-life of NHS Ester
pH 7.0, 0°C4-5 hours[4]
pH 8.6, 4°C10 minutes[4]

This table summarizes the stability of a typical NHS ester under different pH and temperature conditions, highlighting the increased rate of hydrolysis at higher pH.

Reactivity with Amino Acid Residues

Amino Acid Residue Reactive Group Relative Reactivity Stability of Linkage
Lysine (and N-terminus) **Primary Amine (-NH₂) **High Very Stable (Amide bond)
TyrosineHydroxyl (-OH)ModerateLess stable (Ester bond), prone to hydrolysis[1]
Serine, ThreonineHydroxyl (-OH)LowLess stable (Ester bond), prone to hydrolysis[1]
CysteineSulfhydryl (-SH)ModerateLess stable (Thioester bond)[1]
HistidineImidazoleLowGenerally considered a minor side reaction[1]

This table provides a qualitative comparison of the reactivity of NHS esters with different amino acid side chains and the stability of the resulting covalent bond.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein (e.g., an antibody) with a molecule functionalized with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester of the label (e.g., a fluorescent dye or biotin)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Anhydrous DMSO or DMF[2]

  • Purification column (e.g., Sephadex G-25)[2]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[2][5]

    • If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer by dialysis or gel filtration.[6]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

  • Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[6] The optimal ratio may need to be determined empirically.[2]

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[2] Protect from light if using a fluorescent label.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[2]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

This protocol outlines the labeling of an oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • NHS ester of the label

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[8]

  • Anhydrous DMSO or DMF[8]

  • Ethanol (B145695) or acetone (B3395972) for precipitation[9]

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the reaction buffer.[8]

  • Prepare the NHS Ester Solution:

    • Dissolve a 5-10 equivalent excess of the NHS ester in a small volume of anhydrous DMSO or DMF.[8]

  • Reaction:

    • Add the NHS ester solution to the oligonucleotide solution.[8]

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification:

    • Purify the labeled oligonucleotide by ethanol or acetone precipitation to remove unreacted NHS ester and byproducts.[9] Gel filtration can also be used.[2]

Mandatory Visualizations

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Primary_Amine R-NH₂ (Primary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester R'-CO-O-NHS (NHS Ester) NHS_Ester->Tetrahedral_Intermediate Amide_Bond R-NH-CO-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Leaving_Group Release of Leaving Group

Caption: Mechanism of NHS ester reaction with a primary amine.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Mix_Reactants 3. Mix Protein and NHS Ester Prepare_Protein->Mix_Reactants Prepare_NHS_Ester 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) Prepare_NHS_Ester->Mix_Reactants Incubate 4. Incubate (1-4h at RT or overnight at 4°C) Mix_Reactants->Incubate Quench_Reaction 5. Quench Reaction (Optional) (Tris or Glycine) Incubate->Quench_Reaction Purify 6. Purify Conjugate (Size-Exclusion Chromatography) Quench_Reaction->Purify Characterize 7. Characterize (Determine Degree of Labeling) Purify->Characterize

Caption: A typical experimental workflow for protein labeling.

Conclusion

NHS esters are invaluable reagents in bioconjugation due to their reliability and the formation of stable amide bonds.[1] A thorough understanding of their reactivity, particularly the influence of pH on the competition between aminolysis and hydrolysis, is paramount for achieving high-yield and specific conjugations. While highly selective for primary amines, researchers and drug development professionals must be aware of potential side reactions with other nucleophilic amino acids to fully control and characterize their biomolecular conjugates.[1] By carefully controlling the reaction conditions as outlined in this guide, the utility of NHS ester chemistry can be maximized for a wide range of applications.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-SS-NHS Ester for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-SS-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] This comprehensive technical guide provides an in-depth overview of its core components, mechanism of action, and detailed protocols for its application in click chemistry.

This crosslinker integrates four key functionalities into a single molecule:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for covalent attachment to proteins and other biomolecules.

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A hydrophilic linker that enhances solubility, reduces aggregation, and minimizes steric hindrance.

  • Cleavable Disulfide (SS) Bond: An intracellularly labile linkage that allows for the controlled release of conjugated payloads.

  • Methyltetrazine: A highly reactive moiety that participates in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as tetrazine ligation.

The strategic combination of these features enables the precise and efficient construction of complex bioconjugates with tailored properties for a wide range of applications, from basic research to therapeutic development.

Core Components and Their Functions

The unique architecture of this compound provides a versatile platform for advanced bioconjugation strategies.

NHS Ester: For Amine-Reactive Conjugation

The N-hydroxysuccinimide (NHS) ester is a widely used functional group for the modification of primary amines, such as the ε-amine of lysine (B10760008) residues on the surface of proteins.[] The reaction proceeds via nucleophilic acyl substitution, forming a stable and covalent amide bond.[5] The efficiency of this reaction is highly pH-dependent, with optimal conditions typically between pH 7 and 9.[6]

PEG4 Spacer: Enhancing Biocompatibility

The discrete four-unit polyethylene glycol (PEG4) spacer plays a crucial role in the overall performance of the resulting bioconjugate. Its hydrophilic nature improves the water solubility of the molecule and the final conjugate, which is particularly beneficial when working with hydrophobic payloads.[7] The flexible PEG4 chain also provides spatial separation between the conjugated molecules, reducing steric hindrance and helping to preserve the biological activity of the protein.[7]

Disulfide Bond: A Cleavable Linkage

The disulfide bond incorporated into the linker backbone allows for the selective cleavage of the conjugate under reducing conditions.[8] This is particularly advantageous in the design of ADCs, where the cytotoxic payload needs to be released from the antibody upon internalization into the target cancer cell. The reducing environment of the cytoplasm, rich in glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond and the subsequent release of the active drug. This cleavage can also be achieved in vitro using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Methyltetrazine: For Bioorthogonal Click Chemistry

The methyltetrazine moiety is the key to the "click chemistry" functionality of this linker. It reacts with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently in complex biological media without interfering with native biological processes.[9] This bioorthogonal nature makes the tetrazine-TCO ligation an ideal tool for in vitro and in vivo applications.

Data Presentation

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C31H43N7O10S2[10]
Molecular Weight 737.8 g/mol [10]
Appearance Red oil/solid[9]
Solubility Soluble in DMSO, DMF, MeOH[9]
Storage -20°C, desiccated[9]
Reaction Kinetics

The efficiency of bioconjugation is critically dependent on the reaction rates of the coupling and cleavage steps.

NHS Ester Reactivity and Stability:

The reaction of the NHS ester with primary amines is a pH-dependent process, as is its competing hydrolysis reaction.

pHHalf-life of NHS Ester HydrolysisHalf-life of Amidation (with mPEG4-NH2)Reference(s)
7.0 4-5 hours-[11]
8.0 1 hour80 minutes[12]
8.5 -20 minutes
8.6 10 minutes-[11]
9.0 -10 minutes

Tetrazine-TCO Ligation Kinetics:

The iEDDA reaction between methyltetrazine and TCO derivatives is characterized by very fast second-order rate constants.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k2) (M⁻¹s⁻¹)SolventReference(s)
MethyltetrazineTCO-PEG4463PBS
3,6-diphenyl-1,2,4,5-tetrazineTCO~2000Methanol[13][14]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of an antibody-drug conjugate (ADC).

Protocol 1: Antibody Modification with this compound

This protocol describes the initial step of conjugating the linker to the antibody via the NHS ester reaction.

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the concentration of the modified antibody using a BCA or Bradford assay. The degree of labeling (DOL) can be estimated by UV-Vis spectroscopy if the tetrazine has a distinct absorbance maximum.

Protocol 2: TCO-Drug Conjugation to Tetrazine-Modified Antibody (Click Chemistry)

This protocol outlines the bioorthogonal ligation of a TCO-functionalized drug to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody from Protocol 1

  • TCO-functionalized drug/payload

  • Reaction Buffer: PBS, pH 7.4

  • Purification: SEC or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Reagent Preparation: Dissolve the TCO-functionalized drug in a compatible solvent (e.g., DMSO) to a known concentration.

  • Click Reaction:

    • Add a 1.5-5 molar excess of the TCO-drug to the tetrazine-modified antibody.

    • Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's color or by LC-MS.

  • Purification: Purify the resulting ADC from unreacted TCO-drug and other impurities using SEC or HIC. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs).[15][16]

  • Characterization:

    • Determine the final ADC concentration.

    • Assess the average DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[6][17][][19]

    • Analyze the purity and aggregation state of the ADC by SEC.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the in vitro cleavage of the disulfide bond to release the conjugated payload.

Materials:

  • Purified ADC from Protocol 2

  • Reducing Agent: DTT or TCEP

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reduction Reaction:

    • Add DTT or TCEP to the ADC solution to a final concentration of 10-20 mM.

    • Incubate for 1-2 hours at 37°C.

  • Analysis: The release of the payload can be monitored by RP-HPLC or LC-MS.

Mandatory Visualizations

Chemical Structure and Reaction Scheme

Caption: Overview of the conjugation and cleavage process.

Experimental Workflow for ADC Synthesis

G start Start: Antibody Solution buffer_exchange 1. Buffer Exchange (if necessary) start->buffer_exchange nhs_reaction 2. NHS Ester Reaction with Linker buffer_exchange->nhs_reaction quench 3. Quench Reaction nhs_reaction->quench purify1 4. Purification 1 (SEC or Dialysis) quench->purify1 tco_reaction 5. TCO-Drug Addition (Click Reaction) purify1->tco_reaction purify2 6. Purification 2 (HIC or SEC) tco_reaction->purify2 characterize 7. Characterization (DAR, Purity) purify2->characterize end Final ADC characterize->end

Caption: Step-by-step workflow for ADC synthesis.

Signaling Pathway Analogy: Targeted Drug Delivery

G ADC ADC in Circulation Binding Binding to Antigen ADC->Binding Targeting Target_Cell Target Cancer Cell (Antigen Expression) Internalization Internalization (Endocytosis) Target_Cell->Internalization Binding->Target_Cell Endosome Endosome/ Lysosome Internalization->Endosome Cleavage Disulfide Cleavage (Reducing Environment) Endosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: ADC mechanism of action in targeted therapy.

References

Methyltetrazine-PEG4-SS-NHS Ester: A Technical Guide to a Versatile Bioconjugation Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyltetrazine-PEG4-SS-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document outlines its physicochemical properties, detailed experimental protocols for its application, and visual representations of the associated chemical processes.

Core Properties and Data Presentation

This compound is a valuable tool in bioconjugation due to its unique combination of a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester. The methyltetrazine group facilitates a highly efficient and bioorthogonal "click chemistry" reaction with trans-cyclooctene (B1233481) (TCO) groups. The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, mitigating aggregation.[1][2] The NHS ester allows for covalent attachment to primary amines on biomolecules, while the disulfide bond offers a cleavable linkage under reducing conditions. This reagent is frequently employed in the synthesis of ADCs.[3]

PropertyValueSource
Molecular Formula C31H43N7O10S2[4]
Molecular Weight 737.84 g/mol [4]
Appearance Red oil[4]
Purity >95%[4]
Solubility Soluble in MeOH, DMF, and DMSO. A 10 mM solution can be prepared in DMSO.[4]
Storage Store at -20°C[4]

Caption: Physicochemical properties of this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the labeling of proteins, such as antibodies. Optimization may be required for specific applications.

Preparation of Reagents
  • Protein Solution: Prepare the protein (e.g., antibody) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL. The buffer should be at a pH of 7.2-8.5 for optimal NHS ester reactivity.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.

Protein Labeling Procedure
  • Molar Excess Calculation: Determine the desired molar excess of the this compound to the protein. A common starting point is a 10- to 20-fold molar excess.

  • Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching: To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Protein
  • Size-Exclusion Chromatography: To remove unreacted crosslinker and quenching buffer, purify the labeled protein using a desalting column or size-exclusion chromatography (SEC) equilibrated with the desired storage buffer (e.g., PBS).

  • Dialysis/Buffer Exchange: Alternatively, the labeled protein can be purified by dialysis or buffer exchange against the desired storage buffer.

Characterization of the Labeled Protein
  • Degree of Labeling (DoL): The DoL, representing the average number of crosslinker molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the methyltetrazine group (around 520 nm).

  • Functional Activity: Assess the biological activity of the labeled protein to ensure that the conjugation process has not compromised its function.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the reaction scheme and a typical experimental workflow.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Bioorthogonal Reaction Protein Protein (with primary amines, e.g., Lysine) Labeled_Protein Methyltetrazine-labeled Protein Protein->Labeled_Protein + MT-PEG4-SS-NHS (pH 7.2-8.5) MT_PEG4_SS_NHS This compound Final_Conjugate Final Bioconjugate Labeled_Protein->Final_Conjugate + TCO-Molecule (Click Chemistry) TCO_Molecule TCO-containing Molecule G start Start prep_protein Prepare Protein Solution (e.g., Antibody in PBS) start->prep_protein prep_linker Prepare Methyltetrazine-PEG4-SS-NHS Ester Stock Solution (in DMSO) start->prep_linker react Incubate Protein and Linker (RT, 30-60 min) prep_protein->react prep_linker->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Labeled Protein (e.g., SEC) quench->purify characterize Characterize Labeled Protein (DoL, Activity Assay) purify->characterize end End characterize->end

References

Methyltetrazine-PEG4-SS-NHS Ester: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling Methyltetrazine-PEG4-SS-NHS ester. Understanding the stability of this reagent is paramount for its successful application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the key structural features that influence its stability, recommended storage conditions, potential degradation pathways, and detailed experimental protocols to assess its integrity.

Introduction to this compound

This compound is a heterobifunctional crosslinker that incorporates three key chemical moieties:

  • Methyltetrazine: A highly reactive group that participates in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is known for its rapid kinetics and high specificity in biological systems.

  • PEG4 (Polyethylene Glycol): A hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers and can reduce aggregation of the labeled biomolecule.

  • SS (Disulfide Bond): A cleavable linker that can be reduced by agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), allowing for the release of a conjugated molecule under specific conditions.

  • NHS Ester (N-hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins.

The combination of these functionalities makes it a versatile tool for creating cleavable bioconjugates. However, the inherent reactivity of the NHS ester and the potential for disulfide bond reduction and tetrazine ring degradation necessitate careful storage and handling to ensure its performance.

Recommended Storage and Handling

Proper storage is crucial to maintain the reactivity and purity of this compound.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C is the generally recommended storage temperature.[1][2][3][4][5][6]Minimizes the rate of degradation of all functional moieties.
Moisture Store in a desiccated environment.[1][3]The NHS ester is highly susceptible to hydrolysis.[7]
Light Protect from light.While not explicitly stated for this molecule, many complex organic molecules are light-sensitive.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and reaction with atmospheric moisture.

Handling Precautions:

  • Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[7]

  • For preparing stock solutions, use anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7]

  • It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

Key Stability-Influencing Factors and Degradation Pathways

The stability of this compound is influenced by three primary factors corresponding to its functional groups.

NHS Ester Hydrolysis

The N-hydroxysuccinimide ester is the most sensitive functional group. In the presence of water, it can hydrolyze to an unreactive carboxylic acid, which will no longer couple to primary amines.

  • pH: The rate of hydrolysis is significantly accelerated at neutral to high pH.[8][9]

  • Aqueous Solutions: NHS esters have limited stability in aqueous buffers. Therefore, solutions for conjugation should be prepared immediately before use.[7]

Disulfide Bond Reduction

The disulfide bond is stable under most conditions but can be cleaved by reducing agents.

  • Reducing Agents: The presence of reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) will lead to the cleavage of the disulfide linker.[1] This is often an intended mechanism for drug release in a cellular environment, which has a higher concentration of reducing agents like glutathione.

Tetrazine Ring Stability

The methyltetrazine ring is relatively stable, especially when compared to unsubstituted tetrazines.[4] However, its stability can be compromised under certain conditions.

  • pH: The tetrazine ring can degrade in aqueous environments, particularly at basic pH.

  • Nucleophiles: Strong nucleophiles can react with and degrade the tetrazine ring.

dot

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for assessing the stability of the different functional moieties of this compound.

Protocol for Assessing NHS Ester Hydrolysis

This protocol is adapted from methods used to determine the reactivity of NHS esters.[8][9] It relies on measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 1-2 mg/mL in the amine-free buffer.

    • Prepare a control tube with the same concentration of DMSO in the amine-free buffer.

  • Initial Absorbance Measurement:

    • Immediately after preparation, zero the spectrophotometer at 260 nm using the control tube.

    • Measure the absorbance of the sample solution. This reading corresponds to any pre-existing hydrolyzed NHS.

  • Time-Course Measurement:

    • Incubate the sample solution at a specific temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance at 260 nm.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time. An increase in absorbance indicates the hydrolysis of the NHS ester.

    • The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve.

dot

NHS_Ester_Hydrolysis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution prep_sample Dilute in Amine-Free Buffer prep_stock->prep_sample zero_spec Zero Spectrophotometer with Control (260 nm) prep_sample->zero_spec prep_control Prepare Control (Buffer + DMSO) prep_control->zero_spec measure_initial Measure Initial Absorbance (t=0) zero_spec->measure_initial incubate Incubate Sample measure_initial->incubate measure_timepoints Measure Absorbance at Time Points incubate->measure_timepoints plot_data Plot Absorbance vs. Time measure_timepoints->plot_data determine_rate Determine Hydrolysis Rate plot_data->determine_rate

Caption: Experimental workflow for assessing NHS ester hydrolysis.

Protocol for Assessing Disulfide Bond Stability

This protocol uses Ellman's reagent (DTNB) to quantify the generation of free thiols upon reduction of the disulfide bond.

Materials:

  • This compound

  • Reducing agent (e.g., DTT or GSH)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Dissolve this compound in the reaction buffer.

    • Prepare a solution of the reducing agent in the reaction buffer.

  • Reaction:

    • Mix the this compound solution with the reducing agent solution.

    • Incubate at room temperature.

  • Quantification of Free Thiols:

    • At various time points, take an aliquot of the reaction mixture.

    • Add Ellman's reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Calculate the concentration of free thiols using the molar extinction coefficient of the product (TNB²⁻), which is 14,150 M⁻¹cm⁻¹.

    • Plot the concentration of free thiols versus time to determine the rate of disulfide bond reduction.

dot

Disulfide_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction & Quantification cluster_analysis Analysis prep_reagent Dissolve Reagent in Buffer mix Mix Reagent and Reducer prep_reagent->mix prep_reducer Prepare Reducing Agent Solution prep_reducer->mix incubate Incubate at Room Temperature mix->incubate aliquot Take Aliquots at Time Points incubate->aliquot add_ellmans Add Ellman's Reagent aliquot->add_ellmans measure_abs Measure Absorbance at 412 nm add_ellmans->measure_abs calculate_thiols Calculate Free Thiol Concentration measure_abs->calculate_thiols plot_data Plot [Thiol] vs. Time calculate_thiols->plot_data determine_rate Determine Reduction Rate plot_data->determine_rate

Caption: Experimental workflow for assessing disulfide bond reduction.

Protocol for Assessing Tetrazine Stability

The stability of the tetrazine ring can be monitored by its characteristic UV-Vis absorbance.[10]

Materials:

  • This compound

  • Buffer of interest (e.g., PBS at various pH values)

  • Anhydrous DMSO

  • UV-Vis Spectrophotometer or HPLC-UV

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a known final concentration in the buffer of interest.

  • Incubation:

    • Incubate the sample at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At various time points, analyze the sample using a UV-Vis spectrophotometer or HPLC-UV.

    • Monitor the decrease in absorbance at the characteristic wavelength for the tetrazine (typically around 520-540 nm).

  • Data Analysis:

    • Plot the percentage of remaining tetrazine (based on absorbance) as a function of time.

    • Determine the half-life (t₁/₂) of the tetrazine by fitting the data to a first-order decay model.[11]

dot

Tetrazine_Stability_Workflow cluster_prep Preparation cluster_incubation_analysis Incubation & Analysis cluster_data_analysis Data Analysis prep_stock Prepare DMSO Stock Solution prep_sample Dilute in Buffer of Interest prep_stock->prep_sample incubate Incubate at Controlled Temperature prep_sample->incubate analyze_timepoints Analyze by UV-Vis or HPLC-UV at Time Points incubate->analyze_timepoints plot_data Plot % Remaining Tetrazine vs. Time analyze_timepoints->plot_data determine_halflife Determine Half-Life (t₁/₂) plot_data->determine_halflife

Caption: Experimental workflow for assessing tetrazine stability.

Conclusion

The utility of this compound as a powerful tool in bioconjugation is directly linked to its stability. By adhering to the recommended storage and handling guidelines, researchers can minimize degradation and ensure the reagent's optimal performance. The experimental protocols provided in this guide offer a framework for scientists to assess the stability of this crosslinker under their specific experimental conditions, thereby enhancing the reliability and reproducibility of their results. A thorough understanding of the factors influencing the stability of each functional moiety is essential for the successful design and execution of experiments in the fields of drug development and chemical biology.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Methyltetrazine-PEG4-SS-NHS ester is a versatile heterobifunctional crosslinker that integrates three key functionalities: an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal methyltetrazine moiety, and a cleavable disulfide bond. This guide provides a comprehensive overview of its properties, experimental protocols, and applications.

Core Properties and Data

This compound is a valuable tool in bioconjugation, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2] Its key features include a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces aggregation of labeled proteins.[3][4][5]

PropertyValueReference
Molecular Weight 737.8 g/mol [6]
Molecular Formula C31H43N7O10S2[6]
CAS Number 2656478-52-1[6]
Purity >90%[6]
Appearance Red crystalline solid or oil[2][7]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[2][7]
Storage -20°C, desiccated[2][7]

Reaction Mechanism and Workflow

The utility of this compound lies in its sequential and specific reactivity. The overall workflow involves three main stages: labeling of a primary amine-containing biomolecule, bioorthogonal ligation to a trans-cyclooctene (B1233481) (TCO)-tagged molecule, and optional cleavage of the disulfide linker.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Linker Cleavage (Optional) A Biomolecule (e.g., Antibody with -NH2) C Labeled Biomolecule A->C NHS ester reaction (pH 7-9) B This compound B->C E Conjugate C->E iEDDA Reaction (Click Chemistry) D TCO-modified Molecule (e.g., Drug, Fluorophore) D->E G Released Molecule E->G Disulfide Reduction F Reducing Agent (e.g., DTT, TCEP) F->G

General workflow for using this compound.

Experimental Protocols

Below are detailed methodologies for the key experimental steps involving this compound.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the labeling of a protein, such as an antibody, with the this compound.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][9] Immediately before use, dissolve the required amount of the ester in DMSO or DMF to prepare a 10 mM stock solution.[8][9] Do not store the reconstituted reagent.[8][9]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the unreacted crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) Ligation

This protocol outlines the "click chemistry" reaction between the methyltetrazine-labeled protein and a trans-cyclooctene (TCO)-containing molecule.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., drug, imaging agent)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the methyltetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the TCO-reagent is often used.

  • Incubation: The iEDDA reaction is typically very fast.[10][11] Incubate the mixture for 1-2 hours at room temperature or 37°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove any unreacted TCO-molecule.

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecule.

Materials:

Procedure:

  • Reaction Setup: Dissolve the purified conjugate in the reaction buffer.

  • Reduction: Add DTT or TCEP to a final concentration of 10-50 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C.

  • Analysis: The cleavage can be confirmed by techniques such as HPLC or mass spectrometry, which will show the separation of the biomolecule and the released payload.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but is a tool to create conjugates that can be used to study or modulate these pathways. For instance, an antibody targeting a specific cell surface receptor can be conjugated to a cytotoxic drug. Upon binding to the receptor and internalization, the disulfide bond can be cleaved in the reducing environment of the cell, releasing the drug to induce apoptosis.

G cluster_0 Cellular Uptake and Drug Release A ADC binds to cell surface receptor B Internalization (Endocytosis) A->B C Endosome/Lysosome B->C D Disulfide Cleavage (Reducing Environment) C->D E Released Drug D->E F Drug acts on intracellular target E->F G Cellular Effect (e.g., Apoptosis) F->G

Conceptual pathway of an ADC utilizing a cleavable linker.

This technical guide provides a foundational understanding and practical protocols for the use of this compound. The versatility of this reagent makes it a powerful asset in the development of targeted therapeutics and advanced bioanalytical tools.

References

An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugates (ADCs) and the Critical Role of Linkers

Antibody-drug conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small-molecule drugs. An ADC consists of three primary components: a mAb that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

The linker is arguably the most critical component in the design of a successful ADC, as it dictates the stability of the conjugate in circulation, the efficiency of payload release at the tumor site, and ultimately, the overall therapeutic index. An ideal linker must be stable enough to prevent premature payload release in the systemic circulation, which could lead to off-target toxicity, yet be labile enough to efficiently release the active drug upon internalization into the target cancer cell. This guide provides a detailed technical overview of ADC linkers, their classification, properties, and the experimental methodologies used for their evaluation.

Classification and Mechanisms of ADC Linkers

ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers.

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and to release the payload upon encountering specific conditions prevalent within the tumor microenvironment or inside the cancer cell.

  • Hydrazone Linkers (pH-Sensitive): These linkers are engineered to be hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization. The acidic conditions trigger the cleavage of the hydrazone bond, releasing the drug.

  • Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of reducing agents, such as glutathione (B108866) (GSH), which are found at significantly higher levels inside cells compared to the bloodstream. This differential allows for intracellular drug release.

  • Peptide Linkers (Enzyme-Sensitive): These linkers incorporate a short peptide sequence that is a substrate for specific lysosomal proteases, such as cathepsin B. These proteases are highly active within the lysosome, leading to efficient cleavage of the peptide and release of the payload. A common example is the valine-citrulline (vc) dipeptide.

Non-Cleavable Linkers

Non-cleavable linkers do not contain a specific chemical motive for cleavage. Instead, the payload is released through the complete proteolytic degradation of the antibody backbone within the lysosome. This process results in the release of the drug still attached to the linker and the amino acid residue to which it was conjugated. These types of linkers are known for their high stability in circulation.

Quantitative Comparison of Linker Properties

The choice of linker significantly impacts key ADC parameters such as stability, drug-to-antibody ratio (DAR), and therapeutic efficacy. The following tables summarize critical quantitative data for different linker types.

Linker TypeCleavage MechanismPlasma Stability (Half-life)Common PayloadsRepresentative ADCs
Hydrazone Acid-catalyzed hydrolysisVariable (pH-dependent)Doxorubicin, CalicheamicinGemtuzumab ozogamicin
Disulfide Thiol-disulfide exchange~1-3 daysMaytansinoids (DM1, DM4)Ado-trastuzumab emtansine
Valine-Citrulline (vc) Proteolytic cleavage (Cathepsin B)>7 daysMonomethyl auristatin E (MMAE)Brentuximab vedotin, Polatuzumab vedotin
Non-cleavable (e.g., SMCC) Proteolytic degradation of mAbVery high (>10 days)Maytansinoids (DM1)Ado-trastuzumab emtansine
ParameterDescriptionTypical ValuesImpact on ADC
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.2 - 8Higher DAR can increase potency but may also increase toxicity and aggregation.
Linker Stability in Plasma The ability of the linker to remain intact in systemic circulation.Half-life (t½) in hours or daysHigh stability minimizes off-target toxicity.
Payload Release Rate The kinetics of drug release from the ADC within the target cell.Varies by linker type and cleavage mechanismEfficient release is crucial for cytotoxicity.

Visualization of Key Processes

Diagrams illustrating the mechanism of action of different linkers and a typical experimental workflow for ADC characterization are provided below.

ADC_Cleavable_Linker_Mechanism Mechanism of Cleavable Linker ADCs ADC in Circulation ADC in Circulation Target Cell Target Cell Endosome Endosome Target Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released Payload Released Payload Lysosome->Released Payload 4. Linker Cleavage (pH, Enzymes, GSH) Cytotoxicity Cytotoxicity Released Payload->Cytotoxicity 5. Therapeutic Effect ADC_NonCleavable_Linker_Mechanism Mechanism of Non-Cleavable Linker ADCs ADC in Circulation ADC in Circulation Target Cell Target Cell Endosome Endosome Target Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload-Linker-AminoAcid Payload-Linker-AminoAcid Lysosome->Payload-Linker-AminoAcid 4. Antibody Degradation Cytotoxicity Cytotoxicity Payload-Linker-AminoAcid->Cytotoxicity 5. Therapeutic Effect ADC_Characterization_Workflow Experimental Workflow for ADC Characterization cluster_synthesis ADC Synthesis & Purification cluster_characterization Biophysical & In Vitro Characterization cluster_invivo In Vivo Evaluation Conjugation Conjugation Purification Purification DAR Determination DAR Determination Purification->DAR Determination Stability Assay Stability Assay DAR Determination->Stability Assay In Vitro Cytotoxicity In Vitro Cytotoxicity Stability Assay->In Vitro Cytotoxicity Pharmacokinetics Pharmacokinetics In Vitro Cytotoxicity->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicology Toxicology Efficacy Studies->Toxicology

Methodological & Application

Application Notes and Protocols: Methyltetrazine-PEG4-SS-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-SS-NHS ester is a heterobifunctional crosslinker that enables the conjugation of biomolecules through two distinct chemical reactions. This reagent is particularly valuable in the field of bioconjugation and drug development, especially for the creation of antibody-drug conjugates (ADCs). It features three key components:

  • N-Hydroxysuccinimide (NHS) ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules.

  • Methyltetrazine moiety: This group participates in a highly efficient and selective bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) derivative.[1] This reaction is characterized by its rapid kinetics and biocompatibility, proceeding readily in aqueous environments without the need for a catalyst.[1][2]

  • PEG4 spacer and Disulfide (SS) bond: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance.[3][4] The cleavable disulfide bond allows for the release of a conjugated molecule under reducing conditions, a feature often exploited for drug delivery within the reducing environment of the cell.[1]

These application notes provide detailed protocols for the use of this compound in bioconjugation, including the labeling of proteins, the subsequent click reaction, and the cleavage of the disulfide linker.

Data Presentation

Table 1: Recommended Reaction Parameters for NHS Ester Coupling
ParameterRecommended ValueNotes
pH 7.0 - 9.0The reaction of NHS esters with primary amines is most efficient at neutral to slightly basic pH.[3][4]
Molar Excess of NHS Ester 10 - 20 foldA molar excess ensures efficient labeling of the target protein. The optimal ratio may need to be determined empirically.[5]
Reaction Time 30 - 60 minutesIncubation at room temperature is typically sufficient.[5]
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.[6]
Table 2: Quantitative Parameters for Disulfide Bond Cleavage
Reducing AgentConcentrationIncubation TimeTemperatureNotes
Dithiothreitol (DTT) 10 - 100 mM1 - 4 hours37°CA commonly used reducing agent for cleaving disulfide bonds. The concentration and time can be optimized.[7]
Tris(2-carboxyethyl)phosphine (TCEP) 2.75 molar equivalents2 hours37°CAn alternative reducing agent that is stable and does not have the strong odor of DTT.[8]
Glutathione (GSH) High intracellular concentrations--The high intracellular concentration of GSH facilitates the cleavage of disulfide linkers within the cell.[9]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the labeling of a protein (e.g., an antibody) with this compound.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer using a desalting spin column or dialysis.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quench Reaction:

    • Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted labeling reagent and quenching buffer by buffer exchange using a desalting spin column or dialysis into a suitable storage buffer (e.g., PBS).

    • The resulting methyltetrazine-labeled protein is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Chemistry Conjugation

This protocol details the ligation of the methyltetrazine-labeled protein with a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-PEG-fluorophore, TCO-drug conjugate)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Prepare the methyltetrazine-labeled protein in the desired reaction buffer.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction:

    • Add the TCO-functionalized molecule to the methyltetrazine-labeled protein solution. A slight molar excess (1.1-1.5 equivalents) of the TCO reagent is recommended.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • Purification:

    • If necessary, the final conjugate can be purified by size-exclusion chromatography to remove any unreacted TCO-functionalized molecule.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecule.

Materials:

  • Bioconjugate containing the this compound linker

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Prepare the Bioconjugate Solution:

    • Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

  • Prepare the Reducing Agent:

    • Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Cleavage Reaction:

    • Add the reducing agent to the bioconjugate solution to a final concentration of 10-100 mM for DTT or an appropriate molar excess for TCEP.

    • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined for the specific bioconjugate.

  • Analysis:

    • The cleavage products can be analyzed by methods such as SDS-PAGE, HPLC, or mass spectrometry to confirm the release of the conjugated molecule.

Mandatory Visualization

Bioconjugation_Workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Disulfide Cleavage Protein Protein (e.g., Antibody) Labeled_Protein Methyltetrazine-Labeled Protein Protein->Labeled_Protein Primary Amine Reaction (pH 7-9) NHS_Ester This compound NHS_Ester->Labeled_Protein TCO_Molecule TCO-Functionalized Molecule Conjugate Final Bioconjugate TCO_Molecule->Conjugate Labeled_Protein2->Conjugate iEDDA Reaction Reducing_Agent Reducing Agent (DTT or TCEP) Released_Molecule Released Molecule Reducing_Agent->Released_Molecule Cleaved_Protein Cleaved Labeled Protein Conjugate2->Cleaved_Protein Reduction

Caption: Experimental workflow for bioconjugation.

iEDDA_Reaction Methyltetrazine Methyltetrazine (on Labeled Protein) Transition_State [4+2] Cycloaddition Transition State Methyltetrazine->Transition_State TCO Trans-cyclooctene (TCO) (on Functionalized Molecule) TCO->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Dihydropyridazine Stable Dihydropyridazine (Covalent Bond) Intermediate->Dihydropyridazine Nitrogen N₂ Gas Intermediate->Nitrogen Elimination

Caption: Inverse-electron-demand Diels-Alder reaction.

Disulfide_Cleavage Disulfide_Linker Protein-SS-Molecule (Disulfide Bond) Cleaved_Protein Protein-SH (Thiol) Disulfide_Linker->Cleaved_Protein Reduction Released_Molecule Molecule-SH (Thiol) Reducing_Agent 2 R-SH (e.g., DTT) Oxidized_Reducer R-S-S-R Reducing_Agent->Oxidized_Reducer

References

Application Notes and Protocols for Peptide Conjugation with Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-SS-NHS ester is a heterobifunctional crosslinker designed for the versatile and specific conjugation of peptides. This reagent incorporates three key functionalities:

  • An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in peptides, to form stable amide bonds.[1]

  • A methyltetrazine moiety that participates in a rapid and highly selective bioorthogonal "click chemistry" reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules.[2] This inverse-electron-demand Diels-Alder cycloaddition (iEDDA) is exceptionally fast and proceeds under mild, aqueous conditions without the need for a catalyst.[2]

  • A polyethylene glycol (PEG4) spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, and a disulfide (-SS-) bond that allows for cleavage of the conjugate under reducing conditions.[2]

This unique combination of features makes this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[3] The cleavable disulfide bond is particularly useful for applications requiring the release of a conjugated payload within the reducing environment of the cell.[4]

Chemical Properties and Specifications

PropertyValue
Chemical Formula C31H43N7O10S2
Molecular Weight 737.84 g/mol [2]
Purity >95%[2]
Physical Form Red oil[2]
Solubility Soluble in DMSO and DMF[2]
Storage Store at -20°C, protected from moisture.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol details the steps for labeling a peptide containing a primary amine with this compound.

Materials:

  • Peptide of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[5] Avoid buffers containing primary amines like Tris.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.[6]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5]

  • Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)).[7]

Procedure:

  • Prepare the Peptide Solution:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[5]

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[6][8] The NHS ester readily hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[8]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the 10 mM this compound solution to achieve the desired molar excess. A molar excess of 8-20 fold of the NHS ester to the peptide is a good starting point for optimization.[5][8]

    • Add the calculated volume of the NHS ester solution to the peptide solution while gently vortexing. Ensure the volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[8]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8]

  • Quench the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[6]

    • Incubate for an additional 10-15 minutes at room temperature.[6]

  • Purify the Conjugate:

    • Purify the peptide-methyltetrazine conjugate from excess reagent and byproducts using RP-HPLC.[7]

      • Column: A C18 column is typically suitable for peptide purification.[7]

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

      • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

      • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the conjugate. The specific gradient will need to be optimized based on the hydrophobicity of the peptide.

    • Collect fractions and monitor by UV absorbance at a wavelength appropriate for the peptide.

  • Characterize the Conjugate:

    • Confirm the successful conjugation and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9][10] The mass of the conjugate should be the mass of the peptide plus the mass of the incorporated Methyltetrazine-PEG4-SS moiety (mass of NHS is lost).

Quantitative Data Summary

The optimal conditions for peptide conjugation can vary depending on the specific peptide's sequence and solubility. The following table provides a starting point for optimization.

ParameterRecommended RangeNotes
Peptide Concentration 1-10 mg/mL[5]Higher concentrations can improve reaction efficiency.
Molar Excess of NHS Ester 8 to 20-fold[5][8]This should be optimized to achieve the desired degree of labeling.
Reaction pH 8.3 - 8.5[5]Crucial for efficient reaction with primary amines.
Reaction Time 30-60 min at RT or 2 hours on ice[8]Longer incubation times may be necessary for less reactive peptides.
Quenching Agent Conc. 50-100 mM[6]Effectively stops the reaction by consuming unreacted NHS esters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis peptide_prep Prepare Peptide Solution (1-10 mg/mL in pH 8.3-8.5 buffer) conjugation Conjugation (Add NHS ester to peptide, RT for 30-60 min) peptide_prep->conjugation nhs_prep Prepare NHS Ester Solution (10 mM in DMSO/DMF) nhs_prep->conjugation quench Quench Reaction (Add Tris or Glycine) conjugation->quench purification Purification (RP-HPLC) quench->purification characterization Characterization (Mass Spectrometry) purification->characterization

Caption: Workflow for conjugating peptides with this compound.

Signaling Pathway: Intracellular Cleavage of Disulfide Linker

This diagram illustrates the general mechanism of a peptide-drug conjugate utilizing a cleavable disulfide linker for intracellular drug delivery.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space conjugate Peptide-SS-Drug Conjugate receptor Cell Surface Receptor conjugate->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug Released Drug lysosome->drug Disulfide Cleavage (Reducing Environment, e.g., Glutathione) target Intracellular Target (e.g., DNA, Tubulin) drug->target Therapeutic Effect

Caption: Mechanism of intracellular drug release from a disulfide-linked conjugate.

References

Application Notes: Using Methyltetrazine-PEG4-SS-NHS Ester for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyltetrazine-PEG4-SS-NHS ester is a versatile, heterobifunctional crosslinker designed for advanced bioconjugation applications, particularly for the precise labeling of cell surface proteins.[1][2][3] This reagent combines three key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent attachment to proteins, a highly efficient methyltetrazine group for bioorthogonal "click chemistry," and a cleavable disulfide (SS) bond within a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[2][4][5]

This unique architecture enables a powerful two-step labeling strategy. First, an antibody or other targeting protein is modified with the linker via the reaction of the NHS ester with primary amines (e.g., lysine (B10760008) residues).[6][7][8] Second, the resulting tetrazine-modified antibody is used to label cell surface targets. The exposed tetrazine group can then be "clicked" with a molecule bearing a trans-cyclooctene (B1233481) (TCO) group, such as a fluorophore, a toxin, or a nanoparticle, through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[9][10][11] This reaction is exceptionally fast, highly specific, and biocompatible, proceeding efficiently in complex biological media without the need for a catalyst.[4][10][11]

Key Features and Components:

  • Methyltetrazine (Me-Tz): The bioorthogonal reactive group that participates in the IEDDA reaction with TCO. This reaction is one of the fastest bioorthogonal ligations known, enabling efficient conjugation even at low concentrations.[4][9]

  • PEG4 Spacer: A discrete four-unit polyethylene glycol linker. This hydrophilic spacer enhances the water solubility of the conjugate, reduces aggregation, minimizes non-specific binding, and provides spatial separation between the conjugated molecules to reduce steric hindrance.[12][13][14][15]

  • Disulfide (SS) Bond: A cleavable linker that is stable in circulation but can be readily cleaved under reducing conditions (e.g., using DTT, TCEP, or in the high-glutathione environment of the cell cytosol).[4][16][][18] This feature is invaluable for applications requiring the release of a payload or the elution of captured proteins from a surface.

  • NHS Ester: An amine-reactive group that forms a stable amide bond with primary amines on proteins and other biomolecules.[6][8][19] The reaction is most efficient at a pH of 7.2-8.5.[6][8]

This system is particularly advantageous for drug development, pre-targeted imaging, and cell-based assays, offering a modular and controlled approach to bioconjugation.[20][21]

Visualizations

Caption: Functional components of the this compound linker.

Workflow arrow start Antibody in Amine-Free Buffer (pH 8.0-8.5) arrow_start_reagent arrow_start_reagent start->arrow_start_reagent reagent Dissolve Linker in DMSO/DMF reaction Incubate Antibody + Linker (RT, 1-2h) arrow_reagent_reaction arrow_reagent_reaction arrow_reaction_purify arrow_reaction_purify reaction->arrow_reaction_purify purify Purify via Desalting Column arrow_purify_end arrow_purify_end purify->arrow_purify_end end Purified Tetrazine-Antibody arrow_start_reagent->reaction arrow_reaction_purify->purify arrow_purify_end->end

Caption: Experimental workflow for antibody modification with the linker.

SignalingPathway cluster_cell Cell Surface cluster_conjugate cluster_cleavage CellTarget Target Antigen Ab Tetrazine-Ab Ab->CellTarget Binds (Specific) Released Released Fluorophore TCO TCO-Fluorophore TCO->Ab Clicks (IEDDA Reaction) Reducer Reducing Agent (e.g., DTT) Reducer->Ab Cleaves SS Bond

Caption: Two-step cell labeling workflow followed by disulfide cleavage.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyDescription
Molecular Formula C₃₁H₄₃N₇O₁₀S₂
Molecular Weight ~737.84 g/mol
Reactive Groups 1. N-Hydroxysuccinimide (NHS) Ester2. Methyltetrazine
Reactivity 1. Primary Amines (-NH₂) at pH 7.2-8.5[8]2. Trans-cyclooctene (TCO)
Spacer Arm PEG4 with an integrated disulfide bond
Solubility Soluble in organic solvents (DMSO, DMF); the PEG4 moiety imparts water solubility to the final conjugate.[4][6][14]
Storage Store at -20°C, desiccated.[4][14]

Table 2: Recommended Molar Excess for Antibody Modification

Antibody ConcentrationRecommended Molar Excess of LinkerExpected Degree of Labeling (DOL)
1 mg/mL20-fold2 - 5
2-5 mg/mL10 to 15-fold3 - 8
5-10 mg/mL5 to 10-fold4 - 10
Note: These are starting recommendations. The optimal molar excess should be determined empirically for each specific antibody and application. Over-modification can lead to antibody aggregation or loss of activity.[22]

Experimental Protocols

Protocol 1: Modification of Antibody with this compound

This protocol describes the covalent attachment of the linker to primary amines on an antibody.

A. Materials

  • Antibody of interest (1-10 mg/mL)

  • This compound

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or Borate Buffer (0.1 M), pH 8.0-8.5. Crucially, avoid buffers containing primary amines like Tris. [6]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).[22]

B. Procedure

  • Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer to a final concentration of 2-10 mg/mL using a desalting column or dialysis. This removes any interfering amine-containing substances.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[6]

  • Reaction Setup:

    • Calculate the volume of the 10 mM linker stock solution needed to achieve the desired molar excess (refer to Table 2).

    • Add the calculated volume of the linker solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess, non-reacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer of choice (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended):

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • The Degree of Labeling (DOL), which is the average number of linker molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (λₘₐₓ ≈ 520-530 nm) and the protein (λₘₐₓ = 280 nm).[9]

Protocol 2: Two-Step Cell Surface Labeling

This protocol details the use of the tetrazine-modified antibody to label cell surface antigens, followed by detection with a TCO-containing fluorophore.

A. Materials

  • Cells expressing the target antigen

  • Purified Tetrazine-modified Antibody (from Protocol 1)

  • TCO-conjugated Fluorophore (e.g., TCO-AF488)

  • Cell Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Flow cytometer or fluorescence microscope

B. Procedure

  • Cell Preparation: Harvest cells and wash them once with ice-cold Cell Staining Buffer. Resuspend cells to a concentration of 1x10⁶ cells/mL.

  • Primary Labeling (Step 1):

    • Add the tetrazine-modified antibody to the cell suspension at a pre-determined optimal concentration (typically 1-10 µg/mL).

    • Incubate for 30-60 minutes on ice or at 4°C to allow binding to the cell surface antigen.

    • Wash the cells twice with 1 mL of ice-cold Cell Staining Buffer to remove unbound antibody.

  • Secondary "Click" Reaction (Step 2):

    • Resuspend the washed cells in 100 µL of Cell Staining Buffer.

    • Add the TCO-fluorophore to a final concentration of 5-10 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light. The IEDDA reaction is typically rapid.[10]

    • Wash the cells twice with 1 mL of ice-cold Cell Staining Buffer to remove the excess TCO-fluorophore.

  • Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for analysis.

    • Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.

Protocol 3: Cleavage of the Disulfide Linker

This protocol demonstrates the cleavable nature of the SS bond.

A. Materials

  • Labeled cells (from Protocol 2)

  • Reducing Buffer: PBS containing 50 mM Dithiothreitol (DTT) or 20 mM TCEP.[4][23]

  • Flow cytometer

B. Procedure

  • Baseline Measurement: Analyze a sample of the fully labeled cells (from Protocol 2) by flow cytometry to obtain a baseline fluorescence signal.

  • Cleavage Reaction:

    • Take an aliquot of the labeled cells and wash once with PBS to remove BSA.

    • Resuspend the cells in the Reducing Buffer.

    • Incubate for 30 minutes at 37°C.[23]

  • Washing: Wash the cells twice with 1 mL of Cell Staining Buffer to remove the cleaved fluorophore and the reducing agent.

  • Final Analysis: Resuspend the cells and re-analyze by flow cytometry. A significant decrease in fluorescence intensity compared to the baseline measurement confirms the successful cleavage of the disulfide bond and release of the fluorophore.

References

In Vivo Applications of Methyltetrazine-PEG4-SS-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-SS-NHS ester is a versatile heterobifunctional crosslinker integral to the advancement of in vivo bioconjugation strategies.[1][2][] This reagent uniquely combines three key functionalities: a methyltetrazine moiety for bioorthogonal click chemistry, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines. The incorporated polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and biocompatibility.[4]

These features make this compound a powerful tool for a range of in vivo applications, including the development of antibody-drug conjugates (ADCs) and pre-targeted imaging and therapeutic strategies. The bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO) partner is exceptionally fast and selective, enabling efficient conjugation in complex biological environments.[4] The disulfide linker remains stable in circulation but is readily cleaved in the reducing intracellular environment, allowing for controlled release of payloads.[5][6]

This document provides detailed application notes and protocols for the in vivo use of this compound, supported by representative data from relevant studies.

Key Features and Specifications

FeatureDescriptionReference
Molecular Formula C31H43N7O10S2[4]
Molecular Weight 737.84 g/mol [4]
Reactive Groups Methyltetrazine (reacts with TCO), NHS ester (reacts with primary amines)[4]
Cleavage Disulfide bond (SS) is cleaved by reducing agents (e.g., DTT, GSH)[4]
Spacer Arm PEG4 (hydrophilic)[4]
Solubility Soluble in DMSO, DMF, MeOH[4]
Storage -20°C, desiccated[4]

Application 1: Pre-targeted In Vivo Imaging

Pre-targeted strategies significantly enhance the signal-to-background ratio in in vivo imaging by separating the targeting and imaging steps.[7][8] An antibody or other targeting molecule is first conjugated with a TCO group and administered. After it has localized to the target tissue and unbound conjugate has cleared from circulation, a methyltetrazine-labeled imaging agent is administered for rapid and specific "clicking" to the TCO-modified antibody.

Experimental Workflow: Pre-targeted Imaging

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: In Vivo Administration & Clearance cluster_2 Step 3: Imaging Probe Administration & Reaction cluster_3 Step 4: Imaging & Analysis Ab Antibody Ab_TCO TCO-Antibody Conjugate Ab->Ab_TCO Conjugation TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Ab_TCO Admin_Ab Administer TCO-Antibody to Animal Model Clearance Allow for Tumor Targeting and Blood Clearance (24-72 hours) Admin_Ab->Clearance Admin_Probe Administer Imaging Probe Imaging_Probe Methyltetrazine-labeled Imaging Agent (e.g., Fluorophore, PET tracer) Imaging_Probe->Admin_Probe Click_Reaction In Vivo Bioorthogonal Click Reaction at Target Site Admin_Probe->Click_Reaction Imaging In Vivo Imaging (e.g., PET/SPECT, Fluorescence) Analysis Data Analysis (Tumor Uptake, Biodistribution) Imaging->Analysis

Caption: Workflow for pre-targeted in vivo imaging.

Protocol: Pre-targeted Fluorescence Imaging of Tumors

This protocol is adapted from methodologies for pre-targeted imaging using the TCO-tetrazine reaction.

Materials:

  • Tumor-targeting antibody

  • TCO-PEG-NHS ester

  • Methyltetrazine-PEG4-SS-Fluorophore

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Spin desalting columns

  • Tumor-bearing mouse model (e.g., xenograft)

  • In vivo fluorescence imaging system

Procedure:

  • Antibody-TCO Conjugation:

    • Prepare the antibody in PBS at a concentration of 1-5 mg/mL.

    • Dissolve the TCO-PEG-NHS ester in DMSO to a 10 mM stock solution.

    • Add a 10-20 fold molar excess of the TCO-PEG-NHS ester to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

    • Purify the TCO-conjugated antibody using a spin desalting column equilibrated with PBS.

    • Characterize the conjugate to determine the degree of labeling.

  • In Vivo Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg.

    • Allow the antibody to accumulate at the tumor site and clear from circulation for 24-72 hours. The optimal time should be determined empirically.

  • Administration of Methyltetrazine-Fluorophore:

    • Dissolve the Methyltetrazine-PEG4-SS-Fluorophore in sterile PBS.

    • Administer the fluorescent probe via intravenous injection at a dose of 1-5 mg/kg.

  • In Vivo Imaging:

    • Anesthetize the mice at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, 24 hours).

    • Acquire fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for the chosen fluorophore.

Representative Data

The following table summarizes representative quantitative data from a pre-targeted PET imaging study using a TCO-conjugated antibody and a 64Cu-labeled tetrazine probe in a colorectal carcinoma xenograft model.[4]

Time Post-Injection of 64Cu-Tz-SarArTumor Uptake (%ID/g)Tumor-to-Muscle Ratio
1 hour6.7 ± 1.7-
24 hours-21.5 ± 5.6

Application 2: Antibody-Drug Conjugates (ADCs) with Cleavable Linkers

This compound is an ideal linker for constructing ADCs where the cytotoxic payload is released within the target cell. The disulfide bond is stable in the bloodstream but is cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) (GSH).[5]

Signaling Pathway: ADC Internalization and Payload Release

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (with SS-Linker) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage by Glutathione (GSH) Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of ADC action with a cleavable disulfide linker.

Protocol: In Vivo Efficacy Study of an ADC

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC constructed with a disulfide linker in a xenograft mouse model.

Materials:

  • ADC constructed with this compound

  • Vehicle control (e.g., sterile PBS)

  • Tumor-bearing mice (e.g., SCID mice with human tumor xenografts)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation and Growth:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

  • ADC Administration:

    • Administer the ADC intravenously at a predetermined dose and schedule (e.g., once weekly for 3 weeks).

    • Administer the vehicle control to the control group using the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals throughout the study.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.

    • Statistically analyze the differences in tumor growth between the groups.

Representative Data

The following table presents representative data from an in vivo efficacy study of an ADC with a sterically hindered disulfide linker (huC242-SPDB-DM4) in a human colon cancer xenograft model.[5]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
huC242-SPDB-DM415>90
Non-cleavable ADC15Marginal Activity

This data highlights the importance of the cleavable disulfide linker for in vivo activity.

Conclusion

This compound is a highly effective and versatile reagent for in vivo applications in drug development and molecular imaging. Its bioorthogonal reactivity, cleavable disulfide linker, and hydrophilic spacer provide a robust platform for creating advanced bioconjugates. The protocols and data presented here serve as a guide for researchers to design and execute their own in vivo studies, with the understanding that optimization for specific antibodies, payloads, and models is essential for success.

References

Cleavage of Methyltetrazine-PEG4-SS-NHS Ester: A Detailed Guide to Using DTT and TCEP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Methyltetrazine-PEG4-SS-NHS ester is a versatile heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2][3] Its structure incorporates a methyltetrazine moiety for bioorthogonal click chemistry, an NHS ester for reaction with primary amines, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a centrally located disulfide bond.[1][2][3] This disulfide bond is of particular interest as it allows for the cleavage of the linker under reducing conditions, enabling the controlled release of conjugated payloads. This document provides detailed application notes and protocols for the cleavage of the disulfide bond in this compound using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Comparative Overview of DTT and TCEP

Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are both highly effective reducing agents for disulfide bonds, but they possess distinct chemical properties that make them suitable for different applications.

Dithiothreitol (DTT) is a classic thiol-based reducing agent that has been widely used for decades. Its mechanism involves a two-step thiol-disulfide exchange, culminating in the formation of a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion.

Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent that offers several advantages over DTT. It is odorless, more stable to air oxidation, and effective over a broader pH range. TCEP's reduction mechanism is irreversible and proceeds via a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[4]

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchangeNucleophilic phosphine (B1218219) reduction
Optimal pH 7.0 - 8.01.5 - 9.0[4][5]
Reaction Speed Generally slower, pH-dependentRapid, often complete in < 5 minutes[5][6]
Stability Prone to air oxidationMore resistant to air oxidation
Odor Strong, unpleasantOdorless[5]
Side Reactions Can form mixed disulfidesDoes not contain a thiol, so no mixed disulfides
Compatibility May interfere with subsequent thiol-reactive chemistryGenerally compatible with maleimide (B117702) chemistry at low concentrations

Experimental Protocols

Below are detailed protocols for the cleavage of the disulfide bond in a bioconjugate containing the Methyltetrazine-PEG4-SS-linker. It is assumed that the NHS ester has already been reacted with a primary amine on the molecule of interest.

Protocol 1: Cleavage of Disulfide Bond using Dithiothreitol (DTT)

This protocol outlines the use of DTT to cleave the disulfide bond within the Methyltetrazine-PEG4-SS-linker.

Materials:

  • Bioconjugate containing the Methyltetrazine-PEG4-SS-linker

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Deionized Water

  • Microcentrifuge tubes

Procedure:

  • Prepare DTT Stock Solution: Freshly prepare a 1 M stock solution of DTT in deionized water. It is recommended to prepare this solution immediately before use as DTT is prone to oxidation.

  • Prepare Bioconjugate Solution: Dissolve the bioconjugate in the Reaction Buffer to a desired final concentration (e.g., 1 mg/mL).

  • Set up the Cleavage Reaction:

    • In a microcentrifuge tube, add the desired volume of the bioconjugate solution.

    • Add the DTT stock solution to the bioconjugate solution to achieve a final DTT concentration in the range of 10-100 mM. A molar excess of DTT is recommended to ensure complete and rapid cleavage.

    • Adjust the final volume with the Reaction Buffer if necessary.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may vary depending on the specific bioconjugate and the desired extent of cleavage.

  • Downstream Processing: After incubation, the cleaved products can be analyzed by methods such as LC-MS to confirm cleavage. If the cleaved components need to be separated from excess DTT, techniques like dialysis or size-exclusion chromatography can be employed.

Protocol 2: Cleavage of Disulfide Bond using TCEP

This protocol describes the use of TCEP for the efficient cleavage of the disulfide bond in the linker.

Materials:

  • Bioconjugate containing the Methyltetrazine-PEG4-SS-linker

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Reaction Buffer (e.g., Tris-HCl, pH 7.5)

  • Deionized Water

  • Microcentrifuge tubes

Procedure:

  • Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP·HCl in deionized water. TCEP is more stable in solution than DTT, but fresh preparation is still recommended for optimal performance. Note that dissolving TCEP·HCl in water will result in an acidic solution; adjust the pH of the final reaction mixture if necessary.

  • Prepare Bioconjugate Solution: Dissolve the bioconjugate in the Reaction Buffer to the desired final concentration (e.g., 1 mg/mL).

  • Set up the Cleavage Reaction:

    • In a microcentrifuge tube, add the desired volume of the bioconjugate solution.

    • Add the TCEP stock solution to the bioconjugate solution to achieve a final TCEP concentration in the range of 5-50 mM.[7] A molar excess is recommended for rapid and complete reduction.

    • Adjust the final volume with the Reaction Buffer as needed.

  • Incubation: Incubate the reaction mixture at room temperature for 15-60 minutes. TCEP is generally faster than DTT, and cleavage is often complete within minutes.[5][6]

  • Downstream Processing: The reaction mixture can be directly used for analysis (e.g., LC-MS). In many cases, excess TCEP does not need to be removed before downstream applications like maleimide-based labeling, as it reacts very slowly with maleimides.[5] However, if removal is necessary, size-exclusion chromatography is effective.

Visualizing the Mechanisms and Workflow

To better understand the chemical reactions and experimental processes, the following diagrams have been generated.

G Mechanism of Disulfide Cleavage by DTT cluster_0 Step 1: Initial Attack cluster_1 Step 2: Intramolecular Cyclization Linker_SS R-S-S-R' (Linker) Mixed_Disulfide R-S-S-DTT-SH + R'-SH Linker_SS->Mixed_Disulfide Thiol-Disulfide Exchange Mixed_Disulfide_2 R-S-S-DTT-SH DTT_SH DTT-(SH)₂ DTT_SH->Mixed_Disulfide Cleaved_Linker R-SH (Cleaved Linker) Mixed_Disulfide_2->Cleaved_Linker Oxidized_DTT Oxidized DTT (Cyclic) Mixed_Disulfide_2->Oxidized_DTT Intramolecular Attack

Caption: Mechanism of disulfide bond cleavage by DTT.

G Mechanism of Disulfide Cleavage by TCEP cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydrolysis Linker_SS R-S-S-R' (Linker) Intermediate R-S-P+(TCEP)-S--R' Linker_SS->Intermediate Intermediate_2 R-S-P+(TCEP)-S--R' TCEP TCEP TCEP->Intermediate SN2 Attack Cleaved_Products R-SH + R'-SH (Cleaved Linker) Intermediate_2->Cleaved_Products TCEP_Oxide TCEP=O Intermediate_2->TCEP_Oxide Water H₂O Water->Cleaved_Products Water->TCEP_Oxide

Caption: Mechanism of disulfide bond cleavage by TCEP.[4]

G Experimental Workflow for Disulfide Cleavage Prep_Bioconjugate Prepare Bioconjugate Solution Reaction_Setup Combine Bioconjugate and Reducing Agent Prep_Bioconjugate->Reaction_Setup Prep_Reducing_Agent Prepare Fresh Reducing Agent (DTT or TCEP) Prep_Reducing_Agent->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Analysis Analyze Cleavage (e.g., LC-MS) Incubation->Analysis Purification Purify Cleaved Products (Optional) Analysis->Purification

Caption: General experimental workflow for disulfide cleavage.

Summary of Quantitative Parameters

The efficiency and rate of disulfide bond cleavage are influenced by several factors, including the concentration of the reducing agent, pH, and temperature. The following table summarizes typical quantitative parameters for DTT and TCEP.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Typical Concentration 10-100 mM5-50 mM[7]
Recommended Molar Excess High molar excess recommendedMolar excess recommended for rapid reaction
Optimal pH Range 7.0 - 8.01.5 - 9.0[4][5]
Optimal Temperature Room Temperature to 37°CRoom Temperature
Typical Reaction Time 1-4 hours< 15-60 minutes[5][6]
Cleavage Efficiency HighHigh, reaction is irreversible[4]

Note: The optimal conditions can vary depending on the specific bioconjugate and the accessibility of the disulfide bond. It is recommended to perform initial optimization experiments to determine the ideal conditions for your specific application.

Conclusion

Both DTT and TCEP are highly effective reagents for the cleavage of the disulfide bond within the this compound linker. The choice between the two will depend on the specific requirements of the experiment. TCEP offers advantages in terms of speed, stability, and a wider effective pH range, making it a preferred choice for many modern bioconjugation applications. DTT, while older, remains a reliable and cost-effective option. By following the detailed protocols and considering the comparative data presented, researchers can confidently and efficiently achieve the desired cleavage of this versatile linker, facilitating the controlled release of their molecules of interest.

References

Application Notes and Protocols for Methyltetrazine-PEG4-SS-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the conjugation of Methyltetrazine-PEG4-SS-NHS ester to primary amine-containing molecules. The information is intended to guide researchers, scientists, and drug development professionals in successfully performing these bioconjugation reactions.

Introduction

This compound is a heterobifunctional crosslinker that enables the connection of a biomolecule containing a primary amine to a molecule functionalized with a trans-cyclooctene (B1233481) (TCO) group through a "click chemistry" reaction.[1][2] This crosslinker features three key components:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[3][4]

  • A polyethylene glycol (PEG4) spacer that increases the hydrophilicity of the molecule, which can help to reduce aggregation of the labeled protein and minimize steric hindrance.[1][5][6]

  • A disulfide (SS) bond within the linker, which allows for cleavage of the conjugate under reducing conditions.[1][7]

  • A methyltetrazine moiety that participates in a rapid and selective inverse electron demand Diels-Alder cycloaddition (iEDDA) reaction with a TCO-functionalized molecule.[1][2]

This system is particularly useful for applications in drug delivery, fluorescent imaging, and the development of antibody-drug conjugates (ADCs).[1][2][8]

Reaction Parameters

The efficiency of the conjugation reaction is highly dependent on several parameters, which are summarized in the table below.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5The reaction is strongly pH-dependent.[9][10] Optimal results are often achieved at a pH of 8.3-8.5.[9][10][11] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester is accelerated.[9][10][12]
Temperature 4°C to Room Temperature (20-25°C)The reaction can be performed at room temperature for faster kinetics or at 4°C to minimize protein degradation.[3][13]
Reaction Time 30 minutes to 4 hours at room temperature; can be extended to overnight at 4°C.The optimal time should be determined experimentally.[3][11][13] At pH 9.0, the reaction can reach a steady state within 10 minutes.
Buffer Composition Phosphate, Carbonate-Bicarbonate, HEPES, or Borate buffers.[3][12]Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[3][12]
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[9][10][11]The this compound should be dissolved in a small amount of organic solvent before being added to the aqueous reaction mixture.[3][12] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[14]
Molar Ratio 5- to 20-fold molar excess of NHS ester to the amine-containing molecule.The optimal ratio should be determined empirically for each specific application.[15][16]
Quenching Reagent Tris or Glycine buffer (final concentration of 20-100 mM).Quenching stops the reaction by consuming any unreacted NHS ester.[3][17]

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a protein. These should be optimized for the specific application.

3.1. Materials

  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5[9][11]

  • Anhydrous DMF or DMSO[9][10][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column)

3.2. Protocol for Protein Conjugation

  • Prepare the Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[12] If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[9][12] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[14]

  • Perform the Conjugation: Add the dissolved NHS ester solution to the protein solution with gentle mixing. A 5- to 20-fold molar excess of the NHS ester is a good starting point.[15]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[14][18]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature.[16][17]

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[15][19]

Visualizations

4.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer conjugation Combine and Incubate (RT or 4°C) prep_protein->conjugation prep_nhs Dissolve NHS Ester in DMSO/DMF prep_nhs->conjugation quench Quench Reaction (e.g., Tris Buffer) conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Conjugate purify->analyze

Caption: Experimental workflow for this compound conjugation.

4.2. Chemical Reaction Pathway

chemical_reaction cluster_reactants Reactants cluster_products Products nhs_ester This compound plus + nhs_ester->plus amine Primary Amine (e.g., Protein-Lysine) arrow pH 7.2-8.5 conjugate Stable Amide Bond (Conjugate) plus2 + conjugate->plus2 nhs_byproduct N-hydroxysuccinimide (Byproduct) plus->amine arrow->conjugate plus2->nhs_byproduct

Caption: Chemical reaction of an NHS ester with a primary amine.

References

Application Notes and Protocols for Purification of Proteins Labeled with Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the purification of proteins after labeling with Methyltetrazine-PEG4-SS-NHS ester. This heterobifunctional, cleavable linker is instrumental in advanced bioconjugation techniques, including antibody-drug conjugate (ADC) development and targeted drug delivery. The linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the protein surface, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide (SS) bond, and a methyltetrazine moiety for subsequent click chemistry reactions.[1][2][3][4][5]

Proper purification is critical to remove unreacted labeling reagent and protein aggregates, ensuring the quality and reliability of downstream applications. The following protocols and data are designed to guide researchers through a robust purification workflow.

Data Presentation

Table 1: Key Parameters for Protein Labeling
ParameterRecommended Value/RangeNotes
Protein Concentration1-20 mg/mLHigher concentrations can improve labeling efficiency but may also increase aggregation.[6]
Labeling BufferAmine-free buffer, pH 7.0-9.0Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.[1][6][7]
Molar Excess of NHS Ester5-20 foldThe optimal ratio depends on the protein and the desired degree of labeling.[8]
Reaction TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive proteins.[6][8]
Incubation Time30 minutes to 4 hoursLonger incubation times may be necessary at lower pH or temperature.[6][9]
Quenching Reagent50-100 mM Tris-HCl, pH 8.0Optional step to terminate the labeling reaction.[8]
Table 2: Comparison of Purification Methods
Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficient removal of unreacted, low molecular weight labeling reagent and aggregates.[][11][12]May not resolve labeled from unlabeled protein if the size difference is minimal.[13]
Ion Exchange Chromatography (IEX) Separation based on surface charge.Can separate protein isoforms with different degrees of PEGylation.[][11]The PEG chain can shield charges, potentially reducing resolution.[]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a useful orthogonal method to SEC and IEX.[]Can have lower capacity and resolution compared to other methods.[]
Desalting Columns (Spin or Gravity Flow) Rapid buffer exchange and removal of small molecules.Fast and convenient for removing excess labeling reagent.[6][8][14][15]Not suitable for separating labeled from unlabeled protein or aggregates.
Table 3: Parameters for Disulfide Bond Cleavage
ParameterRecommended Value/RangeNotes
Reducing AgentTris(2-carboxyethyl)phosphine (TCEP)More stable and effective over a wider pH range compared to DTT.[16][17][18]
TCEP Concentration10-50 mMSufficient molar excess is required for efficient reduction.[16][18]
Reaction BufferWide pH range (1.5-9.0)TCEP is effective across a broad pH spectrum.[16][17]
Incubation Time5-60 minutesReduction is often complete within minutes at room temperature.[16][17]
Incubation TemperatureRoom Temperature (20-25°C) or 37°C37°C can accelerate the reaction.[16]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the general procedure for labeling a protein with the this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[8]

  • Anhydrous DMSO or DMF

  • Quenching buffer (optional; e.g., 1 M Tris-HCl, pH 8.0)[8]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.[8]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution. Mix gently by pipetting.[8]

  • Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[8]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[8]

  • Purification: Proceed immediately to purification to remove the unreacted label and other byproducts.

Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol is designed to separate the labeled protein from excess, unreacted this compound.

Materials:

  • Labeled protein reaction mixture

  • SEC column (e.g., Superdex 200 or equivalent)[19]

  • SEC running buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer until a stable baseline is achieved.

  • Sample Injection: Inject the labeled protein reaction mixture onto the column. The injection volume should not exceed the manufacturer's recommendation for the selected column.

  • Elution: Elute the sample with the SEC running buffer at a flow rate appropriate for the column. Monitor the elution profile at 280 nm (for protein) and, if possible, at a wavelength corresponding to the methyltetrazine moiety.

  • Fraction Collection: Collect fractions corresponding to the high molecular weight peak, which contains the labeled protein. The unreacted labeling reagent will elute later as a low molecular weight peak.[]

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence and purity of the labeled protein.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to release the methyltetrazine moiety from the protein.

Materials:

  • Purified labeled protein

  • TCEP solution (e.g., 500 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified labeled protein with the reaction buffer.

  • Reduction: Add TCEP solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[16]

  • Analysis: The cleavage can be confirmed by methods such as mass spectrometry to detect the change in the protein's molecular weight.

Visualizations

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Cleavage Protein in Amine-Free Buffer Protein in Amine-Free Buffer Labeling Reaction Labeling Reaction Protein in Amine-Free Buffer->Labeling Reaction Dissolve NHS Ester Dissolve NHS Ester Dissolve NHS Ester->Labeling Reaction Quenching (Optional) Quenching (Optional) Labeling Reaction->Quenching (Optional) Size Exclusion Chromatography Size Exclusion Chromatography Quenching (Optional)->Size Exclusion Chromatography Collect Labeled Protein Fractions Collect Labeled Protein Fractions Size Exclusion Chromatography->Collect Labeled Protein Fractions Add TCEP Add TCEP Collect Labeled Protein Fractions->Add TCEP Incubate Incubate Add TCEP->Incubate Cleaved Protein Cleaved Protein Incubate->Cleaved Protein

Caption: Experimental workflow for protein labeling, purification, and cleavage.

G cluster_0 Labeling Reaction cluster_1 Cleavage Reaction Protein-NH2 Protein-NH2 Labeled Protein Protein-NH-CO-Linker Protein-NH2->Labeled Protein + NHS-Ester Methyltetrazine-PEG4-SS-NHS NHS-Ester->Labeled Protein pH 7-9 Labeled Protein_S-S Protein-Linker-S-S-... Cleaved Products Protein-Linker-SH + HS-... Labeled Protein_S-S->Cleaved Products + TCEP TCEP TCEP->Cleaved Products

Caption: Chemical reactions for protein labeling and disulfide bond cleavage.

References

Application Notes and Protocols for Methyltetrazine-PEG4-SS-NHS Ester in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-SS-NHS ester is a versatile heterobifunctional linker designed for advanced targeted drug delivery systems, particularly for the development of antibody-drug conjugates (ADCs). This linker incorporates three key functionalities:

  • An N-Hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on targeting moieties like antibodies.

  • A disulfide (-S-S-) bond that serves as a cleavable element, designed to be selectively reduced in the intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (B108866) (GSH) than blood plasma.[1]

  • A methyltetrazine group for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[2] This enables a powerful pre-targeting approach where the antibody is administered first, followed by a tetrazine-bearing drug molecule.[3]

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, reduce aggregation, and minimize steric hindrance.[4]

This combination of features allows for the creation of sophisticated ADCs that offer controlled drug release at the target site, potentially enhancing the therapeutic window by improving efficacy and reducing off-target toxicity.[5]

Principle of a Pre-targeted Approach

The methyltetrazine moiety is central to a pre-targeted drug delivery strategy. This approach separates the targeting and drug delivery steps to improve the therapeutic index.

  • Antibody-TCO Administration: An antibody, modified with a trans-cyclooctene (TCO) group, is administered to the patient. This antibody circulates and accumulates at the tumor site by binding to a specific tumor-associated antigen. Unbound antibody is allowed to clear from systemic circulation.[3]

  • Tetrazine-Drug Conjugate Administration: The this compound is first conjugated to a cytotoxic drug via the NHS ester reacting with an amine on the drug or a linker attached to the drug. This tetrazine-drug conjugate is then administered.

  • In Vivo Click Reaction: The tetrazine-drug conjugate, being a small molecule, rapidly distributes throughout the body. At the tumor site, the tetrazine moiety undergoes a rapid and highly specific iEDDA "click" reaction with the TCO-modified antibody that has accumulated there.[2][6]

  • Drug Release: Once the resulting ADC is internalized by the tumor cell, the disulfide bond in the linker is cleaved by the high intracellular concentration of glutathione, releasing the cytotoxic drug inside the target cell.[7]

Quantitative Data

The following tables summarize representative quantitative data for ADCs developed with linkers featuring functionalities similar to this compound. This data is compiled from various studies and is intended to provide an illustrative overview of expected performance metrics.

Table 1: Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity

Antibody TargetLinker TypePayloadAverage DARCell LineIC50Reference(s)
HER2DisulfidePBD3.6BJAB~20 pM[8][9]
CanAgDisulfideMaytansinoid (DM4)3.5COLO2051.5 nM[10]
CD22DisulfidePBD dimer4.0WSU-DLCL2~20 pM[9]
HER2DisulfideMMAE4.0SK-BR-30.5 nM[11]

Note: DAR is a critical quality attribute that affects both the efficacy and the pharmacokinetics of an ADC.[12] Higher DAR values are not always correlated with better in vivo efficacy.[11]

Table 2: In Vivo Stability and Tumor Uptake of Disulfide-Linked and Pre-targeted Systems

System TypeLinker FeatureModelStability MetricTumor Uptake (%ID/g)Time PointReference(s)
Disulfide ADCSterically hindered disulfideMouse XenograftDAR decreased by ~25%Not Reported7 days[8]
Disulfide ADCUnhindered disulfideMouse XenograftDAR decreased by >75%Not Reported7 days[13]
Pre-targeted PETTetrazine-TCOHNSCC XenograftNot Applicable1.5 ± 0.272 h[14]
Pre-targeted SPECTTetrazine-TCOColon Cancer XenograftNot Applicable4.2 ± 0.53 h[6][15]

%ID/g = percentage of injected dose per gram of tissue.

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the overall workflow for creating and evaluating an ADC using this compound, and the mechanism of pre-targeted drug delivery and release.

G cluster_0 ADC Synthesis & Characterization cluster_1 Pre-targeted In Vivo Study cluster_2 In Vitro Evaluation A 1. Antibody-TCO Conjugation C 3. Purification of Conjugates A->C B 2. Drug Conjugation to This compound B->C D 4. Characterization (DAR, Purity) C->D E 5. Administer Antibody-TCO (Allow for accumulation & clearance) D->E I 9. In Vitro Stability Assay (Plasma) D->I J 10. Drug Release Assay (Glutathione) D->J K 11. Cytotoxicity Assay (IC50) D->K F 6. Administer Tetrazine-Drug E->F G 7. In Vivo Click Reaction at Tumor Site F->G H 8. Efficacy & PK Studies G->H G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Ab_TCO Antibody-TCO TumorCell Tumor Cell (Antigen+) Ab_TCO->TumorCell 1. Targeting & Accumulation Tz_Drug Tetrazine-Drug ADC ADC Tz_Drug->ADC 2. In Vivo Click Reaction TumorCell->ADC Binding Internalized_ADC Internalized ADC ADC->Internalized_ADC 3. Internalization Released_Drug Released Drug Internalized_ADC->Released_Drug 4. GSH-mediated Disulfide Cleavage Apoptosis Apoptosis Released_Drug->Apoptosis 5. Induces Cytotoxicity G cluster_0 Apoptosis Signaling Drug Released Cytotoxic Drug (e.g., Auristatin, Maytansinoid) Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G2/M Cell Cycle Arrest Microtubule->CellCycle Caspase Caspase-3 Activation CellCycle->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Fluorescent Labeling of Proteins with Methyltetrazine-PEG4-SS-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. Methyltetrazine-PEG4-SS-NHS ester is a versatile, multi-functional reagent designed for the targeted fluorescent labeling of proteins. This compound features three key components: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine moiety for bioorthogonal "click" chemistry applications.[1][2][3] Furthermore, the inclusion of a cleavable disulfide (SS) bond within the linker allows for the controlled release of the fluorescent label under reducing conditions, providing an additional layer of experimental flexibility.[4][5]

This document provides detailed application notes and protocols for the use of this compound in fluorescent protein labeling, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Reaction Mechanism

This compound facilitates a two-step conjugation strategy. The initial step involves the reaction of the NHS ester with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein.[6][7] This reaction proceeds efficiently at a slightly alkaline pH (7.2-8.5) to form a stable amide bond.[2][8] The subsequent step enables the attachment of a fluorescent probe via the methyltetrazine group, which reacts specifically with a trans-cyclooctene (B1233481) (TCO)-functionalized fluorophore through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[4][8] This "click chemistry" reaction is known for its high speed, selectivity, and biocompatibility.[4]

The integrated PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate, which can help to prevent aggregation of the labeled protein.[3][9] The disulfide bond within the linker can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the removal of the fluorescent tag when desired.[10]

Key Applications

  • Fluorescent Imaging: Labeled proteins can be used for in vitro and in vivo imaging studies to visualize their localization, trafficking, and dynamics.

  • Flow Cytometry: Fluorescently tagged antibodies and other proteins are essential reagents for identifying and sorting specific cell populations.

  • Immunofluorescence Assays: Labeled antibodies are widely used in techniques such as immunohistochemistry (IHC) and immunocytochemistry (ICC) to detect specific antigens in tissues and cells.

  • Drug Development: In the context of antibody-drug conjugates (ADCs), this linker can be used to attach a fluorescent reporter to study ADC trafficking and payload delivery.[11][12] The cleavable disulfide bond mimics a common payload release mechanism in ADCs.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the use of this compound.

Table 1: Influence of pH on the Hydrolysis of NHS Esters

This table illustrates the stability of the NHS ester at various pH levels. Higher pH increases the rate of hydrolysis, which competes with the desired amidation reaction.[13][14]

pHTemperature (°C)Half-life of NHS Ester
7.025Hours
8.025~180 - 210 minutes
8.525~125 - 180 minutes
9.025Minutes

Data adapted from studies on similar NHS esters and serves as a general guideline.[14]

Table 2: Effect of Reagent-to-Protein Molar Ratio on Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein, can be controlled by adjusting the molar excess of the labeling reagent.[15][16][17]

Molar Excess of NHS Ester:ProteinExpected Degree of Labeling (DOL)
4:12 - 3
8:13 - 5
12:15 - 7
20:17 - 10

These are empirical values and the optimal ratio should be determined experimentally for each specific protein.[16][18]

Table 3: Efficiency of Disulfide Bond Cleavage with Reducing Agents

This table provides typical conditions for the cleavage of the disulfide bond.[10]

Reducing AgentConcentrationIncubation TimeTemperature (°C)Cleavage Efficiency
DTT50 - 100 mM30 minutes25>95%
TCEP10 - 50 mM5 - 15 minutes25>95%

Reaction conditions, especially pH, can influence the rate of reduction. TCEP is effective over a wider pH range compared to DTT.[10]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the covalent attachment of the linker to a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[6]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[6] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Labeling Reaction:

    • Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. Refer to Table 2 for guidance on the molar ratio to achieve the desired DOL.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the wavelength of maximum absorbance for the attached fluorescent dye (after the click reaction). For the purpose of this protocol, we will assume a subsequent click reaction with a TCO-fluorophore has been performed.

Materials:

  • Purified, labeled protein conjugate

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).

  • Calculate the Degree of Labeling:

    • The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:

      • CF is the correction factor (A280 of the free dye / Amax of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • The concentration of the dye is calculated as: Dye Concentration (M) = Amax / ε_dye where:

      • ε_dye is the molar extinction coefficient of the fluorescent dye at its Amax.

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M) [15]

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the release of the fluorescent label from the protein.

Materials:

  • Labeled protein with the Methyltetrazine-PEG4-SS-linker

  • Reducing agent: DTT or TCEP

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reducing Agent Solution:

    • Prepare a fresh stock solution of DTT or TCEP in the reaction buffer.

  • Reduction Reaction:

    • Add the reducing agent to the solution of the labeled protein to the desired final concentration (see Table 3).

    • Incubate at room temperature for the recommended time.

  • Analysis of Cleavage:

    • The cleavage can be confirmed by various methods, such as SDS-PAGE (observing a change in the fluorescent band), or by separating the protein from the released fluorescent tag using size-exclusion chromatography.

Visualizations

cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Bioorthogonal Fluorescent Labeling cluster_2 Step 3: Optional Cleavage Protein Protein (with primary amines) Labeled_Protein Methyltetrazine-Labeled Protein Protein->Labeled_Protein pH 8.3-8.5 NHS_Ester This compound NHS_Ester->Labeled_Protein TCO_Fluorophore TCO-Fluorophore Fluorescent_Protein Fluorescently Labeled Protein TCO_Fluorophore->Fluorescent_Protein Labeled_Protein_2 Methyltetrazine-Labeled Protein Labeled_Protein_2->Fluorescent_Protein iEDDA Click Reaction Reducing_Agent DTT or TCEP Fluorescent_Protein_2 Fluorescently Labeled Protein Reducing_Agent->Fluorescent_Protein_2 Cleaved_Protein Protein Released_Tag Released Fluorescent Tag Fluorescent_Protein_2->Cleaved_Protein Disulfide Reduction Fluorescent_Protein_2->Released_Tag

Caption: Experimental workflow for protein labeling.

cluster_0 Protein cluster_1 This compound cluster_2 Labeled Protein Lysine Lysine (-NH2) Labeled_Lysine Labeled Lysine Lysine->Labeled_Lysine Amide Bond Formation NHS NHS Ester NHS->Labeled_Lysine PEG4 PEG4 SS S-S Methyltetrazine Methyltetrazine

Caption: Reaction of NHS ester with a primary amine.

start Start: Prepare Protein (1-10 mg/mL in amine-free buffer) prepare_nhs Prepare 10 mM NHS Ester in DMSO or DMF start->prepare_nhs labeling Labeling Reaction (1-2h at RT or O/N at 4°C) start->labeling prepare_nhs->labeling quench Quench Reaction (Tris or Glycine) labeling->quench purify Purify Labeled Protein (Desalting or Dialysis) quench->purify analyze Analyze (DOL, Click Reaction, Cleavage) purify->analyze

Caption: Flowchart of the protein labeling protocol.

References

Troubleshooting & Optimization

Technical Support Center: Methyltetrazine-PEG4-SS-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-SS-NHS ester conjugations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this specific bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a trifunctional molecule used in bioconjugation.[1][2] It contains:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[3][4][5]

  • A methyltetrazine group, which is a key component for bioorthogonal "click chemistry." It reacts very specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group in a reaction called an inverse electron demand Diels-Alder cycloaddition (iEDDA).[1][6]

  • A polyethylene glycol (PEG4) spacer that increases the water solubility of the molecule and the resulting conjugate, and helps to reduce steric hindrance.[4][5][7]

  • A disulfide (-SS-) bond , which creates a cleavable linker that can be broken using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2][6]

This reagent is commonly used to link an amine-containing biomolecule (like an antibody) to a TCO-modified molecule for applications in antibody-drug conjugates (ADCs), fluorescent imaging, and drug delivery.[1][6]

Q2: What is the optimal pH for the NHS ester reaction?

A: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[3][8] A common recommendation is to use a buffer with a pH of 8.3-8.5.[8] At a lower pH, the primary amine will be protonated, making it a poor nucleophile and slowing down or preventing the reaction.[8][9] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to low yields.[3][8][10]

Q3: What buffers are compatible with NHS ester conjugations?

A: It is critical to use a buffer that does not contain primary amines.[3][11] Buffers such as Tris and glycine (B1666218) will compete with your biomolecule for reaction with the NHS ester, leading to low or no conjugation.[11] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[11]

Q4: How should I prepare and store the this compound?

A: The NHS ester is sensitive to moisture and should be stored at -20°C, desiccated.[4][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[12] For conjugation, it is recommended to dissolve the NHS ester in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[8][13] Aqueous solutions of the NHS ester are not stable and should be used immediately.[8] It is important to use high-quality, anhydrous DMF, as it can degrade to form amines that will react with the NHS ester.[13]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue encountered during conjugation. The following table outlines potential causes and their recommended solutions.

Possible Cause Recommended Solution
Incorrect Reaction pH Ensure the reaction buffer pH is between 7.2 and 8.5. The optimal pH is often cited as 8.3-8.5.[3][8] Lower pH will result in protonated amines that are unreactive, while higher pH will lead to rapid hydrolysis of the NHS ester.[8][9]
Incompatible Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[11] Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or borate buffer prior to the reaction.[3][11]
Hydrolysis of NHS Ester The NHS ester is moisture-sensitive.[13][14] Prepare the stock solution of the NHS ester in an anhydrous solvent (e.g., high-quality DMSO or DMF) immediately before use.[8] Avoid repeated freeze-thaw cycles of the reagent.
Low Molar Excess of NHS Ester A molar excess of the this compound is typically required. A starting point is a 5- to 20-fold molar excess over the amine-containing molecule.[12] This may need to be optimized for your specific biomolecule.
Low Concentration of Biomolecule The reaction is less efficient at low protein concentrations.[3] If possible, concentrate your protein to at least 1-5 mg/mL before conjugation.[15]
Inaccessible or Insufficient Primary Amines The primary amines on your biomolecule may be buried within its three-dimensional structure.[16][17] In some cases, the protein may have very few accessible primary amines (e.g., lysine residues). Consider using a linker with a longer spacer arm or, if feasible, using site-directed mutagenesis to introduce a more accessible reactive site.[17]
Presence of Contaminants The presence of other amine-containing molecules (e.g., protein carriers like BSA, or preservatives like sodium azide) can interfere with the reaction.[3][11][15] Purify your biomolecule to >95% purity before conjugation.
Steric Hindrance The bulky nature of the tetrazine reagent or the protein itself can prevent the reactive groups from coming into proximity.[17] The built-in PEG4 spacer is designed to minimize this, but if it persists, a longer spacer arm may be required.[17]
Quantitative Data Summary
Parameter Recommended Value/Condition Reference
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)[3][8]
NHS Ester Half-life at 0°C 4-5 hours at pH 7.0[3][10]
NHS Ester Half-life at 4°C 10 minutes at pH 8.6[3][10]
Molar Excess of NHS Ester 5- to 20-fold[12]
Reaction Time 0.5 - 4 hours at room temperature or 4°C[3]
Reaction Temperature 4°C to Room Temperature[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a general guideline for conjugating this compound to a protein.

  • Reagent Preparation:

    • Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.[11][12][15] If the protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.[11]

    • NHS Ester Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[12] This solution should be prepared fresh for each experiment.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[12] This will react with any excess NHS ester. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Remove the excess, unreacted labeling reagent and byproducts by using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[12]

  • Characterization and Storage:

    • Characterize the final conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry).

    • Store the purified conjugate according to the protein's recommended storage conditions, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[11]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_final Final Product p Protein in Amine-Free Buffer mix Mix Protein and NHS Ester (pH 7.2-8.5) p->mix r Dissolve NHS Ester in Anhydrous DMSO r->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench with Tris or Glycine incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify char Characterize (e.g., MS) purify->char store Store Conjugate char->store

Caption: Experimental workflow for protein conjugation.

G cluster_reactants cluster_products Protein-NH2 Protein-NH₂ Conjugate Stable Amide Bond (Desired Product) Protein-NH2->Conjugate Conjugation (pH 7.2-8.5) NHS-Ester This compound NHS-Ester->Conjugate Hydrolyzed Hydrolyzed NHS Ester (Inactive) NHS-Ester->Hydrolyzed Hydrolysis (competing reaction, ↑ with pH) H2O H₂O (Water) H2O->Hydrolyzed NHS NHS byproduct Conjugate->NHS

Caption: Reaction pathway and competing hydrolysis.

G start Low Conjugation Yield check_buffer Buffer contains primary amines? start->check_buffer check_ph Reaction pH correct (7.2-8.5)? check_buffer->check_ph No sol_buffer Perform buffer exchange check_buffer->sol_buffer Yes check_reagent NHS ester handled correctly? check_ph->check_reagent Yes sol_ph Adjust buffer pH check_ph->sol_ph No check_protein Protein conc. & purity adequate? check_reagent->check_protein Yes sol_reagent Use fresh, anhydrous solvent; handle reagent properly check_reagent->sol_reagent No check_ratio Molar ratio optimized? check_protein->check_ratio Yes sol_protein Concentrate and/or purify protein check_protein->sol_protein No sol_ratio Increase molar excess of NHS ester check_ratio->sol_ratio No end Yield Improved sol_buffer->end sol_ph->end sol_reagent->end sol_protein->end sol_ratio->end

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Preventing Protein Aggregation After Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation issues following labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after a labeling reaction?

Protein aggregation post-labeling is a multifaceted issue that can arise from a combination of factors related to the protein itself, the labeling reagent, and the experimental conditions.[1] Key contributors include:

  • Increased Hydrophobicity: Labeling, particularly with hydrophobic molecules or dyes, can increase the overall hydrophobicity of the protein surface, promoting self-association and aggregation.[1][2][3]

  • Alteration of Surface Charge: The conjugation of a label to surface residues, such as the neutralization of a positive charge on a lysine (B10760008) residue by an amine-reactive reagent, can alter the protein's isoelectric point (pI).[2][4] If the pI shifts closer to the buffer pH, the net surface charge decreases, reducing electrostatic repulsion between protein molecules and leading to aggregation.[1][5]

  • Over-labeling: A high degree of labeling can significantly alter the physicochemical properties of the protein, increasing its propensity to aggregate.[1][2] It is crucial to optimize the stoichiometry to achieve the desired labeling without compromising protein stability.[1]

  • Sub-optimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing additives in the buffer can render the protein more susceptible to aggregation.[1][2][5]

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[3][5]

  • Physical Stress: Factors such as vigorous mixing, multiple freeze-thaw cycles, and exposure to air-water interfaces can induce protein unfolding and subsequent aggregation.[1][3][6]

  • Presence of Impurities: Small amounts of aggregated protein or other contaminants in the initial sample can act as nucleation sites, accelerating the aggregation process.[1][3]

Q2: How does the choice of labeling chemistry influence protein aggregation?

The properties of the labeling reagent can directly impact protein stability. Hydrophobic dyes or crosslinkers can increase the hydrophobicity of the protein surface, leading to aggregation.[1][2] It is often beneficial to choose more hydrophilic or sulfonated labeling reagents to minimize this effect.[1] Additionally, the reactivity of the labeling reagent is a key consideration. For instance, amine-reactive NHS esters are widely used but can alter the surface charge of the protein by neutralizing the positive charge of lysine residues.[2][4]

Q3: What role does the buffer composition play in preventing aggregation?

The buffer composition is critical for maintaining protein stability during and after the labeling reaction. Key buffer parameters to consider include:

  • pH: The buffer pH should ideally be at least 1-1.5 units away from the protein's isoelectric point (pI) to ensure a net surface charge, which promotes electrostatic repulsion between protein molecules.[1]

  • Ionic Strength: The salt concentration can influence electrostatic interactions. For some proteins, increasing the ionic strength (e.g., with 150 mM NaCl) can help to screen charges and prevent aggregation.[1]

  • Additives and Excipients: The inclusion of stabilizing additives can significantly enhance protein solubility and prevent aggregation.[1][2][5]

Q4: Can protein concentration affect aggregation during labeling?

Yes, higher protein concentrations can increase the rate of aggregation by promoting intermolecular interactions.[3][5] It is often recommended to perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL) and then concentrate the labeled protein if necessary, using a gentle method that minimizes shear stress.[1][2]

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness Observed During or After Labeling

This indicates significant protein aggregation.

Troubleshooting StepsRationale
Reduce Labeling Stoichiometry Decrease the molar excess of the labeling reagent. Over-labeling can drastically alter the protein's surface properties.[1][2]
Optimize Buffer Conditions Adjust the pH to be further from the protein's pI.[1] Screen different salt concentrations.[1]
Incorporate Stabilizing Additives Add excipients like glycerol, arginine, or non-ionic detergents to the buffer.[2][5]
Lower Protein Concentration Perform the labeling reaction at a lower protein concentration to reduce intermolecular interactions.[2][5]
Control Temperature Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[1][2]
Change Labeling Reagent If using a hydrophobic label, consider switching to a more hydrophilic alternative.[1]

Issue 2: No Visible Precipitate, but Subsequent Analysis Reveals Soluble Aggregates

Soluble aggregates can still compromise experimental results and long-term stability.

Troubleshooting StepsRationale
Analytical Characterization Routinely analyze samples before and after labeling using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to monitor for soluble aggregates.[1]
Refine Buffer Composition Systematically screen different buffer components, pH values, and additives to find a formulation that maintains the protein in its monomeric state.[1]
Optimize Post-Labeling Purification Immediately after the reaction, purify the conjugate using a method like SEC to remove unreacted label and any small aggregates that may have formed.[1]
Evaluate Storage Conditions For long-term stability, screen different storage buffers containing cryoprotectants or other stabilizing excipients and store at an appropriate temperature (e.g., -80°C).[4][5]

Quantitative Data Summary

Table 1: Common Stabilizing Additives and Their Recommended Concentrations

AdditiveRecommended ConcentrationMechanism of Action
Glycerol5-20% (v/v)Osmolyte; stabilizes the native protein structure.[2][5]
Arginine50-100 mMSuppresses protein-protein interactions and increases solubility.[2][5]
Tween-200.01-0.1% (v/v)Non-ionic detergent; reduces hydrophobic interactions.[2][7]
Sucrose5-10% (w/v)Osmolyte; stabilizes protein structure.[5]
Trehalose5-10% (w/v)Osmolyte; stabilizes protein structure.
Polyethylene Glycol (PEG)1-5% (w/v)Crowding agent; can stabilize the native state.
Amino Acid MixturesVariesCan increase solubility by interacting with charged and hydrophobic regions.[5]

Note: The optimal concentration for each additive is protein-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Buffer Screening for Optimal Protein Stability

  • Preparation: Prepare a stock solution of your purified, unlabeled protein. Prepare a series of buffers with varying pH values (e.g., spanning a range of 6.0 to 8.5) and different ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Labeling Reaction: Set up small-scale labeling reactions for your protein in each of the prepared buffer conditions, keeping the protein concentration and labeling stoichiometry constant.

  • Monitoring Aggregation: During and after the labeling reaction, monitor for signs of aggregation. This can be done by visual inspection for turbidity and by measuring the absorbance at 340 nm or 600 nm (an increase in absorbance indicates scattering due to aggregation).

  • Analysis: Following the reaction, analyze the samples for the presence of soluble aggregates using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).

  • Selection: Choose the buffer condition that results in the lowest level of aggregation while maintaining acceptable labeling efficiency.

Protocol 2: Screening of Stabilizing Additives

  • Preparation: Prepare stock solutions of various stabilizing additives from Table 1.

  • Incubation: To your protein solution in the optimized buffer from Protocol 1, add a stabilizing additive to the desired final concentration. Prepare a separate sample for each additive to be tested.

  • Equilibration: Incubate the protein-additive mixtures on ice for 15-30 minutes.

  • Labeling and Analysis: Proceed with the labeling reaction. After the reaction, analyze the samples for aggregation using DLS or SEC as described in Protocol 1.

  • Optimization: Compare the aggregation levels in the presence of different additives to identify the most effective one for your specific protein.

Protocol 3: Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation: Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and other particulates.[1] The sample concentration should be appropriate for the instrument (typically 0.1-1.0 mg/mL).[1]

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature.

  • Blank Measurement: Perform a blank measurement using the filtered buffer.[1]

  • Data Acquisition: Carefully transfer the protein sample to a clean cuvette, avoiding the introduction of air bubbles. Place the cuvette in the instrument and allow it to equilibrate. Acquire multiple measurements for reproducibility.[1]

  • Data Analysis: Analyze the correlation function to obtain the size distribution profile of the particles in the solution. The presence of species with a larger hydrodynamic radius compared to the monomeric protein is indicative of aggregation. The polydispersity index (PDI) provides information on the heterogeneity of the sample; a higher PDI value suggests a wider range of particle sizes, which can be a sign of aggregation.[1]

Visualizations

TroubleshootingWorkflow start Protein Aggregation Observed (Visible or Soluble) check_stoichiometry Optimize Labeling Stoichiometry start->check_stoichiometry check_buffer Optimize Buffer Conditions (pH, Ionic Strength) check_stoichiometry->check_buffer If aggregation persists analyze_aggregation Assess Aggregation (DLS, SEC) check_stoichiometry->analyze_aggregation add_stabilizers Screen Stabilizing Additives check_buffer->add_stabilizers If aggregation persists check_buffer->analyze_aggregation lower_concentration Lower Protein Concentration add_stabilizers->lower_concentration If aggregation persists add_stabilizers->analyze_aggregation control_temp Control Temperature lower_concentration->control_temp If aggregation persists lower_concentration->analyze_aggregation change_reagent Consider Alternative Labeling Reagent change_reagent->analyze_aggregation control_temp->change_reagent If aggregation persists control_temp->analyze_aggregation analyze_aggregation->start Aggregation Persists monomeric_protein Monomeric Labeled Protein analyze_aggregation->monomeric_protein Aggregation Resolved

Caption: A troubleshooting workflow for addressing protein aggregation after labeling.

AggregationFactors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors protein_properties Protein Properties (pI, Hydrophobicity) aggregation Protein Aggregation protein_properties->aggregation labeling_reagent Labeling Reagent (Hydrophobicity, Charge) labeling_reagent->aggregation buffer_conditions Buffer Conditions (pH, Ionic Strength, Additives) buffer_conditions->aggregation process_parameters Process Parameters (Concentration, Temperature, Agitation) process_parameters->aggregation

Caption: Key factors contributing to protein aggregation post-labeling.

References

Hydrolysis of Methyltetrazine-PEG4-SS-NHS ester side reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-SS-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding its use in bioconjugation experiments, with a specific focus on the potential for hydrolysis-related side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It consists of three main functional components:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (like the side chain of lysine (B10760008) residues on proteins) to form stable amide bonds.[3][4] This reaction is most efficient at a pH between 7.2 and 8.5.[3]

  • Disulfide (-SS-) bond: This bond acts as a cleavable linker, which can be broken using reducing agents. This feature is often utilized for the controlled release of conjugated molecules.

  • Methyltetrazine moiety: This is a highly reactive component that participates in inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO).[1][5] This reaction is known for its high speed and selectivity in aqueous environments.[1][6]

  • PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer increases the water solubility of the molecule and reduces steric hindrance during conjugation.[7][8]

Q2: What is the primary side reaction to be aware of when using this reagent?

A: The most significant side reaction is the hydrolysis of the NHS ester. In aqueous solutions, water molecules can attack the NHS ester, leading to its inactivation and preventing it from reacting with the desired primary amine on the target molecule.[3][9] This hydrolysis is a competitive reaction to the intended conjugation.[10]

Q3: What factors influence the rate of NHS ester hydrolysis?

A: The rate of hydrolysis is primarily influenced by pH. As the pH of the buffer increases, the rate of hydrolysis also increases significantly.[3][9] Temperature also plays a role, with higher temperatures accelerating hydrolysis.[3]

Q4: How can I minimize the hydrolysis of the NHS ester during my experiment?

A: To minimize hydrolysis, it is crucial to carefully control the reaction conditions. Here are some key recommendations:

  • pH Control: Perform the conjugation reaction at the lowest possible pH that still allows for efficient labeling of the primary amine. The optimal pH range is typically between 7.2 and 8.5.[3][11]

  • Temperature: Whenever possible, conduct the reaction at 4°C or on ice to slow down the rate of hydrolysis.[3]

  • Fresh Reagents: Prepare the solution of this compound immediately before use.[11] Avoid storing it in aqueous solutions.[10] If using an organic solvent like DMSO or DMF for initial dissolution, ensure it is anhydrous.[12]

  • Concentration: Higher concentrations of the protein or molecule to be labeled can favor the desired conjugation reaction over hydrolysis.[9]

Q5: Are there any components in my buffer that could interfere with the conjugation?

A: Yes, certain buffer components can interfere with the NHS ester reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[3][13] It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency NHS Ester Hydrolysis: The NHS ester has been hydrolyzed before it can react with the target molecule.- Prepare the reagent solution immediately before use.[11]- Work quickly and keep solutions on ice.[3]- Optimize the pH of the reaction buffer to be within the 7.2-8.0 range.[3]- Increase the concentration of the target molecule.[9]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.- Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or borate buffer prior to conjugation.[13]
Poor Reagent Quality: The this compound has degraded due to improper storage.- Store the reagent desiccated at -20°C.[7] Avoid repeated freeze-thaw cycles.
Inconsistent Results Variable Hydrolysis: Inconsistent timing in the preparation and addition of the reagent is leading to varying degrees of hydrolysis between experiments.- Standardize the experimental workflow with precise timing for reagent preparation and addition.
pH Fluctuation: The pH of the reaction mixture is not stable.- Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
No Conjugation Detected Complete Hydrolysis: The NHS ester has completely hydrolyzed.- Re-evaluate the entire experimental protocol, paying close attention to buffer composition, pH, temperature, and reagent handling.
Inactive Target Molecule: The primary amines on the target molecule are not accessible or have been modified.- Ensure the purity and integrity of the target molecule. - Consider using a different conjugation strategy if primary amines are not available.

Quantitative Data Summary

The rate of NHS ester hydrolysis is highly dependent on the pH of the solution. The table below provides a summary of the half-life of a typical NHS ester at different pH values and temperatures.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[3][9]
8.04~1 hour (interpolated)
8.6410 minutes[3][9]

Note: This data is for a general NHS ester and should be used as a guideline. The exact hydrolysis rate of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.

  • Buffer Exchange: If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.5). This can be done using dialysis, desalting columns, or spin filtration.

  • Prepare Protein Solution: Adjust the concentration of the protein in the reaction buffer. A higher protein concentration is generally recommended to favor the conjugation reaction.[9]

  • Prepare Reagent Solution: Immediately before starting the conjugation, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[11]

  • Conjugation Reaction: Add the dissolved reagent to the protein solution. The molar ratio of the reagent to the protein will need to be optimized for your specific application. A common starting point is a 10- to 20-fold molar excess of the reagent.

  • Incubation: Incubate the reaction mixture. A typical incubation time is 1-2 hours at room temperature or overnight at 4°C.[11] For sensitive proteins or to minimize hydrolysis, incubation at 4°C is recommended.[3]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to react with any excess NHS ester.

  • Purification: Remove excess, unreacted reagent and byproducts using size exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.

Protocol 2: Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.[3][9]

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., 0.1 M phosphate buffer) at the pH you wish to test.

  • Prepare Reagent Stock: Dissolve a known concentration of this compound in anhydrous DMSO.

  • Initiate Hydrolysis: Add a small volume of the reagent stock solution to the prepared buffer and mix quickly.

  • Spectrophotometric Measurement: Immediately begin monitoring the absorbance of the solution at 260 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance at 260 nm versus time. The rate of increase in absorbance is proportional to the rate of hydrolysis. The half-life can be calculated from the kinetic data.

Visualizations

Hydrolysis_Side_Reaction cluster_desired Desired Reaction cluster_side Side Reaction (Hydrolysis) reagent This compound conjugate Stable Amide Bond (Conjugated Product) reagent->conjugate + hydrolyzed Inactive Carboxylate + NHS reagent->hydrolyzed + amine Primary Amine (on target molecule) amine->conjugate water Water (H₂O) (in aqueous buffer) water->hydrolyzed Experimental_Workflow start Start: Protein in Buffer buffer_exchange Buffer Exchange (if needed, into amine-free buffer) start->buffer_exchange conjugation Add Reagent to Protein (Incubate at RT or 4°C) buffer_exchange->conjugation prep_reagent Prepare Fresh Solution of This compound prep_reagent->conjugation quenching Quench Reaction (Optional, with Tris or Glycine) conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification end End: Purified Conjugate purification->end

References

Technical Support Center: Optimizing Reactions with Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Methyltetrazine-PEG4-SS-NHS ester in bioconjugation reactions. Below you will find troubleshooting advice and frequently asked questions to ensure successful and efficient experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules.

Issue 1: Low or No Conjugation Yield

  • Potential Cause: Suboptimal pH of the reaction buffer.

    • Recommended Action: Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2] At lower pH, the primary amines on the target molecule are protonated and less reactive.[3][4] At higher pH, the NHS ester is prone to rapid hydrolysis, which competes with the conjugation reaction.[1][3][5] For most proteins, a pH of 8.3 is a good starting point.[3][4] Use a calibrated pH meter to confirm the pH of your buffer immediately before use.

  • Potential Cause: Presence of primary amine-containing buffers.

    • Recommended Action: Ensure your reaction buffer is free from primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[6] These will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[2][6] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate-bicarbonate, and borate (B1201080) buffers.[1][2]

  • Potential Cause: Hydrolysis of the this compound.

    • Recommended Action: The NHS ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[2][3] Do not store the NHS ester in an aqueous solution.[3]

  • Potential Cause: Low concentration of reactants.

    • Recommended Action: Low concentrations of the target molecule can lead to inefficient conjugation due to the competing hydrolysis of the NHS ester.[1] If possible, increase the concentration of your target molecule. A typical starting concentration for protein labeling is 1-5 mg/mL.[7] You may also need to optimize the molar excess of the this compound.

Issue 2: Precipitation of the Biomolecule During Conjugation

  • Potential Cause: High concentration of the organic solvent (DMSO or DMF).

    • Recommended Action: While DMSO or DMF is necessary to dissolve the this compound, the final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically below 10% (v/v), to avoid denaturation and precipitation of proteins.

  • Potential Cause: Change in isoelectric point and aggregation.

    • Recommended Action: Modification of primary amines on a protein can alter its isoelectric point, potentially leading to aggregation if the reaction pH is close to the new pI. After the reaction, adding a buffer with a pH further away from the expected pI of the conjugate, such as 1 M Tris (pH 9.0), can sometimes help to redissolve the precipitated protein.[7]

Issue 3: Cleavage of the Disulfide Bond During the Reaction

  • Potential Cause: Presence of reducing agents.

    • Recommended Action: Ensure that no reducing agents, such as DTT or TCEP, are present in your reaction buffer, as these will cleave the disulfide bond within the linker.

  • Potential Cause: High pH.

    • Recommended Action: While the NHS ester reaction is favored at a slightly alkaline pH, very high pH values can promote disulfide bond scrambling or cleavage, especially in the presence of free thiols.[8][9] Adhering to the recommended pH range of 7.2-8.5 for the NHS ester reaction should generally preserve the integrity of the disulfide bond.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH for the reaction is between 7.2 and 8.5.[1][2] For most proteins and peptides, a pH of 8.3 is recommended to achieve a balance between efficient acylation of the primary amine and minimal hydrolysis of the NHS ester.[3][4]

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is crucial to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[1][2] A 0.1 M sodium bicarbonate buffer is a common choice.[3]

Q3: Which buffers should be avoided?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][6]

Q4: How does pH affect the stability of the different components of this compound?

A4:

  • NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, and the rate of hydrolysis increases with pH.[1][5] At a higher pH, the NHS ester has a shorter half-life, which can lead to lower conjugation efficiency if the reaction is not performed promptly.[1][5]

  • Methyltetrazine: The methyltetrazine group is generally stable at physiological pH (around 7.4) and within the recommended pH range for the NHS ester reaction. Methyltetrazines are among the more stable tetrazine derivatives.[10]

  • Disulfide Bond: The disulfide bond is stable at neutral and slightly acidic pH. At alkaline pH, particularly above pH 8, disulfide bonds can become more susceptible to cleavage, especially in the presence of nucleophiles like free thiols.[8][11] However, in a controlled conjugation reaction within the recommended pH range and in the absence of reducing agents, the disulfide bond is expected to remain intact.

Q5: How should I prepare and store this compound?

A5: The reagent should be stored at -20°C and protected from moisture. Before use, allow the vial to warm to room temperature to prevent condensation. Solutions of the NHS ester in anhydrous DMSO or DMF should be prepared fresh for each use.[3]

Data Presentation

Table 1: pH-Dependent Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1]
8.04~1-2 hours
8.6410 minutes[1]

Table 2: Recommended Buffers for NHS Ester Conjugation

BufferRecommended pH RangeComments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used, but has lower buffering capacity compared to others.
HEPES7.2 - 8.0Good buffering capacity in this range.
Sodium Bicarbonate8.0 - 8.5A common and effective buffer for NHS ester reactions.[3]
Borate8.0 - 9.0Effective buffer, but ensure it does not interfere with downstream applications.

Experimental Protocols

Protocol: Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: a. Add the desired molar excess of the dissolved this compound to the protein solution. A starting point is a 10- to 20-fold molar excess. b. Gently mix the reaction solution immediately. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times at 4°C can help minimize hydrolysis of the NHS ester.[2]

  • Quenching the Reaction: a. Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Purify the conjugate from unreacted linker, quenching reagent, and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: a. Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the tetrazine (around 520-540 nm) and the protein (280 nm). b. Confirm conjugation and assess the purity of the conjugate by SDS-PAGE.

Visualizations

cluster_reagents Reactants cluster_reaction Conjugation Reaction cluster_products Products Protein-NH2 Protein with Primary Amine (-NH₂) Reaction_Step Amine-Reactive Conjugation (pH 7.2 - 8.5) Protein-NH2->Reaction_Step MeTet-PEG4-SS-NHS This compound MeTet-PEG4-SS-NHS->Reaction_Step Conjugate Protein-NH-CO-SS-PEG4-MeTet (Stable Amide Bond) Reaction_Step->Conjugate NHS_byproduct N-hydroxysuccinimide (NHS) Reaction_Step->NHS_byproduct

Caption: Workflow for the NHS ester conjugation reaction.

Start Low Conjugation Yield Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was NHS ester prepared fresh? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Optimize_Concentration Optimize reactant concentrations Check_Reagent->Optimize_Concentration Yes

Caption: Troubleshooting workflow for low conjugation yield.

NHS_Ester NHS Ester Aminolysis Aminolysis (Desired Reaction) NHS_Ester->Aminolysis Primary Amine Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis Water (H₂O) High_pH Higher pH (> 8.5) High_pH->Hydrolysis Accelerates Optimal_pH Optimal pH (7.2 - 8.5) Optimal_pH->Aminolysis Favors

References

Best buffers for NHS ester conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their NHS ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is an NHS ester and how does it work for labeling?

N-hydroxysuccinimide (NHS) esters are reagents used to create stable covalent bonds with primary amine groups (–NH₂) found on proteins and other biomolecules.[1] The reaction, known as acylation, targets the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.[1] This process occurs under mild, near-physiological conditions (pH 7.2-8.5) and results in a highly stable amide bond, making NHS esters a popular choice for attaching labels like fluorophores, biotin, or drugs to antibodies and other proteins.[1][2]

Q2: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive deprotonated primary amine while minimizing the rate of NHS ester hydrolysis.[3] A pH range of 7.2 to 9.0 is generally effective, with the ideal range being pH 8.3-8.5 .[2][4][5][6][7] At lower pH, the amine group is protonated and non-nucleophilic, reducing the reaction rate.[3][8] At higher pH, the rate of NHS ester hydrolysis increases significantly, which can lower the conjugation yield.[2][3][5]

Q3: Which buffers are recommended for NHS ester conjugation?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions.[2][7] 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5 are frequently recommended.[3][4][5] For pH-sensitive proteins, PBS (phosphate-buffered saline) at pH 7.4 can be used, but this will require longer incubation times due to the slower reaction rate.[9]

Q4: Are there any buffer components I should avoid?

Yes, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][10][11] These molecules will compete with the target molecule for reaction with the NHS ester, reducing the efficiency of your conjugation.[2][11] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[2] High concentrations of sodium azide (B81097) (>3 mM) and glycerol (B35011) can also interfere with the reaction.[1][2]

Q5: How does the hydrolysis of NHS esters affect the reaction?

Hydrolysis is a competing reaction where the NHS ester reacts with water, rendering it inactive for conjugation.[3] The rate of hydrolysis is highly dependent on pH and temperature, increasing as the pH rises.[2][3][12] For example, the half-life of an NHS ester can be hours at pH 7 but drops to minutes at pH 8.6.[2][12] This is a critical factor to consider, especially in dilute protein solutions where the desired amine reaction is slower.[2]

Buffer Selection and Reaction Conditions

The following table summarizes recommended buffers and key reaction parameters for successful NHS ester conjugation.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester stability.[2][4][5]
Recommended Buffers Phosphate, Carbonate-Bicarbonate, HEPES, BorateThese buffers are free of primary amines.[2][7]
Buffers to Avoid Tris, Glycine, and other primary amine-containing buffersCompete with the target molecule for the NHS ester.[2][10][11]
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis.[2]
Incubation Time 30 minutes to 4 hoursCan be extended to overnight at 4°C.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield Incorrect Buffer pH: The pH may be too low, resulting in protonated, non-reactive amines.[3]Verify the pH of your reaction buffer and adjust to the optimal range of 8.3-8.5.[4][5]
Hydrolysis of NHS Ester: The NHS ester may have hydrolyzed before reacting with the target molecule. This can be due to high pH, prolonged incubation at room temperature, or moisture contamination of the reagent.[1][2][3]Prepare fresh NHS ester solution immediately before use.[13] Use anhydrous DMSO or DMF to dissolve the NHS ester.[4][5] Consider performing the reaction at 4°C to slow down hydrolysis.[2]
Presence of Competing Amines: Your buffer or protein sample may contain primary amines (e.g., Tris, glycine) that compete with the target.[2][11]Perform a buffer exchange to remove any interfering substances.[11]
Low Protein Concentration: In dilute solutions, the rate of hydrolysis can be faster than the rate of conjugation.[2]Increase the concentration of your protein if possible.
Protein Precipitation High Degree of Labeling: Excessive modification of surface amines can alter the protein's solubility.Reduce the molar excess of the NHS ester in the reaction.
Solvent Incompatibility: The organic solvent used to dissolve the NHS ester (e.g., DMSO, DMF) may be causing the protein to precipitate.Minimize the volume of the organic solvent added to the aqueous protein solution.
Inconsistent Results Reagent Quality: The NHS ester may have degraded due to improper storage.Store NHS esters in a desiccator at the recommended temperature and allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][14]
Inaccurate Quantitation: Errors in measuring the concentration of the protein or NHS ester.Ensure accurate concentration measurements before starting the reaction.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS ester. The optimal conditions may vary depending on the specific protein and label being used.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 8.3)

  • NHS ester of the labeling reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[3][5]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[3]

  • Initiate the Conjugation Reaction: Add the dissolved NHS ester to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[3] Gently mix the solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[3] Incubate for 15-30 minutes at room temperature.[3]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.[3][4][5]

Visualizing the Process

NHS Ester Conjugation Workflow

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and NHS Ester Solutions Protein_Prep->Mix NHS_Ester_Prep Dissolve NHS Ester in Anhydrous DMSO or DMF NHS_Ester_Prep->Mix Incubate Incubate (1-2h RT or 4°C overnight) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: A typical workflow for NHS ester conjugation.

NHS Ester Reaction Pathway

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction (Hydrolysis) Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate Reaction at pH 7.2-8.5 NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Conjugate NHS NHS (N-hydroxysuccinimide) NHS_Ester->NHS Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis Water H2O Water->Hydrolyzed_Ester

References

Technical Support Center: Optimizing Methyltetrazine-PEG4-SS-NHS Ester Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-SS-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling my protein with this compound?

A1: The optimal pH for the reaction of an NHS ester with a primary amine (like the side chain of a lysine (B10760008) residue or the N-terminus of a protein) is in the range of pH 7.2 to 8.5.[] A slightly basic pH is recommended to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester. For many proteins, a pH of 8.3-8.5 is considered optimal for modification.[2]

Q2: Which buffers are compatible with the this compound labeling reaction?

A2: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[3]

Q3: How does temperature and incubation time affect labeling efficiency?

A3: The labeling reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[4] Lower temperatures can help to minimize the competing hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling. The optimal time should be determined empirically for your specific protein and desired degree of labeling.

Q4: What is the role of the disulfide bond (SS) in this linker?

A4: The disulfide bond in the this compound is a cleavable element.[5] This is particularly useful in applications like antibody-drug conjugates (ADCs), where the release of a payload is desired under the reducing conditions found inside a cell.[6] The disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]

Q5: How should I store this compound?

A5: this compound is moisture-sensitive. It should be stored at -20°C and desiccated.[7] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately, as the NHS ester moiety readily hydrolyzes in the presence of water.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[]Verify the pH of your reaction buffer. For most proteins, a pH of 8.3-8.5 is ideal.[2]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with your protein for the NHS ester.Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate.[3]
Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed by moisture before or during the reaction.Allow the reagent vial to come to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3]
Low Protein Concentration: Dilute protein solutions can lead to slower reaction kinetics, favoring hydrolysis.If possible, concentrate your protein to at least 1-2 mg/mL.[2]
Insufficient Molar Excess of Linker: The ratio of linker to protein is too low.Increase the molar excess of the this compound. A 10- to 50-fold molar excess may be necessary depending on the protein concentration.[3]
Protein Precipitation After Labeling High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the linker is too high, causing protein denaturation.Keep the final concentration of the organic solvent in the reaction mixture below 10%.
Over-labeling: The addition of too many linker molecules can alter the protein's properties and lead to aggregation.Reduce the molar excess of the linker in the reaction.
Cleavage of Disulfide Bond During Labeling Presence of Reducing Agents: Buffers may contain reducing agents like DTT or TCEP from previous purification steps.Ensure all buffers are free from reducing agents. If a reduction step was performed, thoroughly remove the reducing agent before labeling.
No Reaction with TCO-modified Molecule Degradation of Tetrazine: The tetrazine moiety may have degraded due to improper storage or handling.Store the reagent protected from light and moisture.
Steric Hindrance: The tetrazine group on the labeled protein is not accessible to the TCO-modified molecule.The PEG4 spacer is designed to minimize steric hindrance, but if issues persist, consider alternative linker lengths or conjugation strategies.[8]

Quantitative Data Summary

The efficiency of the NHS ester labeling is a balance between the desired reaction with primary amines (aminolysis) and the competing hydrolysis of the ester. The following tables summarize the key factors influencing these reactions.

Table 1: Effect of pH on NHS Ester Half-Life (Hydrolysis)

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.025~180 minutes
8.525~130 minutes
8.6410 minutes
9.025~125 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Parameters for NHS Ester Labeling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[]
Buffer PBS, HEPES, Borate, BicarbonateMust be free of primary amines.[3]
Temperature Room Temperature or 4°CLower temperatures can minimize hydrolysis but may require longer incubation.
Incubation Time 1-4 hours at RT, or overnight at 4°CShould be optimized for the specific protein.[4]
Molar Excess of Linker 10-50 foldDepends on protein concentration and desired degree of labeling.[3]
Protein Concentration > 1 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.[2]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to your protein solution. Gently mix immediately.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Tetrazine-TCO Ligation

This protocol assumes you have a TCO-modified molecule to react with your tetrazine-labeled protein from Protocol 1.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a reaction vial, combine the tetrazine-labeled protein and the TCO-modified molecule in the desired molar ratio (a 1:1 or a slight excess of one component is common) in the reaction buffer.

  • Incubation: Allow the reaction to proceed for 30-120 minutes at room temperature.[3] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion chromatography).

Visualizing the Workflow and Troubleshooting Logic

experimental_workflow Experimental Workflow for Labeling and Ligation cluster_prep Preparation cluster_labeling NHS Ester Labeling cluster_ligation Tetrazine-TCO Ligation cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, >1mg/mL) reaction Labeling Reaction (pH 7.2-8.5, RT or 4°C) protein_prep->reaction reagent_prep Reagent Preparation (Fresh stock in anhydrous DMSO/DMF) reagent_prep->reaction quench Quench Reaction (Optional, Tris buffer) reaction->quench purify1 Purification 1 (Desalting/Dialysis) quench->purify1 ligation TCO Ligation (Mix Tetrazine-protein and TCO-molecule) purify1->ligation purify2 Purification 2 (e.g., SEC) ligation->purify2 analysis Characterize Final Conjugate purify2->analysis

Caption: A streamlined workflow for protein labeling with this compound and subsequent TCO ligation.

troubleshooting_logic Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Amine-free buffer used? check_ph->check_buffer Yes solution_ph Adjust pH check_ph->solution_ph No check_reagent Reagent handled correctly? check_buffer->check_reagent Yes solution_buffer Buffer exchange to PBS/HEPES check_buffer->solution_buffer No check_conc Protein conc. >1 mg/mL? check_reagent->check_conc Yes solution_reagent Use fresh, anhydrous reagent stock check_reagent->solution_reagent No check_ratio Sufficient molar excess of linker? check_conc->check_ratio Yes solution_conc Concentrate protein check_conc->solution_conc No solution_ratio Increase molar excess check_ratio->solution_ratio No success Labeling Improved check_ratio->success Yes solution_ph->check_ph solution_buffer->check_buffer solution_reagent->check_reagent solution_conc->check_conc solution_ratio->check_ratio

Caption: A decision tree to diagnose and resolve common causes of low labeling efficiency.

References

Troubleshooting poor solubility of Methyltetrazine-PEG4-SS-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-SS-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). It contains three key components:

  • A Methyltetrazine group that reacts with trans-cyclooctene (B1233481) (TCO) modified molecules via a bioorthogonal 'click chemistry' reaction.

  • A PEG4 spacer (polyethylene glycol) that increases the hydrophilicity and solubility of the molecule and reduces steric hindrance.[1][2][3][4]

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[3]

  • A disulfide (-SS-) bond which is cleavable under reducing conditions, allowing for the release of a conjugated molecule.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of the compound, it should be stored at -20°C and protected from moisture.[4][5][6] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[5][6]

Q3: In which solvents is this compound soluble?

This compound is soluble in common anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] It is recommended to prepare stock solutions in these solvents immediately before use. A concentration of 10 mM in DMSO has been reported.[7]

Q4: Why is it important to use anhydrous solvents?

NHS esters are highly susceptible to hydrolysis in the presence of water, which renders them inactive for conjugation.[8] Using high-purity, anhydrous solvents like DMSO or DMF is critical to prevent the degradation of the NHS ester before it can react with the primary amine on the target molecule.[8]

Q5: What is the optimal pH for reacting the NHS ester with a primary amine?

The reaction of the NHS ester with a primary amine is most efficient in the pH range of 7.2 to 8.5.[9] At a lower pH, the primary amine is protonated and less nucleophilic, slowing down the reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation efficiency.[1][9]

Troubleshooting Guide: Poor Solubility

Problem: The this compound is not dissolving or is precipitating out of solution.

Below is a step-by-step guide to troubleshoot solubility issues.

G cluster_start cluster_solvent Solvent Check cluster_temp Temperature & Handling cluster_concentration Concentration cluster_reagent_quality Reagent Quality cluster_end start Start: Poor Solubility Observed solvent_check Is the solvent anhydrous DMSO or DMF? start->solvent_check wrong_solvent Issue: Incorrect or non-anhydrous solvent solvent_check->wrong_solvent No temp_check Was the vial warmed to room temperature before opening? solvent_check->temp_check Yes use_anhydrous Action: Use fresh, high-purity, anhydrous DMSO or DMF. use_anhydrous->solvent_check wrong_solvent->use_anhydrous condensation Issue: Moisture condensation leading to hydrolysis and insoluble byproducts. temp_check->condensation No conc_check Is the concentration too high? temp_check->conc_check Yes warm_vial Action: Allow vial to equilibrate to room temperature for 20-30 min before opening. warm_vial->temp_check condensation->warm_vial high_conc Issue: Exceeding the solubility limit. conc_check->high_conc Yes quality_check Is the reagent old or improperly stored? conc_check->quality_check No reduce_conc Action: Try dissolving at a lower concentration (e.g., 10 mM or less). Use sonication or gentle vortexing. reduce_conc->conc_check high_conc->reduce_conc degraded_reagent Issue: Degraded reagent with poor solubility. quality_check->degraded_reagent Yes end Resolution: Successful Dissolution quality_check->end No new_reagent Action: Use a fresh vial of the reagent. new_reagent->quality_check degraded_reagent->new_reagent

Caption: Troubleshooting workflow for poor solubility of this compound.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO10 mMRecommended for stock solutions.
DMFSolubleAnhydrous grade is recommended.
Methanol (MeOH)SolubleLess common for stock solutions.

Table 2: Half-life of NHS Esters in Aqueous Solution

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table provides the approximate half-life of NHS esters at different pH values.

pHTemperatureHalf-life
7.00°C4-5 hours
8.0Room Temp.~1 hour
8.64°C10 minutes
9.0Room Temp.Minutes

Data is for general NHS esters and may vary for the specific compound.[9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Remove the vial of this compound from -20°C storage.

  • Allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[5][6]

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Use the freshly prepared stock solution immediately in your conjugation reaction. Do not store the stock solution.[8]

Protocol 2: General Procedure for Antibody Conjugation

  • Buffer Exchange: Prepare the antibody in an amine-free buffer at a pH of 7.2-8.5 (e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl). Buffers containing primary amines like Tris are not compatible.[8]

  • Prepare Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Conjugation: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent by a desalting column or dialysis.

Signaling Pathways and Experimental Workflows

G cluster_reagents Reactants cluster_reaction Conjugation Reaction cluster_product Product cluster_byproduct Byproduct protein Protein with Primary Amine (e.g., Antibody) reaction Amine-NHS Ester Reaction (pH 7.2-8.5) protein->reaction crosslinker This compound crosslinker->reaction conjugate Protein-SS-PEG4-Methyltetrazine Conjugate reaction->conjugate nhs N-hydroxysuccinimide reaction->nhs

References

Technical Support Center: Off-Target Labeling with Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments with Methyltetrazine-PEG4-SS-NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains three key components:

  • Methyltetrazine group: Reacts with trans-cyclooctene (B1233481) (TCO) groups via a bioorthogonal "click chemistry" reaction (inverse electron demand Diels-Alder cycloaddition).[1][2]

  • NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues on proteins.[3][4]

  • PEG4-SS spacer: A polyethylene (B3416737) glycol chain that increases solubility and reduces steric hindrance, connected via a cleavable disulfide bond (SS).[1][5][6]

Its primary application is in the creation of antibody-drug conjugates (ADCs), where it serves as a linker to attach a cytotoxic drug to an antibody.[2][7]

Q2: I am observing high background signal or non-specific binding. What are the potential causes and solutions?

High background or non-specific binding is a common issue that can arise from several factors related to the reaction chemistry and purification process.

Potential Causes:

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[4][8] The hydrolyzed, non-reactive linker can bind non-specifically to proteins through hydrophobic or ionic interactions.[4][9]

  • Excess Labeling: Over-modification of the protein can alter its physicochemical properties, leading to aggregation and increased non-specific interactions.[9]

  • Inadequate Quenching: Failure to quench the reaction effectively leaves unreacted, highly reactive NHS esters that can bind to other molecules in subsequent steps.[10]

  • Improper Purification: Insufficient removal of unreacted or hydrolyzed linker after the conjugation reaction is a primary cause of high background.[11]

  • Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can have side reactions with other nucleophiles like hydroxyl (-OH) or sulfhydryl (-SH) groups, although the resulting bonds are less stable.[12][13]

Troubleshooting Solutions:

Solution Detailed Explanation
Optimize Reaction pH Perform the labeling reaction within the optimal pH range of 7.2-8.5.[3][14] A lower pH reduces amine reactivity, while a higher pH significantly increases the rate of NHS ester hydrolysis.[8][14]
Control Molar Excess Start with a 5- to 20-fold molar excess of the this compound and titrate to find the optimal ratio for your specific protein.[15][16]
Quench the Reaction Add a quenching buffer, such as Tris or glycine (B1666218), to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[3][10][14]
Thorough Purification Use size-exclusion chromatography (e.g., a desalting column) or dialysis to effectively remove unreacted label and byproducts.[11][14]
Use Fresh Reagents Prepare the NHS ester solution immediately before use, as it is moisture-sensitive and hydrolyzes over time.[16] Store the solid reagent desiccated at -20°C.[12]

Visualizing the Chemistry and Troubleshooting Logic

The following diagrams illustrate the key chemical pathways, a logical troubleshooting workflow, and an overview of the experimental process.

cluster_reaction NHS Ester Reaction Pathway Protein Protein-NH₂ (Primary Amine) Conjugate Labeled Protein (Stable Amide Bond) Protein->Conjugate NHS_Ester This compound NHS_Ester->Conjugate Desired Reaction (pH 7.2-8.5) Hydrolyzed Hydrolyzed NHS Ester (Non-reactive) NHS_Ester->Hydrolyzed Competing Hydrolysis (Increases with pH) H2O H₂O (Water)

Caption: NHS ester conjugation showing the desired reaction and competing hydrolysis.

cluster_troubleshooting Troubleshooting High Background Signal Start High Background Signal Observed Check_Purification Was the conjugate properly purified? Start->Check_Purification Check_pH Was the reaction pH optimal (7.2-8.5)? Check_Purification->Check_pH Yes Solution_Purify Improve purification method (e.g., desalting column, dialysis) Check_Purification->Solution_Purify No Check_Quench Was the reaction properly quenched? Check_pH->Check_Quench Yes Solution_pH Adjust pH to 7.2-8.5 Check_pH->Solution_pH No Check_Molar_Ratio Was the molar excess of NHS ester too high? Check_Quench->Check_Molar_Ratio Yes Solution_Quench Add quenching buffer (Tris or Glycine) Check_Quench->Solution_Quench No Solution_Molar_Ratio Optimize molar excess of the linker Check_Molar_Ratio->Solution_Molar_Ratio Yes End Problem Resolved Check_Molar_Ratio->End No, problem may be complex Solution_Purify->End Solution_pH->End Solution_Quench->End Solution_Molar_Ratio->End

Caption: Decision tree for troubleshooting high non-specific binding.

Quantitative Data Summary

For successful and reproducible labeling, refer to the following experimental parameters.

Parameter Recommended Range Notes
Reaction pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[3][14]
Reaction Temperature 4°C to Room TemperatureLower temperatures minimize hydrolysis but may require longer incubation times.[14]
Incubation Time 0.5 - 4 hoursTypically sufficient for completion.[3] Longer times can increase hydrolysis.[4]
Molar Excess of NHS Ester 5- to 20-foldHighly dependent on protein concentration and must be optimized empirically.[15][16]
Protein Concentration 1 - 20 mg/mLHigher concentrations can improve labeling efficiency.[14][17]
Quenching Agent Conc. 20 - 100 mMTris or glycine are commonly used to stop the reaction.[14][15]

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.[14]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[18]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[14]

  • Desalting column or dialysis cassette for purification.[14]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[16] Buffers containing primary amines like Tris or glycine are incompatible with the labeling reaction.[12][14]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[15][16] Do not store the solution, as the NHS ester is moisture-sensitive.[16]

  • Labeling Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution. A common starting point is a 20-fold molar excess.[15][16] The final concentration of the organic solvent should not exceed 10%.[15]

  • Incubation: Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.[3]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[14][15]

  • Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[14]

  • Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry to quantify the efficiency of the labeling reaction.

cluster_workflow Experimental Workflow for Protein Labeling Prep_Protein 1. Prepare Protein (Amine-free buffer, pH 7.2-8.5) Reaction 3. Mix & Incubate (0.5-4h at RT or 4°C) Prep_Protein->Reaction Prep_NHS 2. Prepare NHS Ester (Freshly dissolved in DMSO/DMF) Prep_NHS->Reaction Quench 4. Quench Reaction (Add Tris or Glycine) Reaction->Quench Purify 5. Purify Conjugate (Desalting column/Dialysis) Quench->Purify Characterize 6. Characterize (Determine Degree of Labeling) Purify->Characterize

Caption: A typical experimental workflow for NHS ester labeling of proteins.

References

Technical Support Center: Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the quenching of unreacted Methyltetrazine-PEG4-SS-NHS ester after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the reaction?

After conjugating the this compound to your target molecule (e.g., a protein), any unreacted, highly reactive N-hydroxysuccinimide (NHS) esters must be deactivated. This "quenching" step is critical to prevent the unreacted linker from subsequently labeling other molecules in your sample, which would lead to non-specific side products and inaccurate results.[1] The process involves adding a small molecule containing a primary amine that acts as a scavenger for the excess NHS ester.[2][3]

Q2: What are the recommended quenching agents?

Commonly used quenching agents are buffers or solutions containing small molecules with primary amines. These include:

Tris and glycine are the most frequently used due to their effectiveness and minimal interference in many downstream applications.[1][4]

Q3: When should I perform the quenching step?

Quenching should be performed immediately after the conjugation reaction has reached its desired endpoint, typically after 1 to 4 hours at room temperature or overnight on ice.[9] This ensures that the primary reaction is complete before deactivating the excess reagent.

Q4: How do I choose the right quenching agent?

The choice of quencher depends on your downstream application.

  • Tris and Glycine: Excellent general-purpose quenchers. They are small, highly soluble, and react efficiently with NHS esters.[1][4]

  • Hydroxylamine: Can be used to quench the reaction and may also reverse the formation of less stable O-acyl esters (side products from reactions with serine, threonine, or tyrosine residues).[7][8]

  • Hydrolysis: Simply raising the pH to around 8.6 will accelerate the hydrolysis of the NHS ester, converting it back to a non-reactive carboxyl group. This method is useful if you need to avoid introducing any additional small molecules that could interfere with subsequent analysis.[1][3] The half-life of an NHS ester at pH 8.6 and 4°C is approximately 10 minutes.[1]

Q5: Will the quenching process affect the methyltetrazine moiety or the disulfide (SS) bond?

No. The quenching agents and conditions described are mild and specifically target the NHS ester.

  • The methyltetrazine group is highly stable in aqueous media and does not react with primary amines, ensuring it remains available for subsequent bioorthogonal click chemistry with a TCO-tagged molecule.[10][11]

  • The disulfide (SS) bond is stable under these conditions and will only be cleaved in the presence of a reducing agent, such as DTT or TCEP.

Troubleshooting Guide

Problem: My labeling efficiency is very low.

  • Potential Cause 1: Incompatible Buffer. The most common cause of low efficiency is the presence of primary amines in the conjugation buffer. Buffers like Tris or glycine will compete with your target molecule for the NHS ester.[2]

    • Solution: Always perform the conjugation reaction in an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[1][2] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the reaction.[2]

  • Potential Cause 2: NHS Ester Hydrolysis. The NHS ester is susceptible to hydrolysis (reaction with water), especially at higher pH.[1]

    • Solution: Prepare the reagent solution immediately before use.[12] To slow hydrolysis, you can perform the reaction at 4°C for a longer period (e.g., overnight).[2] Ensure your reagent has been stored properly, protected from moisture.[12]

  • Potential Cause 3: Low Reactant Concentration. Low concentrations can reduce reaction efficiency as hydrolysis becomes a more dominant competing reaction.[1]

    • Solution: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester reagent.[2][4]

Problem: My protein precipitated after the labeling and quenching steps.

  • Potential Cause: Over-labeling. Adding too many linker molecules to your protein can alter its net charge and isoelectric point (pI), leading to a decrease in solubility and causing precipitation.[12]

    • Solution: Reduce the molar excess of the this compound in your reaction. Start with a lower ratio (e.g., 5:1 reagent-to-protein) and optimize to find the highest degree of labeling that maintains protein solubility.[11]

Problem: I am observing non-specific binding in my downstream click reaction.

  • Potential Cause: Incomplete Quenching. If unreacted NHS ester is not fully quenched, it can react with other amine-containing molecules (e.g., a TCO-amine) introduced in a later step, leading to unintended conjugation.

    • Solution: Ensure your quenching agent is added at a sufficient final concentration and allowed to react for the recommended time (see table below). After quenching, purify the conjugate using a desalting column or dialysis to remove the quenched linker and excess quenching agent.

Data Presentation: Quenching Agent Comparison

The table below summarizes common quenching agents and recommended reaction conditions.

Quenching AgentTypical Final ConcentrationRecommended Reaction TimeKey Considerations
Tris 20 - 500 mM[1][5]10 - 15 minutes at RT[4]Widely used, effective, and inexpensive.
Glycine 20 - 100 mM[1][4][5]10 - 15 minutes at RT[4]Another excellent and common choice.
Hydroxylamine 10 mM[5][8]~1 hour at RT[13]Can also reverse certain side-reactions (O-acylation).[7]
Ethanolamine 20 - 50 mM[5]15 - 30 minutes at RTEffective, but ensure it doesn't interfere with downstream assays.[6][14]
Hydrolysis (pH) N/A (Adjust pH to ~8.6)10 - 30 minutes[3]Avoids adding extra reagents but regenerates a carboxyl group.[3]

Experimental Protocols

Protocol: Standard Quenching of Unreacted this compound

This protocol provides a general procedure for quenching after a typical protein conjugation reaction.

  • Prepare Quenching Stock Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine. Adjust the pH to ~8.0.

  • Perform Conjugation: Carry out your conjugation reaction by adding the this compound to your protein solution in an amine-free buffer (e.g., PBS, pH 7.4) and incubate for 1-4 hours at room temperature.

  • Add Quenching Agent: Add the 1 M quenching stock solution to the reaction mixture to achieve a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris to a 100 µL reaction).

  • Incubate: Gently mix and allow the quenching reaction to proceed for 15 minutes at room temperature.[4]

  • Purify: Remove the excess, quenched reagent and the quenching agent itself from your labeled protein conjugate by using an appropriate method such as gel filtration (desalting column) or dialysis.

Visualizations

G A 1. Conjugation Reaction (Target Protein + MeTet-PEG4-SS-NHS) B 2. Quenching Step (Add Tris or Glycine) A->B Unreacted NHS Ester Present C 3. Purification (e.g., Desalting Column) B->C Reaction Terminated D 4. Downstream Application (e.g., Click Reaction with TCO) C->D Purified Conjugate

Caption: Experimental workflow for conjugation and quenching.

G cluster_reactants Reactants cluster_products Products Reagent Unreacted MeTet-Linker-NHS Quencher + Primary Amine Quencher (e.g., Glycine R-NH₂) Quenched_Reagent Quenched Reagent (Stable Amide Bond) NHS_byproduct + NHS Byproduct edge_node->Quenched_Reagent Quenching Reaction

Caption: Chemical principle of NHS ester quenching.

References

Validation & Comparative

Navigating the ADC Linker Landscape: A Comparative Guide to Alternatives for Methyltetrazine-PEG4-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex terrain of Antibody-Drug Conjugate (ADC) design, the choice of linker is a critical determinant of therapeutic success. While Methyltetrazine-PEG4-SS-NHS ester has its place in bioorthogonal conjugation strategies, a diverse array of alternative linkers offers a range of functionalities tailored to specific ADC requirements. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed methodologies, to empower informed decision-making in ADC development.

The linker in an ADC is the crucial bridge between the targeting antibody and the potent cytotoxic payload. Its properties profoundly influence the ADC's stability in circulation, the mechanism and efficiency of drug release at the tumor site, and ultimately, the overall therapeutic window.[1][2] The ideal linker must be stable enough to prevent premature payload release in the bloodstream, which can lead to systemic toxicity, yet be efficiently cleaved to unleash the cytotoxic agent within the target cancer cells.[3][4]

This compound is a valuable tool for site-specific conjugation via the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction, offering excellent control over the drug-to-antibody ratio (DAR).[5] However, the disulfide bond within this linker, designed for reductive cleavage in the intracellular environment, represents just one of several strategies for payload release. This guide explores the broader landscape of ADC linkers, categorized by their cleavage mechanism, and compares their key performance attributes.

The Spectrum of ADC Linkers: A Comparative Overview

ADC linkers are broadly classified into two major categories: cleavable and non-cleavable.[6] Cleavable linkers are designed to be selectively broken by specific triggers prevalent in the tumor microenvironment or within cancer cells, while non-cleavable linkers rely on the degradation of the antibody itself to release the payload.[7][8]

Cleavable Linkers: Tailored for Targeted Release

Cleavable linkers offer the advantage of releasing the payload in its native, and often more potent, form. This can also facilitate the "bystander effect," where the released drug can diffuse and kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[1][9] However, this comes with the potential for off-target toxicity if the linker is not sufficiently stable in circulation.[1]

Here, we compare the three main classes of cleavable linkers:

  • Enzymatically Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, like Cathepsin B, that are highly active in the lysosomes of cancer cells.[10][11] The most common example is the valine-citrulline (Val-Cit) dipeptide.[7] Another type of enzymatically cleavable linker is the β-glucuronide linker, which is cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes.[12]

  • pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH 7.4).[5] Hydrazone linkers are a classic example, though they have faced challenges with plasma stability.[5][12]

  • Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of glutathione (B108866) (GSH), a reducing agent abundant in the cytoplasm of cells.[8]

Non-Cleavable Linkers: The Stability Champions

Non-cleavable linkers, such as those based on a thioether bond (e.g., formed from an SMCC linker), offer superior stability in plasma.[6][8] The payload is released as an amino acid-linker-drug adduct after the antibody is degraded in the lysosome.[6] This high stability generally translates to a better safety profile with reduced off-target toxicity.[1] However, the released payload is modified, which can impact its potency and membrane permeability, often limiting the bystander effect.[1]

Quantitative Performance Data

The following tables summarize key quantitative data for different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeLinker ExampleADC ConstructPlasma SourceStability MetricValueReference
Enzymatically Cleavable
PeptideVal-Cit-PABCNot SpecifiedHumanHalf-life (t1/2)230 days[5]
PeptidePhe-Lys-PABCNot SpecifiedHumanHalf-life (t1/2)30 days[5]
PeptideVal-Cit-PABCNot SpecifiedMouseHalf-life (t1/2)80 hours[5]
β-GlucuronideGlucuronide-PABCTrastuzumab-MMAEMouse% Intact ADC (7 days)>95%[12]
pH-Sensitive
HydrazonePhenylketone-derivedNot SpecifiedHuman and MouseHalf-life (t1/2)~2 days[5]
Glutathione-Sensitive
DisulfideSPDBTrastuzumab-DM4Human% Intact ADC (7 days)~80%[]
Non-Cleavable
ThioetherSMCCTrastuzumab-DM1HumanHalf-life (t1/2)~3-4 days[14]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeADC ConfigurationCell LineTarget AntigenPayloadIC50 (ng/mL)Reference
Cleavable Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2MMAE~13-50[15]
Cleavable Trastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate HER2)HER2MMAE~25-80 (High DAR)[15]
Non-Cleavable Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2DM1Not specified[15]

Table 3: In Vivo Efficacy of ADCs with Different Linkers

Linker TypeADC ModelAnimal ModelKey Efficacy FindingReference
Cleavable Anti-CD22-Val-Cit-PBD-ADCHuman non-Hodgkin lymphoma xenograft mouse modelSimilar activity to disulfide linker ADC[16]
Cleavable Novel anti-CD22-DM1-disulfide-ADCHuman lymphoma tumor xenograft mouse modelInduced tumor regression at a single 3 mg/kg dose[16]
Non-Cleavable Trastuzumab-DM1HER2+ breast cancer xenograftSignificant tumor growth inhibition[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of ADC linker performance. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells and is a primary indicator of its potency.

1. Cell Seeding:

  • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[10]

2. ADC Treatment:

  • Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in complete cell culture medium.

  • Remove the old medium from the cell plates and add the ADC dilutions.

  • Incubate the plates for 72-96 hours.[10]

3. MTT Addition and Incubation:

  • Add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C.[10]

4. Formazan (B1609692) Solubilization:

  • Carefully remove the medium.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.[10]

6. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma.

1. Incubation:

  • Incubate the ADC at a concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, and 168 hours).

2. Sample Preparation and Analysis:

  • For Drug-to-Antibody Ratio (DAR) Analysis:

    • Purify the ADC from the plasma sample using affinity capture (e.g., Protein A magnetic beads).

    • Analyze the intact or reduced ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[5]

  • For Released Payload Analysis:

    • Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

    • Quantify the released payload using LC-MS/MS.

3. Data Analysis:

  • Plot the average DAR or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.

In Vivo Efficacy Study in Xenograft Models

This study assesses the anti-tumor activity of an ADC in a living organism.

1. Model Establishment:

  • Implant human tumor cells subcutaneously into the flank of immunocompromised mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[10]

2. ADC Administration:

  • Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC test article).

  • Administer a single intravenous dose of the ADC.[10]

3. Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the general health of the mice.[10]

4. Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate the tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.[10]

Visualizing ADC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.5-6.2) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) High Protease Activity Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Informed Selection PlasmaStability Plasma Stability Assay (LC-MS) PlasmaStability->Xenograft Informed Selection CleavageAssay Linker Cleavage Assay (Enzyme/pH/GSH) CleavageAssay->Xenograft Informed Selection Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PK Pharmacokinetic (PK) Analysis Xenograft->PK ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->PlasmaStability ADC_Candidate->CleavageAssay

Figure 2: Experimental workflow for the evaluation of ADC linker performance.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzymatic Enzymatically Cleavable (e.g., Val-Cit) Released_Payload Released Payload Enzymatic->Released_Payload Proteases (e.g., Cathepsin B) pH_Sensitive pH-Sensitive (e.g., Hydrazone) pH_Sensitive->Released_Payload Low pH (Endosome/Lysosome) Reducible Reducible (e.g., Disulfide) Reducible->Released_Payload High Glutathione (Cytoplasm) Thioether Thioether (e.g., SMCC) Thioether->Released_Payload Antibody Degradation (Lysosome) Trigger Cleavage Trigger Trigger->Enzymatic Trigger->pH_Sensitive Trigger->Reducible

Figure 3: Comparison of cleavage mechanisms for different ADC linker types.

Conclusion

The selection of an appropriate linker is a multifaceted decision that requires careful consideration of the target antigen, the nature of the payload, and the desired therapeutic outcome. While this compound offers a precise method for ADC construction, the broader landscape of linker technologies provides a diverse toolkit for fine-tuning ADC properties. Enzymatically cleavable linkers like Val-Cit have demonstrated robust clinical success, offering a balance of stability and efficient payload release. pH-sensitive and reducible linkers provide alternative cleavage strategies, while non-cleavable linkers offer a paradigm of enhanced stability at the cost of a bystander effect. By understanding the comparative performance and underlying mechanisms of these linker technologies, researchers can make more strategic choices in the design of next-generation ADCs with improved efficacy and safety profiles.

References

A Head-to-Head Comparison of Methyltetrazine-PEG4-SS-NHS Ester and DBCO-PEG4-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of targeted therapies such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used heterobifunctional crosslinkers: Methyltetrazine-PEG4-SS-NHS ester and DBCO-PEG4-NHS ester. We will delve into their chemical properties, reaction kinetics, and functional differences, supported by experimental data and protocols to inform your selection process.

The precise and efficient conjugation of therapeutic payloads to biomolecules is paramount for the efficacy and safety of targeted therapies. Both this compound and DBCO-PEG4-NHS ester are designed to facilitate this process through a two-step approach: an initial reaction with primary amines on a biomolecule via an N-hydroxysuccinimide (NHS) ester, followed by a highly specific bioorthogonal "click chemistry" reaction. The choice between these two linkers hinges on the desired reaction kinetics, the nature of the payload, and the requirement for a cleavable or non-cleavable linkage.

At a Glance: Key Differences

FeatureThis compoundDBCO-PEG4-NHS Ester
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (iEDDA)Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partner trans-cyclooctene (B1233481) (TCO)Azide
Reaction Kinetics Extremely fast (up to 10⁶ M⁻¹s⁻¹)Fast (10⁻¹ to 1 M⁻¹s⁻¹)
Linker Cleavability Cleavable (disulfide bond)Non-cleavable
Primary Application ADCs requiring intracellular payload releaseStable bioconjugation, imaging

Chemical Properties and Reaction Mechanisms

Both linkers share a common PEG4 spacer, a hydrophilic polyethylene (B3416737) glycol chain that enhances water solubility and reduces steric hindrance during conjugation. They also both utilize an NHS ester for the initial covalent linkage to primary amines, such as those found on lysine (B10760008) residues of antibodies. This reaction proceeds efficiently at a pH of 7-9, forming a stable amide bond.[1][2]

The key distinction lies in their bioorthogonal reactive groups and the cleavability of the linker.

This compound incorporates a methyltetrazine moiety, which undergoes an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner.[3][4][5][6][7] This reaction is known for being one of the fastest bioorthogonal reactions available.[8] Furthermore, this linker contains a disulfide (S-S) bond, which is stable in the bloodstream but can be cleaved by reducing agents such as glutathione (B108866), which is present in high concentrations within the cytoplasm of cells.[9][] This feature makes it particularly suitable for ADCs where the cytotoxic payload needs to be released inside the target cell.[3][4][5][6][7]

DBCO-PEG4-NHS Ester features a dibenzocyclooctyne (DBCO) group. DBCO reacts with an azide-functionalized molecule via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[11][12] This copper-free click chemistry reaction is also highly efficient and biocompatible.[13][14] Unlike the methyltetrazine linker described here, the DBCO-PEG4-NHS ester forms a stable, non-cleavable triazole linkage. This makes it ideal for applications where a permanent connection between the biomolecule and the payload is desired, such as in certain imaging applications or for ADCs where the linker-payload complex is designed to be active after internalization and lysosomal degradation of the antibody.[15][16]

Performance Comparison: A Data-Driven Analysis

The choice between these two linkers often comes down to the required reaction speed and the necessity of a cleavable linker.

Reaction Kinetics

The iEDDA reaction between tetrazine and TCO is significantly faster than the SPAAC reaction between DBCO and azide. This can be a critical advantage when working with low concentrations of reactants or when rapid conjugation is required.

Bioorthogonal ReactionSecond-Order Rate Constant (k₂)
Methyltetrazine + TCO (iEDDA)up to 10⁶ M⁻¹s⁻¹
DBCO + Azide (SPAAC)10⁻¹ - 1 M⁻¹s⁻¹

This vast difference in reaction rates means that iEDDA reactions can often be completed in a much shorter timeframe than SPAAC reactions, potentially minimizing damage to sensitive biomolecules.[13][14]

Linker Cleavage

The disulfide bond in this compound is designed to be cleaved in the reducing environment of the cell's cytoplasm, where glutathione concentrations are significantly higher (1-10 mM) than in the bloodstream (~5 µM).[] This targeted release mechanism is a key feature for many ADC designs, as it minimizes off-target toxicity by keeping the cytotoxic payload inactive until it reaches the target cell.[9][17][18] In contrast, the triazole ring formed by the DBCO-azide reaction is highly stable and not cleaved under physiological conditions.

Experimental Protocols

Below are generalized protocols for the conjugation of an antibody with either this compound or DBCO-PEG4-NHS ester. It is important to optimize these protocols for your specific antibody and payload.

Protocol 1: Antibody Conjugation with NHS Ester (General)
  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound or DBCO-PEG4-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted linker using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol 2: Bioorthogonal Click Chemistry Reaction
  • Reactant Preparation: Prepare the TCO- or azide-functionalized payload in a suitable buffer.

  • Click Reaction: Mix the antibody-linker conjugate with a 1.5- to 10-fold molar excess of the functionalized payload.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final antibody-drug conjugate using SEC, hydrophobic interaction chromatography (HIC), or other appropriate chromatographic methods to remove unreacted payload and other impurities.

Signaling Pathways and Experimental Workflows

Logical Relationship of Linker Selection

LinkerSelection Linker Selection Logic cluster_0 Application Requirement cluster_1 Linker Choice Requirement Define Application Goal Intracellular Intracellular Payload Release? Requirement->Intracellular Kinetics Fast Kinetics Critical? Intracellular->Kinetics No Methyltetrazine This compound Intracellular->Methyltetrazine Yes Kinetics->Methyltetrazine Yes DBCO DBCO-PEG4-NHS Ester Kinetics->DBCO No ADC_Workflow Antibody-Drug Conjugate Synthesis Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation Antibody Antibody in Amine-Free Buffer Conjugation1 NHS Ester Conjugation (pH 7.2-8.5) Antibody->Conjugation1 NHS_Linker This compound or DBCO-PEG4-NHS Ester NHS_Linker->Conjugation1 Purification1 Purification (e.g., SEC) Conjugation1->Purification1 Ab_Linker Antibody-Linker Conjugate Purification1->Ab_Linker Conjugation2 Bioorthogonal Click Reaction (iEDDA or SPAAC) Ab_Linker->Conjugation2 Payload TCO- or Azide-Payload Payload->Conjugation2 Purification2 Purification (e.g., HIC) Conjugation2->Purification2 ADC Final Antibody-Drug Conjugate Purification2->ADC

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform rational ADC design.

At a Glance: Key Differences

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Enzymatic (e.g., Cathepsin B) or chemical (pH, glutathione) cleavage in the tumor microenvironment or within the lysosome.[1][2]Proteolytic degradation of the antibody backbone in the lysosome.[2][3]
Released Payload Unmodified, potent cytotoxic drug.[3]Cytotoxic drug attached to the linker and an amino acid residue.[3]
Plasma Stability Generally lower, with potential for premature drug release.[3]Generally higher, leading to a more stable ADC in circulation.[3][4]
Bystander Effect High, due to the release of membrane-permeable drug.[3][5]Low to negligible, as the released payload is typically charged and less permeable.[3][6]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[7]Lower potential due to higher stability and limited bystander effect.[3][4][7]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[3]Less effective in heterogeneous tumors where not all cells express the target antigen.

Delving Deeper: Mechanisms of Action

The linker type fundamentally determines how and where the cytotoxic payload is released from the ADC.

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be stable in the systemic circulation and to release the payload upon encountering specific triggers prevalent in the tumor microenvironment or within cancer cells.[2] There are three main classes:

  • Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by proteases like cathepsin B, which are upregulated in the lysosomes of tumor cells.[2]

  • pH-sensitive linkers: Hydrazone linkers are an example of this class. They are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]

  • Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[2]

The release of an unmodified and often membrane-permeable payload from cleavable linkers can lead to the bystander effect . This phenomenon allows the drug to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[3][5]

cleavable_linker_mechanism Mechanism of Cleavable Linker ADC cluster_extracellular Bloodstream (pH 7.4) cluster_cell Tumor Cell ADC_circulating ADC Stable in Circulation ADC_bound 1. ADC Binds to Tumor Antigen ADC_circulating->ADC_bound Tumor Targeting Endocytosis 2. Internalization (Endocytosis) ADC_bound->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Cleavage 4. Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Payload_release 5. Free Payload Released Cleavage->Payload_release Cytotoxicity 6. Cytotoxicity in Antigen-Positive Cell Payload_release->Cytotoxicity Bystander_cell Antigen-Negative Neighboring Cell Payload_release->Bystander_cell Payload Diffusion Bystander_effect 7. Bystander Killing Bystander_cell->Bystander_effect non_cleavable_linker_mechanism Mechanism of Non-Cleavable Linker ADC cluster_extracellular Bloodstream cluster_cell Tumor Cell ADC_circulating ADC Highly Stable in Circulation ADC_bound 1. ADC Binds to Tumor Antigen ADC_circulating->ADC_bound Tumor Targeting Endocytosis 2. Internalization (Endocytosis) ADC_bound->Endocytosis Lysosome 3. Trafficking to Lysosome Endocytosis->Lysosome Degradation 4. Antibody & Linker Degradation Lysosome->Degradation Payload_release 5. Payload-Linker-Amino Acid Complex Released Degradation->Payload_release Cytotoxicity 6. Cytotoxicity in Antigen-Positive Cell Payload_release->Cytotoxicity experimental_workflow Experimental Workflow for ADC Linker Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation plasma_stability Plasma Stability Assay (ELISA, LC-MS) bystander Bystander Effect Assay (Co-culture) plasma_stability->bystander cytotoxicity Cytotoxicity Assay (IC50) (e.g., MTT Assay) cytotoxicity->bystander xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) bystander->xenograft pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft->pk_pd toxicity Toxicity Assessment (Body Weight, Clinical Signs) pk_pd->toxicity decision Select Lead Candidate toxicity->decision start ADC Candidates (Cleavable vs. Non-cleavable) start->plasma_stability start->cytotoxicity

References

A Head-to-Head Comparison: Methyltetrazine-PEG4-SS-NHS Ester vs. Maleimide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing not only the efficiency of the conjugation process but also the stability and efficacy of the final product. This guide provides an objective, data-driven comparison of two prominent classes of heterobifunctional linkers: the bioorthogonal Methyltetrazine-PEG4-SS-NHS ester and the more traditional maleimide-based linkers.

This comparison will delve into the fundamental chemistry, reaction kinetics, stability, and applications of these linkers, with a particular focus on their use in the development of antibody-drug conjugates (ADCs). All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols are provided for key methodologies.

Introduction to the Contenders

This compound is a state-of-the-art heterobifunctional linker that combines three key features: an N-Hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues on proteins), a methyltetrazine moiety for bioorthogonal "click" chemistry, and a disulfide bond (SS) that allows for cleavage of the linker under reducing conditions. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

Maleimide (B117702) linkers , on the other hand, have long been a workhorse in bioconjugation. They also typically feature an NHS ester for amine coupling, but their key reactive group is a maleimide moiety that specifically reacts with thiols (sulfhydryl groups), most commonly from cysteine residues on proteins.

Chemical Properties and Reaction Mechanisms

The fundamental difference between these two linkers lies in their bioorthogonal versus traditional conjugation chemistries.

This compound: The conjugation strategy with this linker is a two-step process. First, the NHS ester reacts with a primary amine on a biomolecule to form a stable amide bond. The second, and most notable, step is the bioorthogonal reaction between the methyltetrazine and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). This is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is exceptionally fast and highly specific, proceeding readily in complex biological media without the need for a catalyst.[1][2]

Protein1 Protein 1 (with Lysine) TetrazineLinker Methyltetrazine- PEG4-SS-NHS ester Protein1->TetrazineLinker NHS ester reaction (pH 7-9) Protein1_Tetrazine Protein 1- Tetrazine Conjugate TetrazineLinker->Protein1_Tetrazine Protein2_TCO Protein 2 (with TCO) Protein1_Tetrazine->Protein2_TCO IEDDA Click Reaction (Bioorthogonal) FinalConjugate Protein 1-Linker-Protein 2 (Dihydropyridazine bond) Protein2_TCO->FinalConjugate Protein1 Protein 1 (with Lysine) MaleimideLinker Maleimide-PEG-NHS ester Protein1->MaleimideLinker NHS ester reaction (pH 7-9) Protein1_Maleimide Protein 1- Maleimide Conjugate MaleimideLinker->Protein1_Maleimide Protein2_Thiol Protein 2 (with Cysteine) Protein1_Maleimide->Protein2_Thiol Michael Addition (pH 6.5-7.5) FinalConjugate Protein 1-Linker-Protein 2 (Thioether bond) Protein2_Thiol->FinalConjugate cluster_prep Conjugate Preparation cluster_incubation Stability Assay cluster_analysis Analysis Prep_Tetrazine Prepare Tetrazine Conjugate Incubate_Serum Incubate in Human Serum at 37°C Prep_Tetrazine->Incubate_Serum Incubate_PBS Incubate in PBS at 37°C (Control) Prep_Tetrazine->Incubate_PBS Prep_Maleimide Prepare Maleimide Conjugate Prep_Maleimide->Incubate_Serum Prep_Maleimide->Incubate_PBS Time_Points Collect Aliquots at Time Points Incubate_Serum->Time_Points Incubate_PBS->Time_Points SEC_HPLC Analyze by SEC-HPLC Time_Points->SEC_HPLC Data_Analysis Calculate Half-life and Stability Profile SEC_HPLC->Data_Analysis

References

A Comparative Guide to the Plasma Stability of Methyltetrazine-PEG4-SS-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in-vivo stability of bioconjugates is a critical factor influencing their efficacy and safety. This guide provides a detailed comparison of the plasma stability of Methyltetrazine-PEG4-SS-NHS ester conjugates with alternative bioconjugation strategies. We will delve into the stability of each component of the linker, present supporting data, and provide a comprehensive experimental protocol for assessing plasma stability.

Understanding the Components of this compound

The stability of a bioconjugate is dictated by its weakest link. In the case of this compound, three key functionalities determine its stability in plasma: the N-hydroxysuccinimide (NHS) ester, the disulfide (SS) bond, and the methyltetrazine moiety.

  • NHS Ester: This group is responsible for the initial conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins. However, NHS esters are susceptible to hydrolysis in aqueous environments, which can compete with the desired conjugation reaction. The amide bond formed after successful conjugation is highly stable.

  • Disulfide Bond: This bond provides a cleavable linkage, designed to be reduced in the intracellular environment where the concentration of reducing agents like glutathione (B108866) is high. However, some level of premature cleavage can occur in the plasma.

  • Methyltetrazine: This moiety is part of a bioorthogonal "click" chemistry pair and is generally stable under physiological conditions. It reacts specifically with a trans-cyclooctene (B1233481) (TCO) partner. The methyl group enhances the stability of the tetrazine ring compared to unsubstituted tetrazines.[1]

Comparative Plasma Stability Data

Table 1: Stability of the Amine-Reactive Group and Resulting Linkage
Reactive GroupTarget ResidueResulting BondHalf-life of Reactive Group (in aqueous buffer)Stability of Resulting Bond in Plasma
NHS Ester LysineAmide~4-5 hours at pH 7, ~1 hour at pH 8[2]Highly Stable
Maleimide CysteineThioetherpH-dependent, less stable at higher pHProne to retro-Michael addition and exchange with thiols like albumin, leading to payload loss.[3]
Table 2: Stability of the Cleavable Linker in Plasma
Linker TypeCleavage MechanismPlasma StabilityComments
Disulfide Reduction by glutathione and other thiolsModerately StableStability is dependent on the steric hindrance around the disulfide bond.
Hydrazone pH-sensitive hydrolysisGenerally stable at plasma pH (~7.4)Designed to cleave in the acidic environment of endosomes/lysosomes.[4]
Peptide (e.g., Val-Cit) Protease-mediated cleavageHighCleavage is dependent on the presence of specific proteases (e.g., Cathepsin B).[4]
Table 3: Stability and Reactivity of Bioorthogonal Moieties
Bioorthogonal PairReaction RateStability of Moiety in PlasmaComments
Methyltetrazine-TCO Very Fast (up to 10^6 M⁻¹s⁻¹)[5]Methyltetrazine is generally stable.[1]The inverse-electron demand Diels-Alder reaction is highly efficient and bioorthogonal.[5]
Azide-Alkyne (SPAAC) ModerateBoth azide (B81097) and cyclooctyne (B158145) are generally stable.Strain-promoted azide-alkyne cycloaddition is a common "click" chemistry reaction.

Experimental Protocols

A standardized plasma stability assay is crucial for comparing different bioconjugates. The following is a general protocol for assessing the stability of an antibody-drug conjugate (ADC), which can be adapted for other bioconjugates.

Objective: To determine the rate of drug-linker deconjugation from an antibody in plasma.

Materials:

  • Bioconjugate of interest (e.g., Antibody-Methyltetrazine-PEG4-SS-Payload)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) or ELISA-based methods.

Procedure:

  • Incubation: The bioconjugate is incubated in plasma at a specific concentration (e.g., 100 µg/mL) at 37°C. A control sample in PBS should also be prepared.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: The antibody-drug conjugate is isolated from the plasma, often using immunoaffinity capture methods (e.g., protein A/G beads).

  • Analysis:

    • LC-MS: The intact or partially degraded ADC is analyzed to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates deconjugation.

    • ELISA: An enzyme-linked immunosorbent assay can be designed to detect either the intact ADC or the released payload.

  • Data Analysis: The percentage of intact conjugate or the concentration of released payload is plotted against time to determine the stability profile and half-life of the conjugate in plasma.

Visualizing Pathways and Workflows

Chemical Structure and Conjugation of this compound cluster_0 This compound Methyltetrazine Methyltetrazine PEG4 PEG4 Methyltetrazine->PEG4 Disulfide Disulfide PEG4->Disulfide NHS_Ester NHS Ester Disulfide->NHS_Ester Conjugated_Protein Conjugated_Protein NHS_Ester->Conjugated_Protein Reacts with primary amine Protein Protein

Caption: Structure and conjugation of this compound.

Plasma Degradation Pathways of the Conjugate Intact_Conjugate Antibody-Linker-Payload Hydrolyzed_Linker Antibody + Hydrolyzed Linker-Payload Intact_Conjugate->Hydrolyzed_Linker NHS Ester Hydrolysis (pre-conjugation) Cleaved_Payload Antibody-Linker (cleaved) + Payload Intact_Conjugate->Cleaved_Payload Disulfide Reduction (in plasma)

Caption: Potential degradation pathways of the conjugate in plasma.

Experimental Workflow for Plasma Stability Assay Incubate Incubate Conjugate in Plasma at 37°C Sample Collect Aliquots at Time Points Incubate->Sample Isolate Isolate ADC via Immunoaffinity Capture Sample->Isolate Analyze Analyze by LC-MS or ELISA Isolate->Analyze Determine Determine DAR or % Intact Conjugate Analyze->Determine

Caption: Workflow for assessing bioconjugate plasma stability.

Comparison with Alternatives and Conclusion

This compound: This linker offers a straightforward approach for labeling primary amines and incorporating a cleavable disulfide bond for subsequent bioorthogonal ligation. The primary stability concerns are the pre-conjugation hydrolysis of the NHS ester and the potential for premature reduction of the disulfide bond in plasma. The methyltetrazine moiety itself is relatively stable.

Thiol-Maleimide Chemistry: This is a common alternative for site-specific conjugation to cysteine residues. However, the resulting thioether bond can be unstable in plasma due to retro-Michael addition and exchange reactions with abundant plasma proteins like albumin.[3][6] This can lead to significant off-target release of the payload.

Tetrazine-TCO "Click" Chemistry: This bioorthogonal reaction is exceptionally fast and specific.[5] When used for direct conjugation (e.g., TCO-NHS ester reacting with a tetrazine-modified protein), it forms a very stable linkage. The stability of the tetrazine itself can be tuned by its substituents, with methyltetrazines showing good stability.[1]

A thorough in-vitro plasma stability study, as outlined above, is an indispensable step in the preclinical evaluation of any bioconjugate to ensure its optimal performance in vivo.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyltetrazine-PEG4-SS-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics relies on the precise and reliable characterization of all their components. The linker, which connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug), is a critical element that influences the efficacy, stability, and safety of the conjugate. Methyltetrazine-PEG4-SS-NHS ester is a heterobifunctional linker that incorporates several key features: a methyltetrazine group for bioorthogonal "click" chemistry, a polyethylene (B3416737) glycol (PEG4) spacer for enhanced solubility, a cleavable disulfide bond for payload release, and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.[1][2]

This guide provides a comparative analysis of the mass spectrometry (MS) characterization of bioconjugates synthesized using this compound against alternative linker strategies. It includes an overview of the analytical workflow, detailed experimental protocols, and a discussion of the expected mass spectrometry data.

Experimental and Analytical Workflow

The mass spectrometry analysis of a bioconjugate prepared with this compound typically follows a multi-step workflow. This process is designed to confirm the successful conjugation, determine the drug-to-antibody ratio (DAR), and characterize the stability of the linker.

experimental_workflow Experimental Workflow for MS Analysis of this compound Conjugates cluster_conjugation Bioconjugation cluster_purification Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis antibody Antibody/Protein (with primary amines) conjugation NHS Ester Reaction (pH 7-9) antibody->conjugation linker This compound linker->conjugation conjugated_antibody Antibody-Linker Conjugate conjugation->conjugated_antibody purification Size-Exclusion Chromatography (SEC) or other purification methods conjugated_antibody->purification purified_conjugate Purified Conjugate purification->purified_conjugate lcms LC-MS (Intact Mass Analysis) - DAR Calculation purified_conjugate->lcms reduced_lcms Reduced LC-MS - Light & Heavy Chain Analysis purified_conjugate->reduced_lcms peptide_mapping Peptide Mapping (LC-MS/MS) - Conjugation Site Identification purified_conjugate->peptide_mapping deconvolution Deconvolution of Mass Spectra lcms->deconvolution fragmentation Fragmentation Analysis - Linker Stability Assessment peptide_mapping->fragmentation

A generalized workflow for the synthesis and mass spectrometry analysis of a bioconjugate.

Mass Spectrometry Data Presentation

Mass spectrometry is a powerful tool for the detailed characterization of ADCs.[3][4][5] The analysis of an antibody conjugated with this compound would yield specific mass shifts corresponding to the addition of the linker and any subsequent payload. The table below illustrates the expected mass additions for the linker and a hypothetical payload.

ComponentMolecular FormulaMonoisotopic Mass (Da)
This compoundC31H43N7O10S2737.2527
After reaction with amine (loss of NHS)C27H40N6O8S2652.2350
Hypothetical Payload (e.g., MMAE)C39H61N5O7715.4571
Total Mass Addition (Linker + Payload) C66H101N11O15S2 1367.6921

Note: The final mass addition will vary depending on the specific payload used.

Upon conjugation to an antibody, the mass of the resulting ADC will increase. This can be observed by comparing the mass spectra of the unconjugated and conjugated antibody. The distribution of species with different numbers of attached linkers and payloads (the DAR distribution) can be determined from the deconvoluted mass spectrum.

Comparison with Alternative Linkers

The choice of linker is critical in ADC design. This compound offers a combination of features that can be compared to other linker technologies.

Linker TypeCleavage MechanismKey MS Characterization ConsiderationsRepresentative Alternatives
Disulfide (e.g., this compound) Reduction of the disulfide bond in the intracellular environment.- Intact mass analysis to confirm conjugation. - Reduced mass analysis to show cleavage of the disulfide bond. - MS/MS can be used to study the fragmentation of the linker.- SPDP (succinimidyl 3-(2-pyridyldithio)propionate) - Other disulfide-containing PEG linkers
Enzyme-Cleavable Cleavage by specific enzymes (e.g., cathepsins) that are overexpressed in tumor cells.- Stability in plasma can be assessed by monitoring for premature cleavage. - Intracellular cleavage can be confirmed by analyzing the released payload.- Valine-Citrulline (VC) linkers - Glucuronide linkers
pH-Sensitive Hydrolysis in the acidic environment of endosomes and lysosomes.- Stability at neutral pH vs. acidic pH can be compared by MS.- Hydrazone linkers
Non-Cleavable The linker remains attached to the payload after antibody degradation.- The final active metabolite will include the linker and the amino acid residue it was attached to.- SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

Experimental Protocols

1. General Protocol for Antibody Conjugation

This protocol is a general guideline and may require optimization for specific antibodies and payloads.

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Linker Preparation: Dissolve the this compound in an organic solvent such as DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the linker solution to the antibody solution. The reaction is typically incubated for 1-2 hours at room temperature or 4°C.

  • Purification: Remove the excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

2. Mass Spectrometry Analysis Protocol

  • Intact Mass Analysis (LC-MS):

    • Chromatography: Use a reversed-phase column (e.g., C4 or C8) with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

    • Mass Spectrometry: Acquire data in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum of the intact ADC and determine the DAR.

  • Reduced Mass Analysis:

    • Sample Preparation: Reduce the purified ADC with a reducing agent such as DTT or TCEP to separate the light and heavy chains.

    • LC-MS: Analyze the reduced sample using the same LC-MS method as for the intact analysis. This will show the mass of the individual chains and confirm the cleavage of the interchain disulfide bonds, as well as the linker's disulfide bond if it was interchain.

  • Peptide Mapping (LC-MS/MS):

    • Digestion: Denature, reduce, alkylate, and digest the ADC with a protease (e.g., trypsin).

    • LC-MS/MS: Separate the resulting peptides by reversed-phase chromatography and analyze by tandem mass spectrometry.

    • Data Analysis: Search the MS/MS data against the antibody sequence to identify the peptides that are modified with the linker and payload, thus identifying the conjugation sites.

Visualization of Key Processes

The following diagrams illustrate the conjugation reaction and the cleavage of the disulfide bond.

conjugation_reaction NHS Ester Reaction with a Primary Amine reagents Antibody-NH2 This compound product Antibody-NH-CO-Linker NHS leaving group reagents->product pH 7-9

The NHS ester of the linker reacts with a primary amine on the antibody to form a stable amide bond.

disulfide_cleavage Reductive Cleavage of the Disulfide Bond linked Antibody-Linker-S-S-Payload cleaved Antibody-Linker-SH HS-Payload linked->cleaved Reducing Agent (e.g., Glutathione)

The disulfide bond within the linker is cleaved in a reducing environment, releasing the payload.

References

A Comparative Guide to Antibody Labeling: Methyltetrazine-PEG4-SS-NHS Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a labeling reagent is paramount in the development of antibody-based therapeutics and diagnostics. The chosen chemistry dictates not only the efficiency and stability of the final conjugate but also its ultimate performance in preclinical and clinical settings. This guide provides an objective comparison of Methyltetrazine-PEG4-SS-NHS ester with two other widely used antibody labeling reagents: DBCO-NHS ester and a maleimide-based NHS ester. We present a summary of quantitative performance data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows to aid in your selection process.

Introduction to Antibody Labeling Chemistries

Antibody labeling involves the covalent attachment of a molecule, such as a therapeutic payload, a fluorescent dye, or a radiolabel, to an antibody. The ideal labeling chemistry affords a high degree of control over the conjugation process, resulting in a homogenous product with a predictable drug-to-antibody ratio (DAR). The stability of the resulting bond is critical to prevent premature release of the payload, while the labeling process itself should not compromise the antibody's antigen-binding affinity or overall structural integrity.

This guide focuses on three prominent amine-reactive labeling strategies:

  • This compound: This reagent utilizes the inverse-electron-demand Diels-Alder cycloaddition (iEDDA), a type of "click chemistry," for bioorthogonal conjugation.

  • DBCO-NHS ester: This reagent also employs click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Maleimide-PEG-NHS ester: This reagent targets cysteine residues, either naturally present or engineered, through a thiol-maleimide Michael addition reaction.

Mechanism of Action: this compound

This compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form a stable amide bond. This reaction is typically performed in a buffer with a pH of 7-9.[1] The other end of the linker contains a methyltetrazine moiety. This group participates in an extremely fast and selective iEDDA reaction with a trans-cyclooctene (B1233481) (TCO) partner.[1] This bioorthogonal reaction allows for the specific attachment of a TCO-modified payload to the tetrazine-labeled antibody. The inclusion of a PEG4 spacer enhances the solubility and reduces aggregation of the labeled antibody.[1] The disulfide bond (-SS-) within the linker is cleavable under reducing conditions, offering a mechanism for payload release.

Methyltetrazine_Labeling_Reaction Antibody Antibody (with Lysine -NH2) Intermediate Tetrazine-labeled Antibody Antibody->Intermediate NHS ester reaction (pH 7-9) Reagent This compound Reagent->Intermediate Conjugate Antibody-Payload Conjugate Intermediate->Conjugate iEDDA Click Reaction TCO_Payload TCO-Payload TCO_Payload->Conjugate Labeling_Workflows cluster_0 This compound cluster_1 DBCO-NHS ester cluster_2 Maleimide-PEG-NHS ester A1 1. Prepare Antibody (Amine-free buffer) A2 2. React with Methyltetrazine-NHS ester A1->A2 A3 3. Purify Tetrazine-labeled Antibody A2->A3 A4 4. React with TCO-Payload A3->A4 A5 5. Purify Final Conjugate A4->A5 B1 1. Prepare Antibody (Amine-free buffer) B2 2. React with DBCO-NHS ester B1->B2 B3 3. Purify DBCO-labeled Antibody B2->B3 B4 4. React with Azide-Payload B3->B4 B5 5. Purify Final Conjugate B4->B5 C1 1. Prepare Antibody (Reduce disulfides if needed) C2 2. React with Maleimide-NHS ester C1->C2 C3 3. Purify Maleimide-labeled Antibody C2->C3 C4 4. React with Thiol-Payload (or vice-versa) C3->C4 C5 5. Purify Final Conjugate C4->C5

References

A Comparative Guide to Antibody-Drug Conjugate (ADC) Linkers: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, efficacy, and safety profile.[1][2] An ideal linker remains stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and selective release of the cytotoxic agent within the target tumor cells.[3][4][5] This guide provides an objective comparison of the in vitro and in vivo performance of major ADC linker technologies, supported by experimental data, to inform rational ADC design.

Linker Technologies: A Comparative Overview

ADCs primarily utilize two categories of linkers: cleavable and non-cleavable. The choice of linker technology dictates the mechanism of payload release and significantly impacts the therapeutic window of the ADC.[1]

Cleavable Linkers are designed to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[6][7] This targeted release can enhance ADC potency and enable the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1][7]

Non-cleavable Linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[3][7] This generally results in greater plasma stability and a reduced risk of off-target toxicity, as the payload remains attached to an amino acid residue from the antibody, which often limits its ability to diffuse across cell membranes and induce a bystander effect.[1][8][9]

Quantitative Comparison of Linker Performance

The following tables summarize key performance parameters of various linker types based on available experimental data. Direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, conjugation site, and cell lines used.[1]

Table 1: In Vitro Stability and Potency of Common ADC Linkers
Linker TypeSub-type / ExampleCleavage MechanismPlasma StabilityIn Vitro Potency (IC50)Key Characteristics
Cleavable Valine-Citrulline (VC)Protease (Cathepsin B)HighPotent (pM to nM range)[5]High plasma stability, efficient intracellular cleavage.[2] Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[10]
Valine-Alanine (VA)Protease (Cathepsin B)HighTarget-dependent cytotoxicity[11]Better hydrophilicity and stability compared to Val-Cit in some contexts.[5]
HydrazonepH-sensitive (Acidic)ModerateVariableExploits lower pH of endosomes/lysosomes.[6] Can exhibit instability at physiological pH.[5]
DisulfideRedox-sensitive (Glutathione)Moderate to HighVariableHigher intracellular glutathione (B108866) concentrations trigger cleavage.[6] Can be cleaved prematurely in circulation.[12]
β-GlucuronideEnzyme (β-glucuronidase)HighPotentHighly stable in plasma; specific release in the tumor microenvironment where the enzyme is present.[4]
Non-cleavable Thioether (e.g., SMCC)Antibody DegradationVery HighPotent, but may be lower than cleavable counterparts[13]Increased plasma stability can improve the therapeutic index.[8] Efficacy is highly dependent on target internalization and lysosomal trafficking.[9][13]
Table 2: In Vivo Performance of Representative ADC Linkers
Linker TypeADC ExampleAnimal ModelEfficacy OutcomeKey In Vivo Stability Findings
Cleavable Brentuximab Vedotin (Val-Cit)Hodgkin Lymphoma XenograftSignificant tumor regressionStable in human plasma; less stable in mouse plasma due to enzymatic cleavage.[10]
Trastuzumab Deruxtecan (GGFG)NCI-N87 Gastric Cancer XenograftPotent tumor growth inhibitionDAR decreased by ~50% in 7 days in vivo, indicating payload release.[14]
CX-DM1 (Triglycyl)EGFR and EpCAM Xenograft ModelsMore active at lower doses (3 mg/kg) than SMCC-DM1 ADCs (15 mg/kg).[5]Showed extremely high stability in mouse plasma, comparable to non-cleavable SMCC linkers.[15]
Non-cleavable Ado-trastuzumab Emtansine (SMCC)HER2+ Breast Cancer XenograftDose-dependent tumor growth inhibitionHigh stability in circulation, release of active metabolite requires antibody degradation.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, a key metric of its potency.

  • Cell Seeding: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in a complete growth medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

    • XTT Assay: Prepare an XTT/electron-coupling reagent mixture and add it to each well. Incubate for 2-4 hours. No solubilization step is required.

  • Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated controls. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[16]

In Vitro Plasma Stability Assay[4]

Objective: To evaluate the stability of the ADC linker and the rate of drug deconjugation in plasma.

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4]

  • Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and/or released payload.

    • ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[4]

    • LC-MS: This technique can directly measure the intact ADC, free payload, and payload-adducts. Immuno-affinity capture can be used to enrich the ADC from the plasma matrix before LC-MS analysis.[4] The average drug-to-antibody ratio (DAR) is calculated, and a decrease over time indicates linker instability.[2]

In Vivo Xenograft Tumor Model Evaluation[17]

Objective: To assess the anti-tumor efficacy of an ADC in a living organism.

  • Model Creation:

    • Heterotopic Model: Inject human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[17]

    • Orthotopic Model: Inject tumor cells into the organ of origin in immunodeficient mice to better mimic the tumor microenvironment.[17]

    • Patient-Derived Xenograft (PDX) Model: Implant patient tumor tissue directly into immunodeficient mice to better retain the characteristics of the original tumor.[18]

  • Tumor Growth: Allow tumors to grow to a desired size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatment intravenously or intraperitoneally at a predetermined dose and schedule.[19]

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.[17][19]

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors to determine the final tumor mass.[17]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the ADC. Statistical analysis is performed to determine the significance of the observed differences.[19]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.[4]

ADC_Mechanism_of_Action General Mechanism of Action for an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Inside Tumor Cell ADC 1. ADC circulates (Stable Linker) Binding 2. ADC binds to antigen on tumor cell ADC->Binding Internalization 3. ADC is internalized (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Payload is released (Linker Cleavage or Antibody Degradation) Lysosome->Release Target 6. Payload binds to intracellular target (e.g., DNA, Tubulin) Release->Target Apoptosis 7. Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Linker_Cleavage_Mechanisms Cleavage Mechanisms for Different Types of ADC Linkers cluster_mechanisms Cleavage Triggers cluster_conditions Intracellular Conditions ADC ADC in Tumor Cell Protease Protease-sensitive (e.g., Val-Cit) ADC->Protease pH pH-sensitive (e.g., Hydrazone) ADC->pH Redox Redox-sensitive (e.g., Disulfide) ADC->Redox Payload Released Payload Protease->Payload Cleavage pH->Payload Hydrolysis Redox->Payload Reduction LysosomalEnzymes Lysosomal Proteases (e.g., Cathepsin B) LysosomalEnzymes->Protease activates LowpH Low pH in Endosome/Lysosome LowpH->pH activates HighGSH High Glutathione (GSH) Concentration HighGSH->Redox activates

Caption: Cleavage mechanisms for different types of ADC linkers.

ADC_Stability_Workflow Workflow for Comparing ADC Linker Stability cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Comparison ADC_A ADC with Linker A PlasmaStability Plasma Stability Assay (Human, Mouse, etc.) ADC_A->PlasmaStability Cytotoxicity Cytotoxicity Assay (IC50 determination) ADC_A->Cytotoxicity ADC_B ADC with Linker B ADC_B->PlasmaStability ADC_B->Cytotoxicity PK_Study Pharmacokinetic (PK) Study (Measure intact ADC over time) PlasmaStability->PK_Study Inform Efficacy_Study Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Efficacy_Study Inform Compare Compare: - Linker Stability (t½) - Potency (IC50) - PK Profile - Anti-tumor Efficacy PK_Study->Compare Efficacy_Study->Compare

Caption: Workflow for assessing the in vivo stability of ADCs.

References

The Bystander Effect of Cleavable Linkers: A Comparative Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficacy of an Antibody-Drug Conjugate (ADC) is critically influenced by its linker technology. This guide provides a detailed comparison of the bystander effect mediated by cleavable linkers, with a focus on the disulfide-based Methyltetrazine-PEG4-SS-NHS ester, in relation to other common cleavable and non-cleavable linker strategies.

The "bystander effect" in ADC therapy refers to the ability of a cytotoxic payload, released from a target cancer cell, to diffuse into and kill neighboring antigen-negative cancer cells. This phenomenon is crucial for treating heterogeneous tumors where antigen expression is varied.[1] The capacity of an ADC to induce a bystander effect is largely governed by the properties of its linker and the conjugated payload. Cleavable linkers are designed to release their payload in the tumor microenvironment or within the target cell, a prerequisite for the bystander effect.

Mechanism of Action: The Role of the Cleavable Linker

Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific conditions prevalent in the tumor microenvironment or inside tumor cells. This controlled release is essential for minimizing off-target toxicity and maximizing anti-tumor activity.[2]

The this compound is a heterobifunctional linker that incorporates a disulfide bond. This disulfide bond is susceptible to cleavage in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream. This differential in reducing potential allows for the selective release of the payload within the target cell.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Mechanism of the bystander effect with a cleavable linker."

Comparative Analysis of Cleavable Linkers

The choice of cleavable linker significantly impacts the bystander effect. Here, we compare the disulfide linker, as found in this compound, with other common cleavable linkers.

Linker TypeCleavage MechanismKey AdvantagesKey DisadvantagesBystander Effect Potential
Disulfide Reduction by intracellular glutathione.[3]Good serum stability, selective release in the reducing intracellular environment.[3]Stability can be influenced by steric hindrance around the disulfide bond.[4]High , dependent on payload permeability.
Peptide (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[5]High stability in circulation, specific cleavage by overexpressed tumor enzymes.[5]Efficacy can be dependent on the level of protease expression in the tumor.High , widely demonstrated with permeable payloads like MMAE.[1][6]
Hydrazone Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes.Exploits the pH difference between the tumor microenvironment and the rest of the body.Can be less stable in circulation compared to other cleavable linkers, leading to premature payload release.[7]Moderate to High , but potential for off-target toxicity due to instability.
Non-Cleavable (for comparison) Proteolytic degradation of the antibody backbone in the lysosome.[6]High plasma stability, reduced off-target toxicity.[2]The released payload is attached to an amino acid, making it less membrane-permeable and limiting the bystander effect.[6]Low to negligible .[2]

The Critical Role of the Payload

While the linker enables payload release, the intrinsic properties of the payload itself are paramount for a potent bystander effect. A key determinant is the payload's ability to cross cell membranes.

PayloadMembrane PermeabilityBystander Effect
MMAE (Monomethyl auristatin E) HighPotent[8]
MMAF (Monomethyl auristatin F) Low (charged at physiological pH)Minimal[8]
DM1 (a maytansinoid) ModerateModerate
DXd (a topoisomerase I inhibitor) HighPotent[1]

Experimental Data Summary

Quantitative data from in vitro co-culture assays, where antigen-positive and antigen-negative cells are grown together, can effectively measure the bystander effect.

Table 1: In Vitro Cytotoxicity and Bystander Effect of ADCs with Cleavable vs. Non-Cleavable Linkers

ADCLinker TypeTarget Cell Line (Antigen Status)IC50 (ng/mL)Bystander Killing (in co-culture)Reference
Trastuzumab-vc-MMAECleavable (Peptide)SK-BR-3 (HER2+++)5-20Significant[2]
Trastuzumab-DM1 (T-DM1)Non-CleavableSK-BR-3 (HER2+++)10-50Minimal[2]
Trastuzumab-vc-MMAECleavable (Peptide)JIMT-1 (HER2+)100-500Moderate[2]
Trastuzumab-DM1 (T-DM1)Non-CleavableJIMT-1 (HER2+)>1000Minimal[2]

Table 2: Quantitative Analysis of Bystander Effect with Trastuzumab-vc-MMAE (T-vc-MMAE)

This table presents the bystander effect coefficient (φBE), which quantifies the extent of bystander cell killing, in co-cultures of HER2-negative GFP-MCF7 cells with various HER2-positive cell lines.

HER2-Positive Cell LineRatio of Ag+ to Ag- cellsBystander Effect Coefficient (φBE)
N8710:90~10%
N8725:75~20%
N8750:50~40%
N8775:25~60%
N8790:10~75%

Data adapted from a study on the quantitative characterization of the in vitro bystander effect of ADCs.[9]

Experimental Protocols

1. In Vitro Co-Culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells in the presence of antigen-positive cells and the ADC.

dot graph G { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for an in vitro co-culture bystander effect assay."

Methodology:

  • Cell Line Selection: Choose an antigen-positive cell line and an antigen-negative cell line that is sensitive to the ADC's payload. The antigen-negative cell line should ideally express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-Culture Setup: Seed the antigen-positive and antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture. Include an isotype control ADC.

  • Data Acquisition: After a set incubation period (e.g., 72-96 hours), assess the viability of the antigen-negative cells. This can be done using fluorescence microscopy to count the number of surviving GFP-positive cells, or by flow cytometry.

2. Conditioned Medium Transfer Assay

This assay determines if the cytotoxic effect is mediated by a soluble factor (the released payload) in the culture medium.

Methodology:

  • Generate Conditioned Medium: Culture antigen-positive cells and treat them with the ADC for a specific period (e.g., 72 hours) to allow for payload release into the medium.

  • Harvest Conditioned Medium: Collect the culture supernatant, which now contains the released payload.

  • Treat Bystander Cells: Add the conditioned medium to a culture of antigen-negative cells.

  • Assess Viability: After an incubation period, measure the viability of the antigen-negative cells. A decrease in viability indicates that a soluble, cell-permeable payload was released and is responsible for the bystander killing.[10]

Conclusion

The bystander effect is a powerful mechanism to enhance the efficacy of ADCs, particularly in the context of heterogeneous tumors. Cleavable linkers, such as the disulfide-containing this compound, are essential for enabling this effect. However, the ultimate potency of bystander killing is a synergistic interplay between the linker's ability to release the payload in a targeted manner and the payload's intrinsic membrane permeability. For researchers in drug development, a thorough in vitro evaluation using co-culture and conditioned medium assays is critical for characterizing and optimizing the bystander effect of novel ADC candidates. The choice of linker and payload should be carefully considered based on the specific tumor biology and desired therapeutic outcome.

References

The Decisive Bond: A Comparative Guide to Linker Chemistry in Antibody-Drug Conjugate (ADC) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic success of an Antibody-Drug Conjugate (ADC) hinges on the intricate balance between systemic stability and targeted payload release. The linker, the chemical bridge connecting the monoclonal antibody to the potent cytotoxic agent, is a critical determinant of this balance, profoundly influencing the ADC's therapeutic index, efficacy, and pharmacokinetic profile.[][2] This guide offers an objective comparison of prevalent linker technologies, supported by experimental data, to inform the rational design and selection of optimal linker strategies for researchers, scientists, and drug development professionals.

The Architectural Core: Cleavable vs. Non-Cleavable Linkers

ADC linkers are broadly classified into two main categories based on their mechanism of payload release: cleavable and non-cleavable.[3][4] The choice between these strategies dictates the ADC's mechanism of action, its potential for bystander killing, and its overall safety profile.[][6]

A non-cleavable linker remains intact throughout the ADC's journey. The release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody component within the lysosome of a target cancer cell.[3][7] This process liberates the payload still attached to the linker and a single amino acid residue.[8] In contrast, cleavable linkers are engineered with specific chemical triggers that respond to the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[9]

ADC_General_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment & Target Cell ADC Antibody-Drug Conjugate (ADC) ADC_Stable Stable ADC (Payload is Attached) ADC->ADC_Stable Travels to Tumor Site Antigen Tumor-Specific Antigen ADC_Stable->Antigen Targets Internalization Internalization (Endocytosis) Antigen->Internalization Binding Lysosome Lysosome (Degradation) Internalization->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage or Ab Degradation CellDeath Apoptosis (Cell Death) Payload->CellDeath Induces Linker_Cleavage_Comparison cluster_cell Target Cancer Cell cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway Internalized_ADC Internalized ADC Lysosome_C Lysosome / Cytoplasm (Enzymes, pH, GSH) Internalized_ADC->Lysosome_C Lysosome_NC Lysosome Internalized_ADC->Lysosome_NC Payload_C Free, Membrane- Permeable Payload Lysosome_C->Payload_C Specific Cleavage Bystander Bystander Killing (Neighboring Cell) Payload_C->Bystander Diffusion Payload_NC Charged Payload- Linker-Amino Acid Lysosome_NC->Payload_NC Full Antibody Degradation No_Bystander No Bystander Effect Payload_NC->No_Bystander Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Stability Plasma Stability Assay (Incubate ADC in Plasma) LCMS LC-MS/MS Analysis Stability->LCMS Measure Free Payload Cytotoxicity Cytotoxicity Assay (Treat Cancer Cells with ADC) IC50 IC50 Determination (Cell Viability) Cytotoxicity->IC50 Measure Potency Dosing Administer ADC to Animal Model LCMS->Dosing Select Stable Candidates IC50->Dosing Select Potent Candidates Xenograft Establish Tumor Xenograft Model (Mice) Xenograft->Dosing Tumor Measure Tumor Volume & Body Weight Dosing->Tumor Toxicity Assess Systemic Toxicity (e.g., Bloodwork) Dosing->Toxicity

References

A Comparative Guide to the Biodistribution of Methyltetrazine-PEG4-SS-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo fate of antibody-drug conjugates (ADCs) and other targeted therapeutics is paramount. The choice of linker technology plays a critical role in determining the biodistribution, efficacy, and safety profile of these complex molecules. This guide provides a comparative analysis of biodistribution profiles for conjugates prepared with Methyltetrazine-PEG4-SS-NHS ester, a heterobifunctional linker featuring a cleavable disulfide bond and a bioorthogonal tetrazine moiety for click chemistry.

The performance of this linker is contrasted with several alternatives, including non-cleavable linkers and other common cleavable systems. The data presented is synthesized from multiple preclinical studies to provide a comprehensive overview for informed decision-making in conjugate design.

Comparative Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical studies in mice. It is important to note that direct comparisons are influenced by the specific antibody, payload, and tumor model used in each study. The data is presented as percent injected dose per gram of tissue (%ID/g) at various time points post-injection.

Table 1: Biodistribution of a Pre-targeted System Using a 18F-labeled Tetrazine Tracer with TCO-modified Trastuzumab

This table exemplifies the biodistribution of a tetrazine-containing probe in a pre-targeting scenario, which reflects the general in vivo behavior of the tetrazine moiety. In this approach, the antibody (trastuzumab modified with trans-cyclooctene, TCO) is administered first, followed by the radiolabeled tetrazine tracer.

Tissue1.5% ± 0.1
Tumor 1.5 ± 0.1
Blood Low (not specified)
Liver Not specified
Spleen Not specified
Kidneys Not specified
Lungs Not specified
Muscle Not specified

(Data synthesized from a study on pre-targeting internalizing trastuzumab in a BT-474 xenograft model. The values represent the highest tumor uptake observed[1].)

Table 2: Comparative Biodistribution of Antibody-Maytansinoid Conjugates with Cleavable Disulfide vs. Non-Cleavable Thioether Linkers

This table highlights the impact of the linker's cleavability on the biodistribution of the conjugate. The disulfide linker is cleavable in the reducing intracellular environment, similar to the "SS" component in this compound. The thioether linker, formed using a reagent like SMCC, is non-cleavable.

Time PointLinker TypeTumor (%ID/g)Liver (%ID/g)Plasma (%ID/g)
24h Cleavable Disulfide~5~15~10
96h Cleavable Disulfide~10~10~5
24h Non-Cleavable Thioether~7~12~15
96h Non-Cleavable Thioether~12~8~8

(Representative data synthesized from studies comparing cleavable and non-cleavable linkers in antibody-drug conjugates. Absolute values can vary significantly based on the specific ADC and model[2][3].)

Table 3: Biodistribution of Different Radiolabeled Tetrazine Probes for Pre-targeting

This table showcases the biodistribution of various tetrazine probes, illustrating how modifications to the probe can influence its pharmacokinetic profile. This is relevant for understanding how the PEG4 spacer in this compound can affect biodistribution.

ProbeTumor (%ID/g at 24h)Blood (%ID/g at 24h)Liver (%ID/g at 24h)Kidneys (%ID/g at 24h)
[177Lu]Lu-Tz-1 LowLowModerateHigh
[177Lu]Lu-Tz-2 6.29 ± 4.27LowLowHigh
[177Lu]Lu-Tz-3 LowLowLowHigh
[177Lu]Lu-Tz-4 8.88 ± 5.61LowLowModerate

(Data from a study on pre-targeted radioimmunotherapy in a peritoneal carcinomatosis model. The different tetrazine probes (Tz-1 to Tz-4) have varying properties influencing their clearance pathways[4].)

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of biodistribution studies. Below are representative protocols for antibody conjugation and in vivo biodistribution analysis.

Protocol 1: Antibody Conjugation with this compound
  • Antibody Preparation: Dialyze the antibody of interest (e.g., Trastuzumab) against phosphate-buffered saline (PBS), pH 7.4, to remove any amine-containing buffers. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM. Add a 5- to 10-fold molar excess of the linker to the antibody solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against PBS.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the tetrazine moiety.

Protocol 2: In Vivo Biodistribution Study of a Radiolabeled Antibody Conjugate
  • Radiolabeling: If the conjugate is to be tracked via radioactivity, a radiolabeling step is required. For instance, a chelator like DOTA can be incorporated into the linker, followed by labeling with a radionuclide such as 111In or 177Lu. The radiolabeled conjugate is then purified.

  • Animal Model: Utilize tumor-bearing mice (e.g., nude mice with xenografts of a relevant cancer cell line).

  • Administration: Inject a known amount of the radiolabeled conjugate (typically 5-10 µg of antibody with a specific activity of ~5 µCi/µg) intravenously via the tail vein into cohorts of mice (n=3-5 per time point).

  • Tissue Harvesting: At predetermined time points (e.g., 4, 24, 48, and 96 hours) post-injection, euthanize the mice.

  • Organ Collection and Weighing: Dissect and collect organs of interest (tumor, blood, liver, spleen, kidneys, lungs, heart, muscle, bone, etc.). Blot the organs to remove excess blood and weigh them.

  • Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percent injected dose per gram (%ID/g) for each organ. This is determined by dividing the counts per minute (CPM) in an organ by its weight and then normalizing to the total injected dose.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

experimental_workflow cluster_conjugation Step 1: Antibody Conjugation cluster_biodistribution Step 2: Biodistribution Study Antibody Antibody Conjugation Conjugation (NHS ester chemistry) Antibody->Conjugation Linker Methyltetrazine-PEG4-SS-NHS Linker->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Linker Conjugate Purification->ADC Injection IV Injection into Tumor-Bearing Mouse ADC->Injection Circulation Systemic Circulation Injection->Circulation Tumor_Uptake Tumor Uptake & Internalization Circulation->Tumor_Uptake Metabolism Metabolism & Clearance Circulation->Metabolism Tissue_Harvest Tissue Harvesting Tumor_Uptake->Tissue_Harvest Metabolism->Tissue_Harvest Data_Analysis Data Analysis (%ID/g) Tissue_Harvest->Data_Analysis

Experimental workflow for biodistribution studies.

linker_comparison cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC Antibody-Drug Conjugate in Circulation Disulfide Disulfide (e.g., SS) - Reductive environment - Intracellular cleavage ADC->Disulfide Hydrazone Hydrazone - Acidic pH (endosome) - Intracellular cleavage ADC->Hydrazone Peptide Peptide (e.g., Val-Cit) - Lysosomal proteases - Intracellular cleavage ADC->Peptide Thioether Thioether (e.g., from SMCC) - Stable in circulation - Payload released after  antibody degradation ADC->Thioether

Comparison of different linker technologies for ADCs.

pretargeting_workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Reaction Antibody_TCO Antibody-TCO Conjugate Injection1 IV Injection Antibody_TCO->Injection1 Localization Tumor Localization and Clearance of Unbound Antibody Injection1->Localization Click_Reaction In Vivo Click Reaction (IEDDA) Localization->Click_Reaction Tetrazine_Probe Radiolabeled Tetrazine Probe Injection2 IV Injection Tetrazine_Probe->Injection2 Injection2->Click_Reaction Imaging PET/SPECT Imaging and Biodistribution Analysis Click_Reaction->Imaging

Workflow for a pre-targeting biodistribution study.

References

Safety Operating Guide

Personal protective equipment for handling Methyltetrazine-PEG4-SS-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyltetrazine-PEG4-SS-NHS ester. Following these procedures will help ensure safe laboratory operations and proper disposal of waste materials.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety.[1][2][3][4]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesWear tight-sealing safety goggles to protect against splashes.[1] A face shield may be necessary when there is a risk of a large splash.[2]
Hand Protection Chemical-Resistant GlovesWear suitable, compatible chemical-resistant gloves.[1] Nitrile gloves are a common choice for handling many laboratory chemicals.[2][4] Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection RespiratorIn case of insufficient ventilation or when handling the powder outside of a fume hood, use a respirator with components tested and approved under appropriate government standards.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

2.1. Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with the solid powder or preparing stock solutions.

  • Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust and direct contact with skin and eyes.

  • Hygienic Practices: Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling.

2.2. Storage:

  • Temperature: Store the solid reagent at –20°C to –80°C, protected from light and moisture.[5]

  • Solutions: Prepare stock solutions using a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[5]

  • Stability: Aqueous solutions of the NHS ester are not stable and should be used immediately.[5] NHS esters can hydrolyze rapidly in aqueous solutions, with a half-life of 4-5 hours at pH 7 and decreasing significantly as the pH increases.[6][7]

Disposal Plan

All waste containing this compound must be considered chemical waste and disposed of according to institutional and local regulations.[1][8]

3.1. Waste Segregation:

  • Segregate waste into clearly labeled containers for solids, non-halogenated organic solvents, and aqueous solutions.[8]

3.2. Disposal Procedures:

  • Unused Solid Reagent:

    • Collect the original vial containing the unused or expired solid in a designated "Hazardous Waste" container.[8]

    • Ensure the container is clearly labeled with the chemical name.[8]

    • Do not dispose of the solid powder in the regular trash.[8]

  • Solutions in Organic Solvents (e.g., DMSO, DMF):

    • Collect waste solutions in a designated container for non-halogenated organic waste.

    • The container should be properly labeled and kept sealed when not in use.

  • Aqueous Solutions:

    • To ensure the reactive NHS ester is quenched before disposal, the pH of the aqueous solution can be adjusted to between 7 and 8.5.[8]

    • Allow the solution to stand at room temperature for several hours to facilitate the complete hydrolysis of the NHS ester.[8]

    • Collect the treated aqueous waste in a designated container for aqueous hazardous waste.[8]

    • Do not dispose of solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[8]

  • Contaminated Labware (e.g., pipette tips, tubes, gloves):

    • Collect all solid materials that have come into contact with the chemical in a designated solid hazardous waste container.[8]

    • This includes items like pipette tips, microcentrifuge tubes, and gloves.[8]

First Aid Measures

In case of accidental exposure, follow these first-aid measures:[1]

  • Inhalation: While not expected to be a significant hazard under normal use, if respiratory irritation occurs, move the person to fresh air and consult a physician if necessary.[1]

  • Skin Contact: Rinse the affected area with plenty of water.[1] Immediate medical attention is generally not required.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so.[1]

  • Ingestion: Not expected to be a significant hazard under normal use.[1] If you feel unwell, seek medical advice.[1]

Below is a workflow diagram illustrating the key handling and disposal steps for this compound.

G cluster_prep Preparation & Handling cluster_disposal Waste Disposal prep_start Start: Retrieve This compound wear_ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep_start->wear_ppe handle_in_hood Handle in a Well-Ventilated Area (Fume Hood Recommended) wear_ppe->handle_in_hood prep_solution Prepare Solution (if required) using anhydrous solvent handle_in_hood->prep_solution experiment Perform Experiment prep_solution->experiment segregate_waste Segregate Waste experiment->segregate_waste End of Experiment solid_waste Solid Waste (Unused reagent, contaminated labware) segregate_waste->solid_waste liquid_waste_org Organic Liquid Waste (e.g., in DMSO, DMF) segregate_waste->liquid_waste_org liquid_waste_aq Aqueous Liquid Waste segregate_waste->liquid_waste_aq dispose_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->dispose_solid dispose_org Collect in Labeled Non-Halogenated Organic Waste Container liquid_waste_org->dispose_org quench_aq Quench NHS Ester (Adjust pH, let stand) liquid_waste_aq->quench_aq dispose_aq Collect in Labeled Aqueous Hazardous Waste Container quench_aq->dispose_aq

Caption: Workflow for safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。